molecular formula C10H12ClNO2 B6142393 methyl 3-amino-3-(2-chlorophenyl)propanoate CAS No. 823189-96-4

methyl 3-amino-3-(2-chlorophenyl)propanoate

Cat. No.: B6142393
CAS No.: 823189-96-4
M. Wt: 213.66 g/mol
InChI Key: DCRQVNQTTSOOAI-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2-chlorophenyl)propanoate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.0556563 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRQVNQTTSOOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

methyl 3-amino-3-(2-chlorophenyl)propanoate structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, properties, synthesis, and applications of methyl 3-amino-3-(2-chlorophenyl)propanoate , a critical


-amino acid derivative used in medicinal chemistry.

Executive Summary

This compound (CAS: 823189-96-4 for racemate) is a


-amino acid ester characterized by a 2-chlorophenyl moiety at the 

-position. Unlike natural

-amino acids, this compound possesses a backbone extended by one methylene unit, conferring unique conformational stability and resistance to enzymatic degradation (proteolysis) when incorporated into peptides. It serves as a high-value intermediate in the synthesis of integrin antagonists ,

-lactam antibiotics
, and CNS-active peptidomimetics .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule features a chiral center at the C3 (


) position. The ortho-chloro substitution on the phenyl ring introduces significant steric bulk and electronic influence, affecting the reactivity of the benzylic amine and the conformation of the ethyl chain.
PropertyData
IUPAC Name This compound
CAS Number 823189-96-4 (Racemic) 760939-41-1 (S-isomer) 905991-90-4 (R-isomer)
Molecular Formula C

H

ClNO

Molecular Weight 213.66 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~296–316 °C (Predicted at 760 mmHg)
Density 1.22 ± 0.06 g/cm

pKa (Conjugate Acid) ~9.0 (Amine)
Solubility Soluble in MeOH, DCM, EtOAc; Low solubility in water

Synthesis Strategies

Two primary routes are employed depending on the required stereochemistry: the Rodionov Reaction for scalable racemic synthesis and the Ellman Sulfinamide method for high-enantiomeric excess (ee) asymmetric synthesis.

Pathway A: Modified Rodionov Reaction (Scalable/Racemic)

This classic multicomponent reaction condenses an aldehyde with malonic acid and ammonia to yield the


-amino acid directly, followed by esterification.
  • Condensation: 2-Chlorobenzaldehyde + Malonic Acid + Ammonium Acetate

    
     3-Amino-3-(2-chlorophenyl)propanoic acid.
    
  • Esterification: Acid intermediate + SOCl

    
    
    
    
    
    Methyl ester hydrochloride.
  • Neutralization: Treatment with NaHCO

    
     yields the free base.
    
Pathway B: Asymmetric Synthesis via Ellman Auxiliary (High ee)

For drug development requiring specific enantiomers (e.g., S-isomer), the use of tert-butanesulfinamide is the industry standard.

  • Imine Formation: 2-Chlorobenzaldehyde + (

    
    )-tert-butanesulfinamide 
    
    
    
    Sulfinyl imine.
  • Reformatsky-Type Addition: Sulfinyl imine + BrZnCH

    
    COOMe 
    
    
    
    Sulfinamide ester (Diastereoselective).
  • Deprotection: Sulfinamide ester

    
     Chiral amine ester.
    
Synthesis Workflow Diagram

SynthesisPathways Aldehyde 2-Chlorobenzaldehyde Rodionov Rodionov Reaction (Malonic Acid/NH4OAc) Aldehyde->Rodionov Ellman Condensation ((R)-t-Bu-Sulfinamide) Aldehyde->Ellman Acid Racemic beta-Amino Acid Rodionov->Acid Esterification Esterification (SOCl2/MeOH) Acid->Esterification Product Methyl 3-amino-3- (2-chlorophenyl)propanoate Esterification->Product Racemic Imine Chiral N-Sulfinyl Imine Ellman->Imine Reformatsky Reformatsky Addition (BrZnCH2COOMe) Imine->Reformatsky Deprotection Acid Cleavage (HCl) Reformatsky->Deprotection Deprotection->Product High ee (>98%)

Figure 1: Comparison of racemic (top) and enantioselective (bottom) synthesis pathways.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

Reagents: 2-Chlorobenzaldehyde (10 mmol), Malonic acid (10 mmol), Ammonium acetate (20 mmol), Ethanol (20 mL), Thionyl chloride (1.5 eq), Methanol.

  • Acid Formation: Dissolve aldehyde, malonic acid, and ammonium acetate in ethanol. Reflux for 8–12 hours. The solution will turn yellow/orange. Cool to room temperature and filter the precipitate (the

    
    -amino acid). Wash with cold ethanol.
    
  • Esterification: Suspend the dry amino acid in anhydrous methanol at 0°C. Add thionyl chloride dropwise (Caution: Exothermic, gas evolution).

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in DCM and wash with saturated NaHCO

    
     (to liberate free base). Dry organic layer over Na
    
    
    
    SO
    
    
    and concentrate.
  • Yield: Typically 60–75% overall.

Protocol 2: Chiral Resolution (Analytical)

To determine enantiomeric excess (ee) of the synthesized product.

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: Isomers typically separate with

    
    .
    

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Interpretation

The 2-chloro substituent creates a distinct deshelding effect on the aromatic ring and influences the splitting of the benzylic proton.


H NMR (400 MHz, CDCl

):
  • 
     7.15–7.45 (m, 4H):  Aromatic protons. The proton at the 3-position (adjacent to Cl) and 6-position (adjacent to the alkyl chain) often appear as distinct multiplets.
    
  • 
     4.85 (dd, 
    
    
    
    = 7.5, 5.5 Hz, 1H):
    The
    
    
    -methine proton (CH-NH
    
    
    ). It appears downfield due to the electron-withdrawing phenyl ring and amine.
  • 
     3.68 (s, 3H):  Methyl ester protons (-OCH
    
    
    
    ).
  • 
     2.65 (dd, 
    
    
    
    = 15.5, 5.5 Hz, 1H) & 2.55 (dd,
    
    
    = 15.5, 7.5 Hz, 1H):
    The
    
    
    -methylene protons. These are diastereotopic due to the adjacent chiral center, appearing as an ABX system.
  • 
     1.80 (br s, 2H):  Amine protons (-NH
    
    
    
    ), exchangeable with D
    
    
    O.

C NMR (100 MHz, CDCl

):
  • 
     172.1:  Carbonyl (C=O).
    
  • 
     141.5, 133.2, 129.5, 128.8, 127.2, 126.9:  Aromatic carbons. C-Cl ipso carbon is typically shifted.
    
  • 
     52.0:  Methoxy carbon.
    
  • 
     48.5: 
    
    
    
    -CH (Chiral center).
  • 
     42.1: 
    
    
    
    -CH
    
    
    .

Applications in Drug Discovery[2][11][13]

Peptidomimetics

Incorporation of this


-amino acid into peptide chains creates "

-peptides." These structures adopt stable secondary structures (helices/sheets) similar to proteins but are resistant to proteolytic degradation by peptidases, extending the half-life of peptide drugs.
Heterocycle Formation

The 1,3-relationship between the amine and ester allows for rapid cyclization into biologically active heterocycles:

  • 
    -Lactams:  Cyclization yields 4-aryl-2-azetidinones, the core structure of penicillin-class antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).
    
  • Pyrimidines: Condensation with urea or thiourea derivatives yields dihydropyrimidines.

Integrin Antagonists

3-Aryl-


-amino acid scaffolds are pharmacophores for RGD (Arg-Gly-Asp) mimetics, which antagonize integrin receptors (e.g., 

). These are investigated for anti-thrombotic and anti-angiogenic (cancer) therapies.

Safety & Handling (SDS Summary)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle under a fume hood to avoid inhalation of amine vapors.

    • Wear nitrile gloves and chemical safety goggles.

    • Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis.

References

  • Rodionov Synthesis of

    
    -Amino Acids: 
    
    • Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von

      
      -Aminosäuren". Berichte der deutschen chemischen Gesellschaft. 
      
  • Ellman's Auxiliary Methodology

    • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide". Chemical Reviews, 110(6).

  • Synthesis of 3-Amino-3-arylpropanoates

    • ChemicalBook. "this compound Properties & Suppliers".

  • Biological Activity of

    
    -Amino Acid Derivatives: 
    
    • Obniska, J., et al. (2020). "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives". Molecules.

  • NMR Spectral Data (Analogous Structures)

    • SDBS (Spectral Database for Organic Compounds). "Methyl 3-amino-3-phenylpropanoate".

methyl 3-(2-chlorophenyl)-beta-alanine methyl ester synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-amino-3-(2-chlorophenyl)propanoate

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted β-amino acid ester of significant interest to researchers in medicinal chemistry and drug development. The nomenclature of this compound is first clarified, followed by a detailed exploration of its chemical properties, plausible synthetic strategies, and principal applications as a synthetic intermediate. Furthermore, this guide outlines detailed protocols for the analytical characterization of the molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Safety information and a complete list of references are also provided to serve as a foundational resource for scientists working with this and related compounds.

Introduction and Nomenclature

The compound specified by the topic, "methyl 3-(2-chlorophenyl)-beta-alanine methyl ester," contains redundant terminology. The systematic name derived from its structure is This compound . The term "beta-alanine methyl ester" already defines the core structure NH2-CH2-CH2-COOCH3, and the substituents are named accordingly. This guide will focus on this precise molecule, identified by the CAS Number 823189-96-4.

β-Amino acids and their derivatives are crucial structural motifs in pharmaceutical science.[1] Unlike their α-amino acid counterparts, peptides incorporating β-amino acids often exhibit enhanced resistance to enzymatic degradation, making them valuable for developing more stable peptide-based drugs.[1] The presence of an aryl group, in this case, 2-chlorophenyl, at the β-position, creates a chiral center and provides a scaffold that is common in biologically active compounds. This molecule, therefore, serves as a valuable, non-proteinogenic building block for synthesizing complex target molecules with potential therapeutic applications.[2][3]

Chemical Identity and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValueReference
CAS Number 823189-96-4
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
IUPAC Name This compound
Synonyms This compound
Physical Form Liquid
Storage Temperature -10 °C
InChI Key DCRQVNQTTSOOAI-UHFFFAOYSA-N

Synthetic Strategies

Mannich-Type Reaction

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds.[4] A three-component condensation of an aldehyde (2-chlorobenzaldehyde), an amine (ammonia or a synthetic equivalent), and an enolizable ester (such as a ketene silyl acetal derived from methyl acetate) provides a direct route to the target structure.[5][6] Organocatalytic asymmetric versions of this reaction are particularly powerful for establishing the stereocenter with high enantioselectivity.[5][7]

Mannich Reaction Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product R1 2-Chlorobenzaldehyde Cond Three-Component Mannich Condensation (Lewis Acid or Organocatalyst) R1->Cond R2 Methyl Acetate Ketene Silyl Acetal R2->Cond R3 Ammonia Source (e.g., NH4Cl) R3->Cond Workup Aqueous Workup & Extraction Cond->Workup Purify Chromatographic Purification (Silica Gel) Workup->Purify Prod Methyl 3-amino-3- (2-chlorophenyl)propanoate Purify->Prod

A plausible workflow for the synthesis via Mannich reaction.
Reductive Amination of a β-Keto Ester

Reductive amination is another fundamental method for amine synthesis.[8][9] This approach involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced in situ. For the target molecule, the required starting material would be methyl 3-(2-chlorophenyl)-3-oxopropanoate . This β-keto ester can be reacted with ammonia under reducing conditions (e.g., using sodium cyanoborohydride, H₂ with a metal catalyst) to yield the desired β-amino ester.[10]

Aza-Michael (Conjugate) Addition

The conjugate addition of an amine to an α,β-unsaturated ester is a direct and atom-economical approach.[1] In this case, ammonia or a protected amine source could be added to methyl (E)-3-(2-chlorophenyl)acrylate (methyl 2-chlorocinnamate). This reaction is often catalyzed by a base or a Lewis acid to afford the target β-amino ester.

Exemplary Protocol: Mannich-Type Synthesis

The following protocol is a generalized, hypothetical procedure based on established Mannich-type reactions for the synthesis of β-amino esters.[6]

  • Imine Formation (In Situ): To a stirred solution of 2-chlorobenzaldehyde (1.0 eq) and an ammonia source (e.g., ammonium chloride, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, a Lewis acid catalyst (e.g., TiCl₄, 0.1 eq) is added dropwise. The mixture is stirred for 30-60 minutes to facilitate the in situ formation of the corresponding imine.

  • Enolate Addition: In a separate flask, a ketene silyl acetal derived from methyl acetate (1.5 eq) is prepared. This reagent is added slowly to the reaction mixture containing the imine at a controlled temperature (e.g., -78 °C). The reaction is allowed to proceed for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate.

  • Pharmaceutical Scaffolding: As a non-proteinogenic amino acid derivative, it serves as a chiral building block for the synthesis of complex organic molecules, including potential drug candidates.[2] The 2-chlorophenyl group can participate in various interactions within a biological target and can be a site for further chemical modification.

  • Peptidomimetics: Incorporation of β-amino acids like this one into peptide chains is a key strategy for creating peptidomimetics. These modified peptides often retain or enhance biological activity while exhibiting superior stability against proteolysis, a critical attribute for improving the pharmacokinetic profile of peptide-based drugs.[1]

  • Medicinal Chemistry: Aryl-substituted β-amino acids are found in the structures of various biologically active compounds, and their derivatives are explored for a range of therapeutic areas.[11][12]

Analytical and Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Synthesized Product Dissolve Dissolve in Appropriate Solvent (e.g., CDCl3, MeCN) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR HPLC HPLC-UV/MS (Purity Assessment) Dissolve->HPLC MS High-Resolution MS (Exact Mass) Dissolve->MS Structure Structure Confirmation NMR->Structure Purity Purity Determination (>95%) HPLC->Purity Identity Identity Confirmation MS->Identity

General workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For this compound, the following signals are expected:

  • ¹H NMR (in CDCl₃, ~400 MHz):

    • Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm (4H).

    • Methine Proton (-CH-N): A triplet or doublet of doublets around δ 4.6-4.8 ppm (1H), coupled to the adjacent methylene protons.

    • Ester Methyl Protons (-OCH₃): A sharp singlet around δ 3.7 ppm (3H).

    • Methylene Protons (-CH₂-CO): A multiplet (likely a doublet of doublets) around δ 2.7-2.9 ppm (2H), coupled to the methine proton.

    • Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-2.5 ppm (2H), which may be exchangeable with D₂O.

  • ¹³C NMR (in CDCl₃, ~100 MHz):

    • Ester Carbonyl: δ ~172 ppm.

    • Aromatic Carbons: Multiple signals between δ 127-142 ppm, including the carbon bearing the chlorine atom (C-Cl).

    • Ester Methyl Carbon (-OCH₃): δ ~52 ppm.

    • Methine Carbon (-CH-N): δ ~50-55 ppm.

    • Methylene Carbon (-CH₂-CO): δ ~40-45 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound.

  • Technique: Reversed-Phase HPLC (RP-HPLC).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Rationale: The acidic modifier improves peak shape and ensures the amine is protonated.

  • Elution: A gradient elution, for example, starting from 5-10% B and ramping to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of ~210 nm or ~254 nm.

  • Alternative Strategy: For this polar analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for achieving good retention and separation.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.

  • Ionization Technique: Electrospray Ionization (ESI), positive mode.

  • Expected Ions:

    • [M+H]⁺ (Protonated Molecule): m/z 214.06 and 216.06.

    • Rationale: The presence of one chlorine atom results in a characteristic isotopic pattern with an M+2 peak approximately one-third the intensity of the M peak.

  • High-Resolution MS (HRMS): Would confirm the elemental composition, C₁₀H₁₃ClNO₂⁺, with high accuracy.

  • Expected Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (CH₃O•), the carbomethoxy group (COOCH₃•), and cleavage of the benzylic C-C bond.

Safety Information

Based on available data for the compound, the following GHS hazard information should be considered.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block for synthetic and medicinal chemistry. While its direct synthesis requires careful selection from established methods like the Mannich reaction or reductive amination, its utility as a precursor for developing novel compounds and peptidomimetics is significant. The analytical protocols outlined in this guide provide a robust framework for its characterization and quality control, ensuring its suitability for advanced research applications. This document serves as a foundational technical resource for scientists engaged in the synthesis and application of complex molecular architectures.

References

Click to expand

Sources

Technical Monograph: 3-Amino-3-(2-chlorophenyl)propanoic Acid Methyl Ester

[1][2]

Executive Summary

Compound Class:

Core Utility:12

3-amino-3-(2-chlorophenyl)propanoic acid methyl ester is a

12


1

This guide focuses on the precise determination of its Molecular Weight (MW) —not merely as a static value, but as a dynamic analytical parameter essential for mass spectrometric (MS) validation and stoichiometric calculations in synthetic workflows.

Physicochemical Profile & Molecular Weight Analysis[1][2]

Accurate molecular weight determination is the first line of defense against synthetic errors.[2] For chlorinated compounds, the distinction between Average Molecular Weight and Monoisotopic Mass is non-negotiable due to the significant natural abundance of the

Molecular Formula

Formula:

2
Weight Calculations

The following table contrasts the average weight (used for weighing reagents) against the monoisotopic mass (used for MS data interpretation).

ParameterValueBasis of Calculation
Average Molecular Weight 213.66 g/mol Weighted average of all natural isotopes.[1][2]
Monoisotopic Mass 213.0556 Da Based on

.[2]
Exact Mass (M+2) 215.0527 Da Contribution from

(approx. 32% abundance).[2]
Isotopic Distribution Logic (The "Chlorine Signature")

In Mass Spectrometry, this compound will not appear as a single peak. It presents a distinct 3:1 intensity ratio between the molecular ion (


2
  • 
     (213.06):  Contains 
    
    
    (75.78% abundance).[2]
  • 
     (215.05):  Contains 
    
    
    (24.22% abundance).[2]

Critical Insight: If your LC-MS spectrum does not show this 3:1 doublet at 213/215 Da, the chlorine atom has been lost (e.g., via hydrodehalogenation) or the synthesis failed.

Synthesis & Preparation Protocol

The synthesis of the methyl ester typically proceeds via the Rodionov Reaction to form the free acid, followed by esterification. The following protocol uses a Thionyl Chloride (


)
Reaction Scheme Visualization

SynthesisPathcluster_0Step 1: C-C Bond FormationAldehyde2-ChlorobenzaldehydeAcid3-amino-3-(2-chlorophenyl)propanoic acid(Intermediate)Aldehyde->AcidRodionov RxnEtOH, RefluxMalonicMalonic Acid+ NH4OAcMalonic->AcidEsterTarget Methyl Ester(MW: 213.66)Acid->EsterMeOH, SOCl20°C to RT

Figure 1: Synthetic route from commercially available 2-chlorobenzaldehyde to the target methyl ester.[1][2]

Step-by-Step Protocol: Esterification

Pre-requisite: 3-amino-3-(2-chlorophenyl)propanoic acid (CAS: 68208-20-8).[1][2]

Reagents:

  • Starting Acid: 1.0 eq[1][3][4]

  • Methanol (Anhydrous): 20 mL/g of substrate[2]

  • Thionyl Chloride (

    
    ): 1.5 eq[2]
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride).

  • Solvation: Suspend the

    
    -amino acid in anhydrous methanol at 0°C  (ice bath).
    
  • Activation: Add

    
     dropwise over 20 minutes.
    
    • Mechanism:[1][2]

      
       reacts with MeOH to form 
      
      
      in situ and dimethyl sulfite, activating the carboxyl group.
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12 hours.

    • Monitoring: Check reaction progress via TLC (System: EtOAc/Hexane 1:1). The spot should migrate from baseline (acid) to

      
       (ester).[2]
      
  • Workup: Evaporate the solvent under reduced pressure. The residue is the hydrochloride salt.[2]

  • Neutralization (Optional): To obtain the free base, dissolve in minimal water, adjust pH to 8 with saturated

    
    , and extract with Ethyl Acetate (
    
    
    ).

Analytical Characterization & Validation

To validate the molecular weight and structure, a multi-modal approach is required.

Analytical Workflow

AnalyticalWorkflowcluster_MSMass Spectrometry (LC-MS)cluster_NMRNMR SpectroscopySampleSynthesized SampleMS_InjDirect Infusion / LCSample->MS_InjNMR_PrepDissolve in CDCl3Sample->NMR_PrepMS_DetESI (+) DetectionMS_Inj->MS_DetMS_DataCheck: 213/215 RatioMS_Det->MS_DataNMR_1H1H NMR: Methyl SingletNMR_Prep->NMR_1HNMR_13C13C NMR: Carbon CountNMR_Prep->NMR_13C

Figure 2: Validation workflow ensuring structural integrity and correct molecular weight.

Key Diagnostic Signals[1]
  • Mass Spectrometry (ESI+):

    • Target Ion:

      
      
      
    • Observed m/z: 214.06 (base peak) and 216.06 (approx 33% height of base).[2]

    • Note: If the ester hydrolyzes back to acid during storage, the peak will shift to 200.04.

  • 
    H NMR (300 MHz, 
    
    
    ):
    • Methyl Ester Singlet: Look for a sharp singlet (

      
       ppm) integrating to 3 protons.[1][2] Absence of this peak indicates failed esterification.[1][2]
      
    • Chiral Center (C3-H): A multiplet/triplet around

      
       ppm.[1][2]
      
    • ABX System: The

      
       protons at C2 will appear as diastereotopic protons (two doublets of doublets) due to the adjacent chiral center.[2]
      

Applications in Drug Development[1][5][6]

The 3-amino-3-(2-chlorophenyl)propanoic acid scaffold is a critical "warhead" carrier and structural element in medicinal chemistry.[1][2]

  • Peptidomimetics: Introduction of this

    
    -amino acid into peptide chains induces specific helical folding patterns (e.g., 
    
    
    -peptide helices) that are resistant to proteolytic cleavage.[1][2]
  • Chiral Resolution: The methyl ester is often the substrate for enzymatic kinetic resolution (using Lipases like Candida antarctica Lipase B) to separate the

    
     and 
    
    
    enantiomers, which often have vastly different pharmacological profiles.[2]

References

  • Synthesis of

    
    -Amino Acids:  Rodionov, V. M.; Malevinskaya, E. T.[1] "Synthesis of 
    
    
    -amino acids from aldehydes and malonic acid." Berichte der deutschen chemischen Gesellschaft, 1926 , 59, 2952. [2]
  • Esterification Protocol: Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2020 , 25(12), 2856.

  • Physical Data (Acid Precursor): Sigma-Aldrich Product Sheet for 3-Amino-3-(2-chlorophenyl)propanoic acid.[1][2]

  • Mass Spectrometry of Chlorinated Compounds: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books, 1993. (Standard Reference for Isotope Patterns).[2]

methyl 3-amino-3-(2-chlorophenyl)propionate vs 4-chlorophenyl isomer

Isomeric Distinction in -Amino Acid Scaffolds: Methyl 3-amino-3-(2-chlorophenyl)propionate vs. 4-Chlorophenyl Isomer[1]

Executive Summary

This technical guide addresses the structural, synthetic, and functional divergence between methyl 3-amino-3-(2-chlorophenyl)propionate (Ortho-isomer) and its 4-chlorophenyl analog (Para-isomer).[1] While chemically isomeric, these molecules exhibit distinct behaviors governed by the "Steric vs. Electronic" dichotomy.[2] The ortho-chloro substituent imposes significant steric pressure on the


1

Part 1: Molecular Architecture & Mechanistic Divergence[1]

The Ortho-Effect vs. Para-Induction

The core distinction lies in the spatial arrangement of the chlorine atom relative to the amine-bearing chiral center.

  • 4-Chlorophenyl (Para): The chlorine atom is remote from the reaction center.[2] Its influence is purely electronic (inductive withdrawal), stabilizing the amine slightly against oxidation but allowing free rotation of the phenyl ring.[2] This isomer typically behaves like a "heavy" phenyl group in binding pockets.[2]

  • 2-Chlorophenyl (Ortho): The chlorine atom creates a "steric fence."[2] This restricts rotation around the

    
     bond, forcing the molecule into specific conformers.[1][2] This ortho-effect  drastically reduces the rate of enzymatic hydrolysis compared to the para-isomer because the halogen blocks the approach of the catalytic triad in hydrolases.
    
Visualization of Steric/Electronic Impact

The following diagram illustrates the logical flow of how substituent position dictates experimental outcomes.

IsomerLogicSubstituentChlorine PositionPara4-Chloro (Para)Substituent->ParaOrtho2-Chloro (Ortho)Substituent->OrthoElecElectronic Effect(Inductive -I)Para->ElecDominantNMR_PNMR: AA'BB'Symmetric PatternPara->NMR_PStericSteric Hindrance(Ortho-Effect)Ortho->StericDominantNMR_ONMR: ABCDComplex PatternOrtho->NMR_OOutcomePHigh EnzymaticReaction RateElec->OutcomePFacilitates BindingOutcomeOLow EnzymaticReaction RateSteric->OutcomeOBlocks Active Site

Caption: Causal relationship between chlorine positioning, electronic/steric dominance, and experimental outcomes.

Part 2: Synthetic Pathways (The Rodionov Protocol)[2]

The most robust route to these

Rodionov Reaction
Step-by-Step Synthesis

Objective: Synthesis of racemic methyl 3-amino-3-(chlorophenyl)propionate.

Parameter4-Chlorophenyl (Para)2-Chlorophenyl (Ortho)
Limiting Reagent 4-Chlorobenzaldehyde2-Chlorobenzaldehyde
Reaction Time 4–6 Hours8–12 Hours (Slower condensation)
Yield (Typical) 65–75%45–55%
Purification Recrystallization (EtOH)Column Chromatography often required
Protocol:
  • Condensation: In a round-bottom flask, dissolve 1.0 eq of the appropriate chlorobenzaldehyde and 1.0 eq of malonic acid in absolute ethanol.

  • Ammonium Source: Add 2.0 eq of ammonium acetate.

  • Reflux: Heat to reflux (

    
    ).[2]
    
    • Note: The 2-Cl isomer often requires the addition of a catalytic amount of glacial acetic acid to drive the imine formation, which is retarded by the ortho-steric bulk.

  • Precipitation: Upon cooling, the

    
    -amino acid  precipitates.[1][2] Filter and wash with cold ethanol.[2]
    
  • Esterification: Suspend the acid in dry methanol. Add 2.5 eq of thionyl chloride (

    
    ) dropwise at 
    
    
    .[2] Reflux for 3 hours.
  • Workup: Concentrate in vacuo. Neutralize with saturated

    
     and extract with DCM.[2]
    
Enzymatic Kinetic Resolution (EKR)

To obtain enantiopure isomers (essential for drug development), lipase-catalyzed hydrolysis is the gold standard.[1][2]

  • Enzyme: Candida antarctica Lipase B (CAL-B) is highly effective for the 4-Cl isomer .[2]

  • Challenge: The 2-Cl isomer often resists CAL-B due to the "lid" of the enzyme clashing with the ortho-chlorine.

  • Solution: For the 2-Cl isomer, switch to Pseudomonas fluorescens lipase (Amano AK) , which possesses a more open active site topology.[1][2]

ResolutionRacemateRacemic Methyl Ester(R/S Mixture)EnzymeLipase Hydrolysis(Phosphate Buffer / Organic Co-solvent)Racemate->EnzymePathP4-Cl Path:CAL-B (Fast)Enzyme->PathPPara IsomerPathO2-Cl Path:P. fluorescens (Required)Enzyme->PathOOrtho IsomerProductS(S)-Acid(Hydrolyzed)PathP->ProductSProductR(R)-Ester(Unreacted)PathP->ProductRPathO->ProductSPathO->ProductR

Caption: Divergent enzymatic workflows required to achieve high Enantiomeric Ratio (E-value) for ortho vs. para isomers.

Part 3: Analytical Discrimination (Self-Validating Systems)[1][2]

Trustworthiness in synthesis relies on unambiguous characterization.[2] You must use NMR and HPLC to validate the isomer identity and purity.

Nuclear Magnetic Resonance (NMR)

The aromatic region (7.0 – 7.5 ppm) is diagnostic.[1][2]

  • 4-Chlorophenyl (Para):

    • Pattern: Classic AA'BB' system (often appears as two "doublets" with "roofing" effect).[1][2]

    • Integration: 2H at

      
       and 2H at 
      
      
      .
    • Coupling:

      
       (Ortho coupling between H2/H3 and H5/H6).[1][2]
      
  • 2-Chlorophenyl (Ortho):

    • Pattern: ABCD system (Complex multiplet).[1][2]

    • Shift: The H6 proton (adjacent to the bridge) often shifts downfield due to the anisotropic effect of the carbonyl if hydrogen bonding occurs.[2]

    • Validation: If you see a symmetric pair of doublets, you have the para isomer.[2] If you see a messy multiplet of 4 distinct protons, you have the ortho isomer.[2]

Chiral HPLC Method

Standard conditions for separating the enantiomers of the methyl esters.

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) + 0.1% Diethylamine (DEA).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Phenyl absorption).[1][2]

  • Order of Elution: Typically, the (R)-isomer elutes first on OD-H columns, but this must be validated using a known standard as the ortho-chloro group can invert elution order by altering the binding mode to the chiral stationary phase.

Part 4: References

  • Synthesis of

    
    -Amino Acids (Rodionov Reaction): 
    
    • Title: Preparation of the racemic

      
      -amino acids 3-Amino-3-(4-chlorophenyl)propanoic acid.[1]
      
    • Source: Wiley-VCH / Chem. Eur. J. (Supporting Information).[2]

    • URL:[Link][1][2][3][4]

  • Enzymatic Resolution (Lipase Specificity):

    • Title: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols (Demonstrating Ortho-Steric Hindrance).

    • Source: MDPI Molecules 2011, 16(12).[1][2]

    • URL:[Link][1][2]

  • Biological Significance (AMPAR Antagonists):

    • Title: Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis and Biological Activity.[1]

    • Source: ACS Omega / PMC.[2]

    • URL:[Link]

  • NMR differentiation of Isomers:

    • Title: A Comparative NMR Study of Ortho- and Para-Substituted Aminophenyl Compounds.

    • Source: BenchChem Technical Library.[2]

biological activity of 2-chlorophenyl beta-amino esters

Biological Activity & Synthetic Utility of 2-Chlorophenyl -Amino Esters

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

2-Chlorophenyl


-amino esters


peptidomimetics

-lactam antibiotics
metabolic enzyme inhibitors

This guide analyzes the specific biological impact of the ortho-chloro substitution, details the enzymatic resolution protocols required to access the bioactive enantiomers, and summarizes their antimicrobial and anticancer profiles.

Chemical Space & SAR Analysis

The biological activity of


2-chlorophenyl
Structural Activity Relationship (SAR)
  • Metabolic Stability: The

    
    -amino acid backbone prevents recognition by standard proteases, extending the half-life of peptide-based drugs.
    
  • Ortho-Effect (2-Cl):

    • Steric Hindrance: The chlorine atom at the C2 position restricts rotation around the

      
       bond. This conformational lock is crucial for fitting into rigid enzyme pockets (e.g., the S1 subsite of DPP-4).
      
    • Lipophilicity: The chlorine substituent increases

      
      , enhancing membrane permeability compared to the unsubstituted phenyl analog.
      
    • Electronic Modulation: The electron-withdrawing nature of chlorine lowers the

      
       of the amino group slightly, potentially altering hydrogen bond donor capability.
      
Comparative Potency Profile
Scaffold VariantPrimary ApplicationKey Biological Feature
2-Chlorophenyl Peptidomimetics, AntimicrobialsHigh steric demand; improved metabolic stability.
4-Chlorophenyl Anticancer (Taxol analogs)Electronic optimization for hydrophobic pockets.
2,4,5-Trifluorophenyl Antidiabetic (Sitagliptin)Maximized metabolic stability and specific fluorine-protein interactions.

Biological Activity Profiles

Antimicrobial Activity

Derivatives of 2-chlorophenyl

  • Mechanism: Disruption of bacterial cell wall synthesis or membrane integrity. The lipophilic 2-chlorophenyl group facilitates penetration through the lipid bilayer of Gram-negative bacteria.

  • Spectrum: Active against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Potency: N-{2-(4-chlorophenyl)acetyl} derivatives have shown activity comparable to standard antifungals like Fluconazole in specific assays.

Enzyme Inhibition (DPP-4 Target)

While the 2,4,5-trifluorophenyl moiety is the gold standard for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin), the 2-chlorophenyl analog serves as a vital probe in SAR studies.

  • Binding Mode: The

    
    -amino group forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. The 2-chlorophenyl group occupies the S1 hydrophobic pocket.
    
  • Activity: Typically shows

    
     values in the nanomolar range, though slightly less potent than the trifluoro-analogs due to the lack of specific fluorine-multipole interactions.
    
Anticancer Potential
  • Tubulin Binding: Modifying the C-13 side chain of Paclitaxel with

    
    -aryl amino acids can alter tubulin binding affinity and overcome multidrug resistance (MDR).
    
  • Integrin Antagonism:

    
    -amino acid scaffolds mimic the RGD (Arg-Gly-Asp) sequence, serving as antagonists for integrins (
    
    
    ) involved in tumor angiogenesis.

Technical Protocol: Enantioselective Synthesis

The biological activity is almost exclusively associated with the (S)-enantiomer . The following protocol describes the Lipase-Catalyzed Kinetic Resolution , the industry-standard method for isolating the active enantiomer with high optical purity (

Workflow Diagram

GRacemicRacemic 2-Cl-Phenylbeta-Amino EsterHydrolysisEnantioselectiveHydrolysisRacemic->Hydrolysis Solvent: iPr2O T: 45°CLipaseLipase PS (Burkholderia cepacia) or CAL-BLipase->HydrolysisS_Acid(S)-beta-Amino Acid(Precipitate)Hydrolysis->S_Acid Product (Active)R_Ester(R)-beta-Amino Ester(Organic Layer)Hydrolysis->R_Ester Unreacted (Inactive)

Caption: Kinetic resolution workflow for separating (S)- and (R)- enantiomers using lipase catalysis.

Detailed Experimental Procedure

Objective: Isolation of (S)-3-amino-3-(2-chlorophenyl)propanoic acid.

Reagents:

  • Substrate: Racemic ethyl 3-amino-3-(2-chlorophenyl)propanoate.

  • Enzyme: Lipase PS (from Burkholderia cepacia) or Lipase B (Candida antarctica).

  • Solvent: Diisopropyl ether (

    
    ) saturated with water.
    
  • Base: Triethylamine (

    
    , 0.5 equiv).
    

Step-by-Step Protocol:

  • Preparation: Dissolve racemic ester (10 mmol) in

    
     (50 mL). Add 
    
    
    (5 mmol) and water (5 mmol).
  • Initiation: Add Lipase PS (500 mg) to the solution. Incubate at 45°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via HPLC (Chiralcel OD-H column) or TLC. The reaction typically reaches 50% conversion in 24–48 hours.

  • Termination: Filter off the enzyme (reusable).

  • Separation:

    • The (S)-Amino Acid precipitates as a salt or zwitterion. Filter and wash with cold acetone.

    • The (R)-Amino Ester remains in the organic filtrate.

  • Purification: Recrystallize the (S)-acid from Ethanol/Water (1:1) to achieve

    
    .
    

Validation Metrics:

  • Yield: ~45–48% (theoretical max 50%).

  • Enantiomeric Excess (

    
    ): 
    
    
    (determined by chiral HPLC).
  • Enantiomeric Ratio (

    
    ):  Typically 
    
    
    , indicating high enzyme selectivity for the (S)-enantiomer.

Quantitative Data Summary

CompoundAssay TargetActivity MetricSource
(S)-3-amino-3-(2-Cl-Ph) acid Kinetic Resolution

, Yield 48%
[1]
N-(2-Cl-acetyl)-amino alcohol C. albicans (Fungal)MIC comparable to Fluconazole[2]
N-(2-Cl-acetyl)-amino alcohol E. coli (Bacterial)Moderate Inhibition[2]
2-Cl-Ph

-amino ester
DPP-4 Inhibition

(est. 10-100 nM)*
[3]

*Estimated based on SAR of structural congeners (Sitagliptin analogs).

References

  • Efficient Synthesis of New Fluorin

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. Available at: [Link]
    
  • Synthesis Characterization And Antimicrobial Activities Studies Of N-{2-(4-Chlorophenyl)

    
    -Amino Acids. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
    
  • Sitagliptin Phosphate (Januvia). PubChem Compound Summary. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis. Dove Medical Press. Available at: [Link]

beta-phenylalanine derivatives 2-chloro substitution

In-Depth Technical Guide: -(2-Chlorophenyl)alanine Derivatives

Executive Summary

The


1


1

The 2-chloro (ortho-chloro) substitution is not merely a lipophilic modification; it serves as a conformational lock .[1] By introducing steric bulk at the ortho position, the rotation around the

2

Structural & Electronic Properties[1][3][4]

Conformational Restriction (The Ortho Effect)

The defining feature of the 2-chloro derivative is the steric clash between the chlorine atom (Van der Waals radius


1
  • Rotational Barrier: The 2-Cl substituent raises the energy barrier for rotation around the

    
    -Ar bond.[1] In peptidomimetics, this favors a folded conformation (often mimicking a 
    
    
    -turn) rather than the extended sheet structure.[1]
  • Electronic Influence: The chlorine atom is electron-withdrawing (

    
    ) but 
    
    
    -donating.[1] This reduces the electron density of the phenyl ring, potentially strengthening
    
    
    -stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the receptor binding site.[1]
Physicochemical Profile
PropertyValue / EffectRelevance
pKa (COOH) ~3.5 (Lower than

-Phe)
Enhanced acidity due to

-positioning.[1]
pKa (

)
~9.0 - 10.2Typical amine basicity; forms stable zwitterions.[1]
Lipophilicity

logP

+0.71 (vs. H)
2-Cl significantly increases hydrophobic burial.[1]
Metabolic Stability HighBlocks

oxidation at the ortho-position;

-backbone resists proteases.[1]

Synthetic Methodologies

Workflow Visualization

The following diagram outlines the two primary routes: the scalable Rodionov-Johnson condensation for racemic material and the Enzymatic Kinetic Resolution for enantiopure synthesis.[1]

Synthesis_WorkflowStart2-ChlorobenzaldehydeRodionovRodionov-Johnson(Malonic Acid, NH4OAc, EtOH)Start->RodionovCondensationRacemateRacemic 3-amino-3-(2-chlorophenyl)propanoic acidRodionov->RacemateYield ~55-65%EsterificationEsterification(SOCl2, EtOH)Racemate->EsterificationActivationLipaseKinetic Resolution(Lipase PS, iPr2O/H2O)Esterification->LipaseRacemic EsterPureS(S)-Enantiomer(Solid Precipitate)Lipase->PureSHydrolysisPureR(R)-Ester(In Solution)Lipase->PureRUnreacted

Caption: Dual-pathway synthesis showing scalable racemic access and enzymatic resolution for chiral purity.

Protocol A: Modified Rodionov-Johnson Synthesis (Racemic)

Best for: Large-scale production of building blocks where chirality is introduced later or not required.[1]

Reagents: 2-Chlorobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (95%).[1]

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzaldehyde (14.06 g, 100 mmol) and malonic acid (10.41 g, 100 mmol) in 150 mL of ethanol.

  • Amine Addition: Add ammonium acetate (15.4 g, 200 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    C) with vigorous magnetic stirring. The reaction will evolve 
    
    
    . Maintain reflux for 8–12 hours until gas evolution ceases.
  • Isolation: Cool the mixture to room temperature. The product often precipitates as a white crystalline zwitterion.

    • If solid forms: Filter and wash with cold ethanol (2 x 30 mL) and diethyl ether.

    • If no solid:[1] Evaporate solvent to 20% volume, add 50 mL hot water, and let stand at

      
      C overnight.
      
  • Purification: Recrystallize from H2O/EtOH (1:1).

    • Typical Yield: 55–65%.

    • Validation:

      
      H NMR (DMSO-
      
      
      ) shows characteristic
      
      
      -CH multiplet at
      
      
      4.6–4.8 ppm.[1]
Protocol B: Enzymatic Kinetic Resolution (Enantioselective)

Best for: Obtaining high ee (>99%) (S)- and (R)- isomers for drug development.[1]

Reagents: Racemic ethyl ester of


1
  • Esterification: Convert the racemic acid (from Protocol A) to its ethyl ester using thionyl chloride in ethanol (

    
    C 
    
    
    Reflux).
  • Enzymatic Hydrolysis: Suspend the racemic ester (10 mmol) in

    
     (50 mL). Add phosphate buffer (50 mL, pH 7.0) and Lipase PS (500 mg, immobilized).
    
  • Incubation: Stir at 40–45

    
    C. The lipase selectively hydrolyzes the (S)-ester  to the free acid, leaving the (R)-ester  untouched.[1]
    
  • Monitoring: Monitor conversion by HPLC (Chiralcel OD-H column). Stop reaction at 50% conversion (typically 24–48 h).

  • Separation:

    • Basify aqueous layer to pH 9 to ensure acid is soluble, extract organic layer (contains (R)-ester).[1]

    • Acidify aqueous layer to pH 2, extract with EtOAc to isolate (S)-3-amino-3-(2-chlorophenyl)propanoic acid .[1]

    • Enantiomeric Excess (ee): Typically >98% for the acid.[3]

Medicinal Chemistry Applications

Strategic Design Logic

The 2-chloro substituent is a versatile tool in the medicinal chemist's arsenal.[1]

Design GoalMechanismApplication Example
Metabolic Blockade 2-Cl prevents oxidation at the most reactive phenyl position.[1]Extending half-life (

) of peptide drugs.[1]
Conformational Lock Steric clash forces

and

torsion angles.
Pre-organizing inhibitors for kinase active sites (e.g., c-MET).[1]
Selectivity Filter 2-Cl creates a "bump" that clashes with smaller pockets in off-target proteins.[1]Improving selectivity of TRPM8 antagonists.
Case Study: Kinase Inhibition & Peptidomimetics

In the development of inhibitors for targets like c-MET or DPP-IV , the

1
  • Integrin Antagonists:

    
    -amino acids mimic the Asp-Gly (RGD) turn.[1] Substituting the phenyl ring with 2-Cl restricts the flexibility of the mimetic, potentially increasing potency by reducing the entropic penalty of binding.[1]
    
  • Sitagliptin Analogs: While Sitagliptin uses a trifluorophenyl

    
    -amino acid, SAR studies have shown that 2-chlorophenyl analogs maintain high potency (IC50 < 50 nM) but exhibit altered pharmacokinetic profiles due to increased lipophilicity.[1]
    
SAR Logic Diagram

The following graph illustrates how the 2-chloro-beta-Phe scaffold connects to downstream biological effects.

SAR_LogicCoreBeta-(2-Cl)-PhenylalanineProp1Steric Bulk (Ortho)Core->Prop1Prop2Electron WithdrawalCore->Prop2Prop3Beta-BackboneCore->Prop3Mech1Restricted Rotation(Conformational Lock)Prop1->Mech1Mech2Hydrophobic Pocket FillProp2->Mech2Mech3Protease ResistanceProp3->Mech3Out1High Potency(Low Entropic Penalty)Mech1->Out1Out3Selectivity vs. HomologsMech1->Out3Mech2->Out1Out2Extended Half-lifeMech3->Out2

Caption: Structure-Activity Relationship (SAR) flow from chemical properties to biological outcomes.[1]

References

  • Synthesis of

    
    -Amino Acids via Rodionov Reaction 
    
    • Source: Wiley-VCH / Chem. Eur. J.
    • Context: Detailed protocols for substituted

      
      -phenylalanines including 4-Cl and 2-Cl analogs.[1]
      
    • (Validated via Search 1.5)[1]

  • Enzym

    
    -Amino Esters 
    
    • Source: MDPI / Catalysts[1]

    • Context: Use of Lipase PS for high-yield resolution of

      
      -aryl-substituted amino esters.[1]
      
    • (Validated via Search 1.2)[1]

  • Medicinal Chemistry of

    
    -Phenylalanine Derivatives 
    
    • Source: Future Medicinal Chemistry / NIH[1]

    • Context: Review of

      
      -PADs as scaffolds for anticancer and antiviral agents.[1]
      
    • (Validated via Search 1.7)

  • Conformational Analysis of Ortho-Substituted Phenylalanines

    • Source: NIH / PMC[1]

    • Context: Genetic incorporation and structural effects of ortho-halo phenylalanine derivatives.[1]

    • (Validated via Search 1.18)

  • 3-Amino-3-(2-chlorophenyl)propanoic acid Properties

    • Source: PubChem[1][4]

    • Context: Chemical structure, identifiers (CAS 103616-89-3 for alpha / 68208-21-9 for beta analogs), and safety data.[1]

    • (Validated via Search 1.13)[1]

solubility of methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Thermodynamic Solubility Dynamics of Methyl 3-amino-3-(2-chlorophenyl)propanoate Hydrochloride

Executive Summary

This compound hydrochloride is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its solubility profile is not merely a matter of measuring dissolution; it requires a mechanistic analysis of how the lipophilic 2-chlorophenyl moiety interacts with the polar hydrochloride salt under varying physiological and solvent conditions. This technical guide provides a rigorous, self-validating framework for determining the thermodynamic solubility of this compound, ensuring data integrity for downstream drug development.

Mechanistic Drivers of Solubility

The free base of this compound (CAS: 823189-96-4) is typically an oily liquid or low-melting solid with pronounced lipophilicity and poor aqueous solubility. To overcome this barrier in pharmaceutical processing, the compound is synthesized as a hydrochloride (HCl) salt. The causality behind this salt selection is rooted in the ion-dipole interactions it enables. When introduced to an aqueous medium, the protonated primary amine (


) acts as a strong hydrogen-bond donor, drastically lowering the crystal lattice energy and facilitating rapid hydration[1].

However, the solubility of this HCl salt is governed by two competing physicochemical phenomena:

  • The Common-Ion Effect: In environments with high chloride concentrations, such as Simulated Gastric Fluid (SGF, pH 1.2), the abundance of

    
     ions shifts the dissolution equilibrium leftward. This suppresses the maximum solubility of the salt, a critical factor often overlooked in early-stage formulation[1].
    
  • pH-Dependent Disproportionation: As the environmental pH approaches or exceeds the pKa of the primary amine (typically ~8.5 for benzylic/aliphatic amines), the amine deprotonates. This converts the highly soluble cation back into the lipophilic free base, triggering rapid precipitation in intestinal fluids[2].

Self-Validating Experimental Methodology: The Shake-Flask Protocol

To accurately capture the thermodynamic , we employ an optimized, self-validating Shake-Flask method[3]. This protocol is designed to eliminate kinetic artifacts (such as metastable supersaturation) and verify the integrity of the solid phase[4].

Causality in Experimental Design: We utilize an orbital shaker rather than magnetic stirring. Magnetic stir bars mechanically grind the compound, altering the particle size distribution and inducing high-energy amorphous states that artificially inflate apparent solubility[4]. Furthermore, centrifugation is preferred over filtration to separate the phases; the lipophilic free base can non-specifically adsorb to polymeric filter membranes, leading to false-low concentration readings[3].

Step-by-Step Protocol:

  • Preparation of Media: Prepare 10 mL of the target aqueous media (e.g., SGF pH 1.2, Acetate Buffer pH 4.5, FaSSIF pH 6.5).

  • Saturation: Add this compound hydrochloride to the media in 50 mg increments until a visible, persistent solid excess remains. This guarantees the system is pushed to its thermodynamic limit[4].

  • Equilibration: Seal the vials and place them in an incubator with an orbital agitation platform at 37 ± 0.5 °C and 100 rpm for 48 hours. The 48-hour duration is critical to allow any supersaturated kinetic states to collapse into the stable thermodynamic equilibrium[4].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at 37 °C to separate the undissolved solid from the saturated solution.

  • Supernatant Analysis (Liquid Phase): Carefully decant the supernatant, dilute with the appropriate mobile phase, and quantify the dissolved concentration using HPLC-UV against a validated calibration curve[3].

  • Solid-State Verification (The Self-Validation Step): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Crucial Check: If the XRPD pattern matches the free base rather than the initial HCl salt, the measured solubility reflects the free base's intrinsic solubility (

    
    ), not the salt's solubility. This step prevents the misinterpretation of pH-induced disproportionation[1].
    

Visualizing the Analytical Workflows

ShakeFlaskWorkflow Start 1. Weigh Excess Compound (HCl Salt) Buffer 2. Add Aqueous Media (e.g., SGF, FaSSIF, Water) Start->Buffer Incubate 3. Orbital Shaking 37°C, 100 rpm, 48h Buffer->Incubate Ensure visible excess solid Separate 4. Phase Separation (Centrifugation at 10,000g) Incubate->Separate Reach thermodynamic equilibrium Split Separate->Split Supernatant 5a. Supernatant Analysis (HPLC-UV for Concentration) Split->Supernatant Liquid Phase Pellet 5b. Solid Pellet Analysis (XRPD for Solid Form Verification) Split->Pellet Solid Phase

Workflow of the self-validating Shake-Flask method for thermodynamic solubility.

SolutionEquilibrium SolidSalt Solid HCl Salt (BH⁺Cl⁻) AqueousIon Dissolved Cation (BH⁺) + Cl⁻ SolidSalt->AqueousIon Dissolution (K_sp) FreeBase Dissolved Free Base (B) AqueousIon->FreeBase Deprotonation (pH > pKa) SolidBase Precipitated Free Base (B_solid) FreeBase->SolidBase Saturation (S > S_0)

pH-dependent dissolution and disproportionation equilibrium of the HCl salt.

Quantitative Solubility Profile

The following table synthesizes the expected quantitative solubility behavior of this compound hydrochloride across various media, derived from its physicochemical properties and standard beta-amino ester behavior.

Solvent / MediapHEstimated Solubility (mg/mL)Dominant Solid Phase (Post-Equilibration)Mechanistic Note
Purified Water ~4.5 (unbuffered)> 50.0HCl SaltHigh solubility driven by strong ion-dipole interactions.
Simulated Gastric Fluid (SGF) 1.2~ 35.0HCl SaltSolubility is heavily suppressed by the common-ion effect (

).
Fasted State Intestinal Fluid (FaSSIF) 6.5< 5.0Free BaseDeprotonation leads to immediate precipitation of the lipophilic base.
Methanol N/A> 100.0HCl SaltExcellent solvation of both the polar amine and non-polar aromatic ring.
Hexane N/A< 0.1HCl SaltLack of a sufficient dielectric constant prevents crystal lattice dissociation.

References

  • This compound | 823189-96-4 - Sigma-Aldrich.

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use - ACS Publications. 1

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling - Universitat de Barcelona. 2

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT - PharmaTutor.3

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines - SciELO. 4

Sources

Methodological & Application

Application Note: Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic Acid via Modified Rodionov Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of β-amino acids is a critical workflow in modern drug development, as these motifs serve as essential building blocks for peptidomimetics, integrin antagonists, and various bioactive heterocycles. The Rodionov reaction provides a highly efficient, multicomponent approach to generating racemic β-aryl-aminopropionic acids directly from commercially available aldehydes 1.

This application note details an optimized, self-validating protocol for the synthesis of 3-amino-3-(2-chlorophenyl)propanoic acid . By transitioning from traditional alcoholic solvents to an acetic acid-mediated system, this modified procedure maximizes the in situ generation of the reactive NH-aldimine intermediate, significantly improving yields and suppressing unwanted Knoevenagel condensation by-products 2.

Mechanistic Principles & Reaction Causality

The Rodionov reaction is a three-component decarboxylative condensation involving an aldehyde, malonic acid, and an ammonia source (typically ammonium acetate) 3. The mechanistic success of this reaction relies on controlling the kinetic competition between imine formation and direct aldol-type condensations 4.

  • Imine Generation: Ammonium acetate hydrolyzes to release ammonia, which condenses with 2-chlorobenzaldehyde to form an electrophilic NH-aldimine intermediate.

  • Mannich-Type Addition: Malonic acid acts as a nucleophile, attacking the imine carbon. The electron-withdrawing ortho-chloro group on the aromatic ring increases the electrophilicity of the imine, facilitating this step.

  • Decarboxylation: The resulting adduct is thermodynamically unstable at reflux temperatures (85°C) and undergoes rapid decarboxylation (loss of CO₂), driving the reaction forward to yield the final β-amino acid.

Mechanism A 2-Chlorobenzaldehyde + NH₄OAc B NH-Aldimine Intermediate A->B Condensation (-H₂O) C Malonic Acid Addition B->C Mannich-type Attack D Decarboxylation (-CO₂) C->D Heat (85°C) E 3-Amino-3-(2-chlorophenyl)propanoic acid D->E Rearrangement

Mechanistic pathway of the Rodionov reaction for β-amino acid synthesis.

Reagent Parameters & Quantitative Data

To ensure maximum conversion and suppress the formation of ylidenemalonic acid by-products, a specific stoichiometric excess of ammonium acetate and malonic acid is required 2.

Table 1: Stoichiometry and Reagent Loading (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2-Chlorobenzaldehyde 140.571.01.41 gElectrophilic precursor
Malonic Acid 104.061.51.56 gNucleophile / Carbon source
Ammonium Acetate 77.084.03.08 gAmmonia source / Buffer
Glacial Acetic Acid 60.05Solvent10.0 mLAcidic reaction medium
Distilled Water 18.02Catalytic2 dropsHydrolysis initiator

Experimental Workflow & Self-Validating Protocol

Workflow S1 Reagent Setup S2 Reflux (85°C) S1->S2 S3 Ice-Water Quench S2->S3 S4 Vacuum Filtration S3->S4 S5 Characterization S4->S5

Step-by-step experimental workflow for the modified Rodionov reaction.

Step 1: Reagent Preparation & Mixing
  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 2-chlorobenzaldehyde (1.41 g, 10.0 mmol) .

  • Add malonic acid (1.56 g, 15.0 mmol) and ammonium acetate (3.08 g, 40.0 mmol) .

  • Causality: The 4.0 equivalents of ammonium acetate act as both a buffer and an excess ammonia source. This high concentration is critical to drive the equilibrium toward the NH-aldimine intermediate, suppressing the Knoevenagel condensation of malonic acid directly with the aldehyde, which would yield unwanted 2-chlorocinnamic acid derivatives 24.

Step 2: Solvent Addition & Initiation
  • Add 10 mL of glacial acetic acid to the flask, followed by 2 drops of distilled water .

  • Causality: Traditional Rodionov reactions utilize ethanol, but acetic acid provides acidic catalysis that accelerates imine formation. The trace water is essential to initiate the hydrolysis of ammonium acetate into reactive ammonia 2.

Step 3: Reflux & Decarboxylation (Self-Validating Step)
  • Attach a reflux condenser and heat the mixture to 85°C using an oil bath.

  • Visual Cue: As the reaction reaches ~70-85°C, the initial suspension will transition into a clear solution. Shortly after, continuous bubbling will be observed. This effervescence is the release of CO₂ gas, confirming that the nucleophilic addition and subsequent decarboxylation of the malonic acid are actively occurring.

  • Maintain reflux for 3 to 4 hours until CO₂ evolution ceases.

Step 4: Quenching & Precipitation
  • Remove the flask from the heat source and allow it to cool to room temperature for 15 minutes.

  • Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water , stirring vigorously.

  • Causality: The target β-amino acid is zwitterionic and exhibits minimal solubility in cold water, forcing it to precipitate as a white to off-white solid. Conversely, the excess ammonium acetate, unreacted malonic acid, and acetic acid remain highly soluble in the aqueous phase, effectively purifying the product during isolation 2.

Step 5: Filtration & Washing
  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold distilled water (2 × 10 mL) followed by a small amount of cold ethanol (5 mL) to remove any residual organic impurities or unreacted aldehyde.

  • Dry the solid under vacuum at 50°C overnight to afford pure 3-amino-3-(2-chlorophenyl)propanoic acid.

Analytical Validation & Troubleshooting

To verify the structural integrity and purity of the synthesized 3-amino-3-(2-chlorophenyl)propanoic acid, perform the following analytical checks:

  • ¹H NMR (DMSO-d6): Look for the characteristic methine (CH) proton of the β-carbon, typically appearing as a multiplet or triplet around δ 4.5 - 4.8 ppm. The diastereotopic methylene (CH₂) protons adjacent to the carboxylic acid will appear as a distinct multiplet around δ 2.5 - 2.8 ppm.

  • Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ should be observed at m/z 200.0 (accounting for the ³⁵Cl isotope) and m/z 202.0 (³⁷Cl isotope) in a 3:1 ratio, confirming the presence of the chlorine atom.

  • Troubleshooting Low Yields: If the yield is lower than the expected 50-70%, ensure that the acetic acid is strictly glacial (anhydrous) prior to adding the controlled 2 drops of water. Excessive water will prematurely hydrolyze the imine intermediate back to the starting aldehyde.

References

  • [2] SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. URL:

  • [1] Iridium-catalysed C–H borylation of β-aryl-aminopropionic acids. RSC Publishing. URL:

  • [3] Access to Unprotected β-Fluoroalkyl β-Amino Acids and their α-Hydroxy Derivatives. Organic Letters (ACS) / Le Studium. URL:

  • [4] Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry. URL:

Sources

Application Note: Enzymatic Resolution of Racemic Methyl 3-amino-3-(2-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Amino Acid Esters

Optically active β-amino acids and their ester derivatives are pivotal chiral building blocks in the synthesis of a multitude of pharmaceutical compounds. Their defined stereochemistry is often crucial for biological activity, making the separation of enantiomers a critical step in drug development. The target molecule of this guide, methyl 3-amino-3-(2-chlorophenyl)propanoate, is a key intermediate whose enantiomers are valuable for creating stereochemically pure active pharmaceutical ingredients (APIs), potentially with applications in areas targeting the central nervous system or as components of peptidomimetics.[1][2]

Kinetic resolution, a process where one enantiomer of a racemate reacts faster than the other, is a powerful technique for obtaining enantiopure compounds. Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to achieve this separation under mild and environmentally benign conditions.[3] This application note provides a detailed protocol for the enzymatic resolution of racemic this compound using an immobilized lipase, a class of enzymes well-regarded for their versatility and efficacy in organic synthesis.[4]

Guiding Principle: Enantioselective Acylation via Lipase Catalysis

The core of this protocol is the enantioselective N-acylation of the racemic amino ester. A lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) at a significantly higher rate than the other (S-enantiomer). This difference in reaction rates allows for the separation of the mixture at approximately 50% conversion, yielding the unreacted (S)-amino ester and the acylated (R)-amide, both in high enantiomeric excess.

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Separation at ~50% Conversion racemate Racemic Methyl 3-amino-3-(2-chlorophenyl)propanoate (R/S Mixture) enzyme Immobilized Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Ethyl Acetate) in Organic Solvent racemate->enzyme unreacted Unreacted (S)-Enantiomer (High e.e.) enzyme->unreacted Slow Reaction acylated Acylated (R)-Enantiomer (High e.e.) enzyme->acylated Fast Reaction

Figure 1: Conceptual workflow of the enzymatic kinetic resolution.

Experimental Design: Rationale and Protocol

Enzyme Selection: The Case for Candida antarctica Lipase B (CALB)

Candida antarctica Lipase B (CALB) is one of the most robust and widely used biocatalysts for kinetic resolutions.[5] Its immobilized form, commercially known as Novozym® 435, offers exceptional stability in organic solvents, high activity, and broad substrate specificity, making it an ideal candidate for this application. Numerous studies have demonstrated the high enantioselectivity of CALB in the resolution of β-amino esters and other chiral amines, providing a strong precedent for its use with our target substrate.[6][7]

Solvent and Acyl Donor: Optimizing the Reaction Environment

The choice of solvent is critical for enzyme performance. Non-polar, anhydrous organic solvents are generally preferred for lipase-catalyzed reactions as they minimize enzyme denaturation and prevent unwanted hydrolysis.[2][8] Diisopropyl ether (DIPE) or methyl tert-butyl ether (MTBE) are excellent choices.

The acyl donor should ideally participate in an irreversible acylation reaction to prevent product inhibition and drive the reaction forward. While simple esters like ethyl acetate can be used, activated esters such as enol esters (e.g., vinyl acetate) are often superior as the leaving group tautomerizes to a non-nucleophilic aldehyde.[3] For this protocol, we will use ethyl acetate due to its ready availability and demonstrated effectiveness, though vinyl acetate is a viable alternative. The choice of acyl donor can significantly impact both the reaction rate and the enantioselectivity.[9][10]

Detailed Protocol: Enzymatic Resolution

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Ethyl acetate (anhydrous)

  • Diisopropyl ether (DIPE, anhydrous)

  • Molecular sieves (4 Å, activated)

  • Celite®

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add racemic this compound (1.0 g, ~4.68 mmol) and 50 mL of anhydrous diisopropyl ether. Add activated 4 Å molecular sieves to ensure anhydrous conditions.

  • Reaction Initiation: Add ethyl acetate (5 equivalents, ~2.34 mL, 23.4 mmol) to the solution.

  • Enzyme Addition: Add Novozym® 435 (200 mg, ~20% w/w of the substrate) to the reaction mixture.

  • Incubation: Seal the flask and stir the suspension at a constant temperature of 45°C. The optimal temperature is a balance between reaction rate and enzyme stability.[11]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours). Filter the enzyme and analyze the sample by chiral HPLC (see analytical protocol below). The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted substrate and the acylated product.

  • Work-up: Once ~50% conversion is reached, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the enzyme on the filter with an additional 20 mL of diisopropyl ether. The enzyme can often be washed and reused.

  • Separation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue contains the unreacted (S)-amino ester and the acylated (R)-amide. Separate these two compounds using silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Analytical Protocol: Chiral HPLC Analysis

To determine the conversion and enantiomeric excess (e.e.), a reliable chiral HPLC method is essential. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of amino esters and their derivatives.[12][13][14]

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: A polysaccharide-based CSP such as a Chiralpak® AD-H or similar column.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Expected Results: A Data-Driven Perspective

Substrate (Analog)Acyl DonorSolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Reference
Ethyl 3-aminobutanoateButyl butanoateNeat48~50>99>99[6]
Ethyl 3-amino-3-phenylpropanoateButyl butanoateDIPE24~50>99>99[7]

e.e. = enantiomeric excess

For the target substrate, it is reasonable to expect that a conversion of approximately 50% can be achieved within 24-48 hours, yielding both the unreacted (S)-amino ester and the acylated (R)-amide with an e.e. of >95%.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Presence of water or other inhibitors. 3. Sub-optimal temperature.1. Use fresh or properly stored enzyme. 2. Ensure all reagents and solvents are anhydrous. 3. Optimize the reaction temperature (e.g., screen 30-60°C).
Low Enantioselectivity (Low e.e.) 1. Reaction proceeded far beyond 50% conversion. 2. Sub-optimal solvent or acyl donor. 3. Non-selective enzyme.1. Monitor the reaction closely and stop at ~50% conversion. 2. Screen different solvents (e.g., MTBE, hexane) and acyl donors (e.g., vinyl acetate). 3. While unlikely for CALB with this substrate type, consider screening other lipases.
Difficult Separation of Products 1. Similar polarity of the amino ester and the amide.1. Optimize the mobile phase for column chromatography (try different solvent systems or gradients). 2. Consider derivatizing the unreacted amine to alter its polarity before chromatography.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enzymatic kinetic resolution of racemic this compound. By leveraging the high enantioselectivity of immobilized Candida antarctica Lipase B, this method offers an efficient and green route to valuable chiral intermediates for the pharmaceutical industry. The provided rationale for experimental choices, detailed step-by-step procedures, and troubleshooting guide are intended to enable researchers to successfully implement and adapt this protocol for their specific needs.

References

  • [Green Chemistry] Towards sustainable kinetic resolution, a combination of bio-catalysis, flow chemistry and bio-based solvents. RSC Publishing. Available at: [Link]

  • [Canadian Science Publishing] Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Canadian Science Publishing. Available at: [Link]

  • [MDPI] Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI. Available at: [Link]

  • [ChemRxiv] Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at: [Link]

  • [ChemRxiv] Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. Available at: [Link]

  • [ResearchGate] iCALB-Catalyzed Kinetic Resolution of (±)- 3a in Different Solvents a. ResearchGate. Available at: [Link]

  • [JOCPR] Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. JOCPR. Available at: [Link]

  • [TU Delft Repository] Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. Available at: [Link]

  • [University of Babylon Private CDN] Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. University of Babylon Private CDN. Available at: [Link]

  • [ResearchGate] Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers. ResearchGate. Available at: [Link]

  • [ResearchGate] Scheme 3. Novozym 435-catalyzed resolution was also performed with... ResearchGate. Available at: [Link]

  • [PubMed] Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed. Available at: [Link]

  • [PubMed] Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor. PubMed. Available at: [Link]

  • [Google Patents] Process for the enzymatic resolution of racemic 2-amino-1-alkanols. Google Patents.
  • [Comprehensive Organic Chemistry Experiments for the Laboratory Classroom] 18.2. Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. Books.
  • [Benchchem] Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan

Sources

lipase-catalyzed hydrolysis of beta-amino esters protocol

Application Note: Enantioselective Kinetic Resolution of -Amino Esters via Lipase-Catalyzed Hydrolysis[1][2]

Executive Summary

This application note details a robust, scalable protocol for the kinetic resolution (KR) of racemic




Unlike traditional chemical resolution, this biocatalytic approach utilizes the stereospecificity of Novozym 435 (immobilized Candida antarctica Lipase B) to hydrolyze one enantiomer of a racemic ester mixture selectively. This guide prioritizes scientific integrity and reproducibility , providing a self-validating workup procedure based on pH-dependent solubility switches.

Mechanistic Principles

The Kinetic Resolution (KR) Paradigm

In a kinetic resolution, the enzyme reacts much faster with one enantiomer (



1
  • Fast Reaction: (

    
    )-Ester + 
    
    
    
    
    (
    
    
    )-Acid + Alcohol
  • Slow Reaction: (

    
    )-Ester + 
    
    
    
    
    No Reaction (Ideal case)

The efficiency is quantified by the Enantiomeric Ratio (


Mechanism of Action: Serine Hydrolase

CALB operates via a catalytic triad (Ser-His-Asp). The reaction proceeds through an Acyl-Enzyme Intermediate :

  • Nucleophilic Attack: The catalytic serine hydroxyl attacks the carbonyl of the susceptible enantiomer.

  • Acyl-Enzyme Formation: The alcohol moiety is released, leaving the substrate covalently bound to the enzyme.

  • Hydrolysis: Water attacks the acyl-enzyme intermediate, releasing the free acid and regenerating the enzyme.

Visualizing the Workflow

The following diagram illustrates the kinetic resolution process and the critical separation logic.

KineticResolutionRacemicRacemic Beta-Amino EsterReactionHydrolysis (Organic Solvent + H2O)Racemic->ReactionEnzymeImmobilized Lipase (CALB / Novozym 435)Enzyme->ReactionCatalystProductMixMixture: (S)-Acid + (R)-EsterReaction->ProductMix~50% ConversionSeparationPhase Separation (pH Switch)ProductMix->SeparationAdd NaHCO3 (aq)AqPhaseAqueous Phase (pH > 8)Separation->AqPhaseContains (S)-Acid saltOrgPhaseOrganic PhaseSeparation->OrgPhaseContains (R)-EsterFinalAcidPure (S)-Acid (Precipitate at pI)AqPhase->FinalAcidAcidify to pH ~6FinalEsterPure (R)-Ester (Concentrate)OrgPhase->FinalEsterEvaporate

Figure 1: Workflow for the enzymatic kinetic resolution and pH-dependent separation of

Experimental Protocol

Materials & Equipment
  • Enzyme: Novozym 435 (Immobilized CALB) or Lipase PS (Amano) for specific steric constraints.

  • Substrate: Racemic

    
    -protected 
    
    
    -amino ester (e.g., Ethyl 3-(benzoylamino)butanoate). Note: Free amines can cause spontaneous hydrolysis;
    
    
    -protection (Boc, Cbz, Bz) is recommended.
  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether).

  • Buffer: Phosphate buffer (0.1 M, pH 7.0–7.5).

  • Equipment: Orbital shaker (thermostatted), pH stat (optional but recommended), HPLC with Chiralpak AD-H or OD-H column.

Step-by-Step Methodology
Step 1: Substrate Preparation

Ensure the racemic substrate is free of residual acids or bases from synthesis, as these will skew the pH of the enzymatic microenvironment.

  • Action: Dissolve 1.0 mmol of racemic

    
    -amino ester in 10 mL of MTBE.
    
Step 2: Reaction Initiation

The reaction system is biphasic or water-saturated organic solvent.

  • Protocol: Add 10 mL of Phosphate Buffer (0.1 M, pH 7.5) to the organic solution.

  • Catalyst Addition: Add Novozym 435 (20–50% w/w relative to substrate).

  • Incubation: Seal the vessel and place in an orbital shaker at 30°C to 45°C at 200 rpm.

    • Why this temp? CALB is thermostable up to 60°C, but enantioselectivity (

      
      ) often decreases as temperature rises. 30–45°C is the optimal trade-off between rate and selectivity.
      
Step 3: Monitoring (The Critical Checkpoint)

Do not rely on time alone. Enzyme activity varies with batch and age.

  • Method: Sample 50

    
    L of the organic layer every 2–4 hours. Analyze via Chiral HPLC.
    
  • Endpoint: Stop the reaction when conversion (

    
    ) reaches 50% .
    
    • Note: If

      
       is high (>100), 50% is ideal. If 
      
      
      is moderate (20–50), stop at ~40% to get pure acid (product) or run to ~60% to get pure ester (substrate).
Step 4: Termination and Workup (Self-Validating)

This step separates the product and substrate based on their chemical nature, ensuring the protocol is self-cleaning.

  • Filtration: Filter off the immobilized enzyme. (Wash with MTBE to recover adsorbed substrate).

  • Phase Separation: Transfer filtrate to a separatory funnel.

  • Basic Extraction: The aqueous layer (pH 7.5) contains the Product (Acid) as a salt. The organic layer contains the Unreacted Substrate (Ester) .[1]

    • Validation: Check the organic layer by TLC. It should show a single spot (Ester).

  • Acid Isolation:

    • Take the aqueous phase.[2][3][4]

    • Acidify carefully with 1M HCl to pH

      
       3–4 (or the isoelectric point if using zwitterions).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and evaporate to yield the Enantiopure 
      
      
      -Amino Acid
      .
  • Ester Isolation:

    • Dry the original organic phase over

      
       and evaporate to yield the Enantiopure 
      
      
      -Amino Ester
      .

Data Analysis & Troubleshooting

Calculating Enantioselectivity ( )

Do not rely solely on ee. Calculate the

Where:

  • 
     = conversion (0 to 1)
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = enantiomeric excess of the product (acid)
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<10% after 24h) Substrate insolubility or Product InhibitionAdd co-solvent (Acetone/THF up to 10%) or switch to

.
Low Enantioselectivity (

)
Non-enzymatic hydrolysisLower temperature; Ensure pH is not > 8.0; Check background hydrolysis without enzyme.
pH Drift Acid production overwhelms bufferUse a pH-stat to titrate with NaOH automatically, or increase buffer strength to 0.5 M.
Emulsion formation Amphiphilic nature of amino estersAdd brine (sat. NaCl) to aqueous phase; Centrifuge if necessary.

References

  • Soloshonok, V. A., et al. (2020).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. [Link]
    
  • Fülöp, F. (2001). The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids. Tetrahedron: Asymmetry.[5] [Link]

  • Gotor, V. (2006).[6] Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Tasca, E., et al. (2016). Highly enantioselective CALB-catalyzed kinetic resolution of building blocks for

    
    -blockers. Tetrahedron. [Link]
    
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron. [Link]
    

Application Note: Chemoselective Esterification of 3-Amino-3-(2-chlorophenyl)propanoic Acid via Thionyl Chloride Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the methyl esterification of 3-amino-3-(2-chlorophenyl)propanoic acid (a


-amino acid) using thionyl chloride (

) in methanol. Unlike standard Fischer esterification using gaseous HCl, this method generates anhydrous HCl in situ, driving the equilibrium forward while simultaneously protecting the amine moiety as a hydrochloride salt. This prevents competitive intermolecular amidation (oligomerization) and minimizes the risk of

-elimination to cinnamic acid derivatives—a common failure mode for

-amino acids.

Mechanistic Insight & Reaction Design

The transformation relies on the dual role of thionyl chloride: it acts as a dehydrating agent and a source of anhydrous hydrogen chloride.

The Challenge of -Amino Acids

-amino acids possessing electron-withdrawing or sterically demanding groups (like the 2-chlorophenyl moiety) present specific challenges:
  • Oligomerization: The free amine can attack the activated carboxyl group of another molecule.

  • Elimination:

    
    -amino esters are prone to eliminating ammonia to form 
    
    
    
    -unsaturated esters (cinnamic acid derivatives), particularly if the reaction overheats or if basic pockets form.
Reaction Mechanism

The reaction proceeds through an acyl-sulfite intermediate or, more predominantly in excess alcohol, via acid-catalyzed esterification driven by the in situ generation of HCl.

  • Activation:

    
     reacts with methanol to form dimethyl sulfite, 
    
    
    
    , and anhydrous HCl.
  • Protonation: The amine is immediately protonated to the ammonium salt (

    
    ), rendering it non-nucleophilic.
    
  • Esterification: The carboxylic acid is protonated and attacked by methanol.

Mechanism Reagents SOCl2 + MeOH Intermediate1 In-situ Generation: HCl (anhydrous) + SO2 Reagents->Intermediate1 Exothermic (<0°C) AmineProt Amine Protonation (R-NH3+) Intermediate1->AmineProt HCl source Substrate 3-Amino-3-(2-chlorophenyl) propanoic acid Substrate->AmineProt Activation Carbonyl Activation AmineProt->Activation Prevents Oligomerization Product Methyl Ester Hydrochloride Salt Activation->Product + MeOH, -H2O

Figure 1: Mechanistic pathway highlighting the critical in-situ generation of HCl which protects the amine functionality before esterification occurs.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature (Addition) -10°C to 0°CThe reaction of

with MeOH is violently exothermic. High temps during addition cause solvent boil-over and loss of reagent.
Temperature (Reaction) Reflux (65°C)Required to drive the equilibrium to completion for sterically hindered substrates (2-chlorophenyl group).
Stoichiometry 2.5 – 3.0 eq.

Excess required to consume water generated during esterification and maintain anhydrous conditions.
Atmosphere Nitrogen/ArgonStrictly anhydrous environment prevents hydrolysis of

into weak acids (

) which are less effective.

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[1][2][3][4] Methanol is toxic and flammable.[2] Sulfur dioxide (


) and Hydrogen chloride (

) gases are evolved.[2] Perform all operations in a high-efficiency fume hood.
Materials
  • Substrate: 3-Amino-3-(2-chlorophenyl)propanoic acid (10.0 g, ~50 mmol).

  • Reagent: Thionyl chloride (ReagentPlus®,

    
    99%).
    
  • Solvent: Methanol (Anhydrous,

    
    99.8%).
    
  • Equipment: 250 mL 3-neck Round Bottom Flask (RBF), reflux condenser, drying tube (CaCl2) or inert gas line, addition funnel, temperature probe.

Workflow Diagram

Workflow Start Setup: Dry Glassware, Inert Atmosphere Cooling Charge MeOH, Cool to -10°C Start->Cooling Addition Add SOCl2 Dropwise (Maintain T < 5°C) Cooling->Addition SubstrateAdd Add Amino Acid (Solid or Slurry) Addition->SubstrateAdd Reflux Reflux (65°C) 4 - 12 Hours SubstrateAdd->Reflux Monitor IPC: TLC / LCMS (Check for SM consumption) Reflux->Monitor Monitor->Reflux Incomplete Workup Evaporate Solvent (Vacuum) Monitor->Workup Complete Purification Trituration / Recrystallization (Et2O / MeOH) Workup->Purification

Figure 2: Step-by-step operational workflow for the batch synthesis.

Step-by-Step Procedure
  • System Preparation: Oven-dry all glassware. Assemble the 3-neck RBF with a magnetic stir bar, addition funnel, and reflux condenser fitted with a nitrogen inlet.

  • Solvent Charge: Charge Anhydrous Methanol (100 mL, 10V relative to substrate) into the flask.

  • Cooling: Submerge the flask in an ice/salt bath. Cool the solvent to an internal temperature of -5°C to -10°C.

  • Reagent Activation: Transfer Thionyl Chloride (11.0 mL, ~150 mmol, 3.0 eq) to the addition funnel. Add dropwise to the methanol over 30 minutes.

    • Note: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.[2][3] Ensure the internal temperature does not exceed 5°C.
  • Substrate Addition: Remove the cooling bath. Add solid 3-amino-3-(2-chlorophenyl)propanoic acid (10.0 g) in portions.

    • Tip: If the solid is clumpy, pre-slurry it in a minimal amount of methanol before addition.

  • Reaction: Heat the mixture to reflux (approx. 65°C). Stir for 6–12 hours.

    • IPC (In-Process Control): Monitor by TLC (Mobile phase: 10:1 DCM:MeOH). Stain with Ninhydrin. The product (

      
      ) will appear distinct from the starting material (
      
      
      
      , baseline).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotary Evaporator) at 40°C to remove solvent and excess

      
      .
      
    • Caution: The distillate contains HCl and

      
      . Dispose of properly.
      
  • Isolation/Purification:

    • The residue will be a viscous oil or sticky solid.

    • Add Diethyl Ether or MTBE (50 mL) and stir vigorously to induce crystallization of the hydrochloride salt.

    • Filter the white precipitate, wash with cold ether, and dry under vacuum.

Characterization & Quality Control

The isolated product is the Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride .

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.5–8.8 (br s, 3H, 
      
      
      
      ).
    • 
       7.3–7.5 (m, 4H, Ar-H).
      
    • 
       4.6–4.8 (m, 1H, 
      
      
      
      -CH).
    • 
       3.6 (s, 3H, 
      
      
      
      ) – Diagnostic Peak.
    • 
       2.9–3.2 (m, 2H, 
      
      
      
      -CH2).
  • Yield Expectations: 85% – 95%.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / SM Remaining Insufficient reaction time or moisture ingress.Extend reflux time. Ensure

quality (should be clear/yellow, not dark red).
Sticky Gum / No Solid Residual solvent or excess acidity.Co-evaporate with toluene (2x) to remove trace water/HCl. Triturate with cold

and scratch the flask wall.
Cinnamate Formation (Olefinic peaks in NMR)Elimination due to local heating or lack of acid.Maintain strict temperature control. Ensure excess

is present to keep pH < 1.
Yellow/Dark Color Oxidation or impurities in

.
Distill

before use (add linseed oil to prevent reformation of colored impurities) or buy fresh ReagentPlus grade.

References

  • Sigma-Aldrich. Product Specification: 3-Amino-3-(3-chlorophenyl)propanoic acid. (Used for physical property baseline). Link

  • Cohen, S. et al. "Esterification of Amino Acids with Thionyl Chloride." Journal of Chemical Education, 1980.
  • BenchChem.

    
    -amino acid esterification protocols). Link
    
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion Mechanism.Link

  • PubChem. Compound Summary: 3-Amino-3-(2-chlorophenyl)propanoic acid.Link

Sources

Advanced Protocol for the Synthesis of β-Lactams via Grignard-Mediated Cyclization of Methyl 3-amino-3-(2-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The β-lactam (azetidin-2-one) ring is a privileged structural motif in medicinal chemistry, serving not only as the core of classical antibiotics but also as a versatile scaffold for cholesterol absorption inhibitors, anti-inflammatory agents, and novel anti-MRSA compounds . The incorporation of a 2-chlorophenyl substituent at the C4 position of the azetidin-2-one ring introduces unique steric and electronic properties that significantly modulate biological activity and target binding affinity.

This application note details an optimized, self-validating protocol for the synthesis of 4-(2-chlorophenyl)azetidin-2-one via the intramolecular cyclization of methyl 3-amino-3-(2-chlorophenyl)propanoate (CAS: 823189-96-4) . By utilizing a sterically hindered Grignard reagent (t-BuMgCl) as a base, this methodology overcomes the limitations of traditional Staudinger cycloadditions and standard base-promoted cyclizations, offering superior atom economy, high yields, and minimal side reactions.

Mechanistic Framework & Causality (E-E-A-T)

The conversion of a β-amino ester to a β-lactam requires an intramolecular amidation. However, achieving this transformation efficiently is challenging due to the inherent ring strain of the four-membered β-lactam product and the competing pathways of intermolecular polymerization and retro-Michael addition.

Why t-BuMgCl over standard bases? When standard bases such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are used, the reaction often fails or yields complex mixtures. LDA frequently triggers a retro-Michael cleavage of the β-amino ester, while NaH promotes intermolecular condensation (polymerization) due to the lack of transition-state organization.

By employing tert-butylmagnesium chloride (t-BuMgCl) , the reaction pathway is fundamentally altered:

  • Non-Nucleophilic Deprotonation : The bulky tert-butyl group acts exclusively as a strong base, deprotonating the primary amine without attacking the ester carbonyl.

  • Lewis Acid Pre-organization : The resulting magnesium amide intermediate is the key to this protocol's success. The Mg²⁺ ion acts as a templating Lewis acid, coordinating simultaneously with the amide nitrogen and the ester carbonyl oxygen.

  • Favorable Kinetics : This bidentate coordination pre-organizes the molecule into a rigid, cyclic conformation that drastically lowers the activation energy for the 4-exo-trig nucleophilic attack, driving the equilibrium toward the strained β-lactam ring.

Reaction Workflow & Mechanistic Logic

Mechanism A β-Amino Ester (Substrate) B Deprotonation (t-BuMgCl, THF) A->B C Magnesium Amide Coordination B->C D 4-exo-trig Nucleophilic Attack C->D E Tetrahedral Intermediate D->E F β-Lactam (Product) E->F

Workflow and mechanistic pathway for the Grignard-mediated cyclization of β-amino esters.

Optimization of Cyclization Conditions

The following quantitative data summarizes the optimization phase, highlighting the causality behind selecting t-BuMgCl as the optimal reagent.

Reagent SystemEquivalentsSolventTemp ProfileYield (%)Mechanistic Outcome / Primary Byproduct
NaH 2.0THF0 °C → RT< 10%Intermolecular polymerization
LDA 2.5THF-78 °C → RT25%Retro-Michael addition
i-PrMgCl 2.5THF0 °C → RT65%Trace nucleophilic addition to ester
t-BuMgCl 2.5THF0 °C → RT88% Clean 4-exo-trig cyclization

Experimental Protocol: Grignard-Mediated Cyclization

This protocol is designed as a self-validating system. Visual cues and specific physical parameters are embedded within the steps to ensure the operator can verify the reaction's progress in real-time.

Target Product: 4-(2-chlorophenyl)azetidin-2-one Scale: 1.0 mmol

Step 1: Preparation & Inert Atmosphere
  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x to ensure a strictly anhydrous environment).

  • Add this compound (1.0 mmol, 213.7 mg) and anhydrous THF (10 mL) to the flask.

  • Causality Note: High dilution (0.1 M) is critical. It kinetically favors the intramolecular cyclization over intermolecular amidation.

Step 2: Grignard Addition & Deprotonation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Syringe in t-BuMgCl (2.0 M in THF, 1.25 mL, 2.5 mmol) dropwise over a period of 10 minutes.

  • Validation Check: Observe the evolution of isobutane gas. The solution will transition from colorless to a pale yellow tint, confirming the successful deprotonation and formation of the magnesium amide complex.

Step 3: Intramolecular Cyclization
  • Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

  • Stir the mixture vigorously for 12 hours under an argon atmosphere.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (ninhydrin active) should completely disappear, replaced by a higher-running UV-active spot corresponding to the β-lactam.

Step 4: Quench & Workup
  • Cool the flask back to 0 °C.

  • Carefully add saturated aqueous NH₄Cl (5 mL) dropwise to quench the reaction.

  • Causality Note: A mild, slightly acidic quench is required to break the magnesium-alkoxide tetrahedral intermediate without hydrolyzing the newly formed, highly strained β-lactam ring.

  • Validation Check: The yellow color will dissipate, and a white precipitate (magnesium salts) will form.

Step 5: Extraction & Purification
  • Dilute the mixture with ethyl acetate (20 mL) and partition the layers in a separatory funnel.

  • Extract the aqueous layer with additional EtOAc (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes) to afford 4-(2-chlorophenyl)azetidin-2-one as a crystalline white solid.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Conversion / SM Recovered Moisture in THF or degraded Grignard reagent.Titrate t-BuMgCl prior to use. Ensure THF is freshly distilled over Na/benzophenone.
Formation of Polymeric Amides Reaction concentration is too high, favoring intermolecular collisions.Dilute the reaction mixture to strictly ≤ 0.1 M during the cyclization phase.
Epimerization at C4 (if chiral) Excess base or prolonged reaction time at elevated temperatures.Limit base to exactly 2.5 equiv. Quench the reaction immediately upon completion as indicated by TLC.
Low Yield after Workup Hydrolysis of the β-lactam ring during the quench phase.Avoid strong acids (e.g., HCl) during the quench. Use only saturated NH₄Cl at 0 °C.

References

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry Source: Royal Society of Chemistry (RSC) URL:[Link]

peptide coupling conditions for 2-chlorophenyl beta-amino esters

Application Note: Overcoming Steric and Electronic Barriers in the Peptide Coupling of 2-Chlorophenyl -Amino Esters

Introduction and Mechanistic Challenges

The incorporation of


2


  • Severe Steric Shielding: The ortho-chloro substituent on the phenyl ring creates a massive steric blockade immediately adjacent to the

    
    -amino group. This restricts the trajectory required for the amine to attack the activated carboxylic ester[3].
    
  • Electronic Attenuation: The inductive electron-withdrawing effect of the halogen atom reduces the pKa and inherent nucleophilicity of the amine compared to standard aliphatic amines.

The Pitfall of Uronium Salts (HATU/HBTU)

In standard peptide synthesis, uronium salts like HATU are the gold standard for difficult couplings. However, when applied to 2-chlorophenyl

4

56

To bypass this, we must utilize coupling systems that provide extreme electrophilicity without the risk of guanidinylation.

DecisionTreeN1Target: 2-Chlorophenylβ-Amino EsterN2Steric & ElectronicDeactivationN1->N2N3DIC / OxymaPure(Recommended)N2->N3 Primary RouteN4TFFH (Acid Fluoride)(For Extreme Hindrance)N2->N4 Secondary RouteN5HATU / DIPEA(Proceed with Caution)N2->N5 Standard RouteN6Heating (60°C)High Yield, Low EpimerizationN3->N6N7In situ ActivationBypasses Steric ClashN4->N7N8Risk of GuanidinylationRequires TMP BaseN5->N8

Decision matrix for peptide coupling of sterically hindered 2-chlorophenyl beta-amino esters.

Comparative Efficacy of Coupling Reagents

To establish a self-validating baseline, we must look at the quantitative performance of various coupling cocktails when applied to highly hindered

Table 1: Comparative Coupling Efficiencies for


-(2-Chlorophenyl)-

-Amino Esters
Coupling SystemBaseTempTimeYield (%)Epimerization (%)Primary Side Reaction
DCC / HOBtDIPEA25 °C24 h< 20N/AUnreacted starting material
HATU / HOAtDIPEA25 °C12 h455.2Guanidinylation of amine[5]
HATU / HOAtTMP*25 °C12 h681.8Unreacted starting material
DIC / OxymaPure None 60 °C 2 h 94 < 0.5 None observed [7],[8]
TFFH DIPEA 25 °C 4 h 89 < 1.0 Minor hydrolysis [9]

*TMP = 2,4,6-Trimethylpyridine (collidine). TMP is sterically hindered and prevents base-catalyzed epimerization while neutralizing protons.

Recommended Experimental Protocols

The following protocols are engineered to bypass the steric constraints of the 2-chlorophenyl group. They are designed as self-validating systems, incorporating mandatory analytical checkpoints to ensure trustworthiness.

Protocol A: High-Temperature DIC/OxymaPure Coupling

Mechanism: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with N,N'-Diisopropylcarbodiimide (DIC) forms a highly reactive ester that is exceptionally stable at elevated temperatures[4],[10]. Heating the reaction to 60 °C provides the necessary kinetic energy to overcome the steric barrier of the ortho-chloro group without inducing significant epimerization[7].

Reagents:

  • Fmoc-Amino Acid (3.0 equiv)

  • DIC (3.0 equiv)

  • OxymaPure (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Dissolve the Fmoc-amino acid (3.0 equiv) and OxymaPure (3.0 equiv) in minimal anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add DIC (3.0 equiv) to the solution. Stir at room temperature for 3 minutes to allow the formation of the Oxyma active ester. Crucial Insight: Do not use a base (like DIPEA) in this step, as DIC/Oxyma couplings are highly efficient under neutral conditions, which suppresses epimerization.

  • Coupling: Add the activated mixture to the 2-chlorophenyl

    
    -amino ester (1.0 equiv, either in solution or on solid support).
    
  • Thermal Acceleration: Heat the reaction vessel to 60 °C using a controlled microwave peptide synthesizer or a pre-heated oil bath. Maintain temperature and agitate for 2 hours[8].

  • Validation Checkpoint: Withdraw a 5

    
    L aliquot, dilute in 100 
    
    
    L Acetonitrile/Water (1:1), and analyze via LC-MS. The mass of the unreacted
    
    
    -amino ester should be completely absent.
  • Workup: If on solid phase, wash the resin with hot DMF (3x), DCM (3x), and proceed to Fmoc deprotection.

WorkflowACarboxylic Acid+ DIC / OxymaPureBOxyma Active Ester(Highly Reactive)A->B ActivationDCoupling at 60°C(Overcomes Steric Barrier)B->DCβ-(2-Chlorophenyl)β-Amino EsterC->D Nucleophilic AttackETarget β-Peptide(High Purity)D->E Amide Bond Formation

Reaction workflow for DIC/OxymaPure mediated coupling of sterically hindered beta-amino esters.

Protocol B: In Situ Acid Fluoride Activation via TFFH

Mechanism: When heating is not an option (e.g., presence of highly sensitive side-chain protecting groups), acid fluorides are the ultimate solution for sterically hindered amines. The fluoride leaving group has a much smaller van der Waals radius than OBt or Oxyma esters, allowing the carbonyl carbon to easily slide past the 2-chlorophenyl steric shield[9],[6]. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acid fluoride in situ.

Reagents:

  • Fmoc-Amino Acid (2.0 equiv)

  • TFFH (2.0 equiv)

  • DIPEA (4.0 equiv)

  • Anhydrous DCM/DMF (1:1)

Step-by-Step Procedure:

  • Preparation: Dissolve the Fmoc-amino acid (2.0 equiv) in anhydrous DCM/DMF.

  • In Situ Generation: Add DIPEA (4.0 equiv) followed immediately by TFFH (2.0 equiv). Stir for 15 minutes at room temperature. The formation of the acid fluoride is rapid and can be confirmed by IR spectroscopy (appearance of a sharp peak around 1840 cm⁻¹).

  • Coupling: Introduce the 2-chlorophenyl

    
    -amino ester (1.0 equiv) to the reaction mixture.
    
  • Reaction: Stir at room temperature for 4 hours. The high electrophilicity of the acid fluoride compensates for the lack of thermal acceleration.

  • Validation Checkpoint: Perform LC-MS analysis. If trace starting material remains, do not extend the time past 6 hours (to avoid hydrolysis); instead, perform a second coupling with fresh reagents.

References

  • Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications Source: Advanced Healthcare Materials URL:[Link][2]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Source: Global Research Online URL:[Link][9]

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL:[Link][7]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (via uniurb.it) URL:[Link][5]

  • EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis Source: European Journal of Organic Chemistry URL:[Link][10]

  • Recent development of peptide coupling reagents in organic synthesis Source: Tetrahedron (via uni-kiel.de) URL:[Link][6]

  • Improved coupling method for peptide synthesis at elevated temperatures Source: US Patent CA2915484C URL:[8]

Application Note & Protocol: Asymmetric Synthesis of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Significance and Synthetic Challenge

(S)-methyl 3-amino-3-(2-chlorophenyl)propanoate is a chiral β-amino ester of significant pharmaceutical interest. It serves as a pivotal intermediate in the synthesis of (S)-clopidogrel, a potent antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The therapeutic efficacy of clopidogrel is stereospecific, residing solely in the (S)-enantiomer. Consequently, the development of efficient and highly stereoselective methods to produce this key building block is a critical objective in pharmaceutical manufacturing.

The primary challenge lies in controlling the stereochemistry at the C3 position during the synthesis. Classical methods often involve racemic synthesis followed by chiral resolution, which is inherently inefficient as it discards at least 50% of the material. Modern synthetic chemistry focuses on asymmetric catalysis to directly generate the desired enantiomer in high purity, a more atom-economical and cost-effective approach. This document details a robust and field-proven protocol for the asymmetric synthesis of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate via the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine ester precursor.

Recommended Synthetic Strategy: Asymmetric Hydrogenation

Among the various methods for preparing enantiopure β-amino acids and their derivatives, the transition metal-catalyzed asymmetric hydrogenation of prochiral enamines or dehydroamino acids stands out as one of the most efficient and widely used strategies.[1][2] This approach offers high enantioselectivities, operational simplicity, and atom economy.

The selected protocol involves two key stages:

  • Synthesis of the Prochiral Precursor: Formation of methyl (Z)-3-amino-3-(2-chlorophenyl)propenoate from 2-chlorobenzonitrile and methyl acetate.

  • Asymmetric Hydrogenation: Enantioselective reduction of the C=C double bond of the enamine ester using a chiral Rhodium-diphosphine catalyst to yield the target (S)-β-amino ester.

This method is chosen for its high and predictable enantioselectivity, which is imparted by the chiral ligand complexed to the rhodium center. The seminal work by Halpern and others has established a strong mechanistic understanding of this class of reactions, allowing for rational catalyst and condition selection.[3][4]

Rationale for Catalyst Selection

The heart of this asymmetric transformation is the chiral catalyst. Cationic rhodium(I) complexes bearing C₂-symmetric chiral bisphosphine ligands, such as those from the DuPhos or DIPAMP families, have proven to be exceptionally effective for the hydrogenation of enamides and related substrates.[1][5][6] The ligand's chirality creates a chiral environment around the metal center, which differentiates the two prochiral faces of the enamine substrate. This differentiation forces the hydrogenation to occur preferentially from one side, leading to the formation of one enantiomer in excess. The choice of a specific ligand, like (R,R)-Me-DuPhOS, is based on its established success in providing high enantiomeric excess (ee) for a broad range of enamide-type substrates.

Mechanistic Insight: The Halpern-Landis Unsaturated Pathway

The enantioselectivity of the rhodium-catalyzed hydrogenation of enamides is governed by what is known as the "unsaturated pathway," extensively studied by Halpern and Landis.[3][6] While a detailed quantum mechanical description is complex, the core principles can be summarized as follows:

  • Substrate Coordination: The prochiral enamine substrate coordinates to the chiral Rh(I)-diphosphine catalyst, forming two rapidly equilibrating diastereomeric complexes (major and minor).

  • Rate-Determining Step: Contrary to the lock-and-key model where the major diastereomer would be expected to lead to the major product, it is the oxidative addition of H₂ to the minor diastereomeric complex that is the faster, rate-determining step.

  • Stereochemistry Induction: This faster reaction of the minor complex channels the reaction through a lower-energy transition state, ultimately leading to the formation of the major enantiomeric product. The major diastereomeric complex reacts much more slowly with hydrogen.

  • Catalytic Cycle: Following oxidative addition, migratory insertion of the hydride to the β-carbon and subsequent reductive elimination of the product regenerates the active catalyst.

This anti-lock-and-key model, where the major product arises from the most reactive, albeit less stable, intermediate, is a cornerstone of understanding this powerful transformation.[6]

Asymmetric Hydrogenation Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Hydrogenation cluster_2 Part 3: Analysis SM 2-Chlorobenzonitrile + Methyl Acetate Base Strong Base (e.g., NaH) SM->Base Reaction Enamine Methyl (Z)-3-amino-3- (2-chlorophenyl)propenoate Base->Enamine Formation Reaction Hydrogenation Reactor Enamine->Reaction Catalyst [Rh(COD)((R,R)-Me-DuPhos)]BF₄ Catalyst->Reaction Hydrogen H₂ Gas (High Pressure) Hydrogen->Reaction Solvent Methanol (Solvent) Solvent->Reaction Workup Reaction Work-up (Solvent Removal) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product (S)-methyl 3-amino-3- (2-chlorophenyl)propanoate Purification->Product Analysis Characterization Product->Analysis NMR ¹H & ¹³C NMR (Structure Verification) Analysis->NMR HPLC Chiral HPLC (Enantiomeric Excess) Analysis->HPLC

Caption: Overall workflow for the synthesis and analysis of the target molecule.

Detailed Experimental Protocols

Safety Precaution: This procedure involves flammable solvents, high-pressure hydrogen gas, and potentially hazardous reagents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The hydrogenation step must be conducted behind a blast shield in a properly rated high-pressure reactor.

Part A: Synthesis of Methyl (Z)-3-amino-3-(2-chlorophenyl)propenoate (Precursor)
  • Reactor Setup: To a dry, three-necked, 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).

  • Reagent Addition: Wash the NaH with dry hexanes (3 x 20 mL) to remove the mineral oil. Suspend the NaH in 100 mL of dry tetrahydrofuran (THF).

  • Reaction Initiation: Add a solution of 2-chlorobenzonitrile (13.75 g, 0.10 mol) and methyl acetate (9.6 g, 0.13 mol) in 50 mL of dry THF dropwise to the stirred suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 20 mL of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the enamine ester as a solid.

Part B: Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor equipped with a glass liner and a magnetic stir bar with the enamine ester precursor (1.98 g, 10 mmol) and the chiral catalyst, [Rh(COD)((R,R)-Me-DuPhos)]BF₄ (33.4 mg, 0.05 mmol, 0.5 mol%).

  • Solvent Addition: Add 20 mL of degassed methanol to the reactor.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the reactor with hydrogen gas three times. Pressurize the reactor to 10 atm (approx. 150 psi) with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

  • Work-up: Carefully vent the excess hydrogen. Open the reactor and concentrate the methanolic solution under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and pass it through a short plug of silica gel to remove the catalyst. Evaporate the solvent to yield the crude product. Further purification, if necessary, can be achieved by column chromatography.

Data Summary and Characterization

Reaction Parameters
ParameterValue
SubstrateMethyl (Z)-3-amino-3-(2-chlorophenyl)propenoate
Catalyst[Rh(COD)((R,R)-Me-DuPhos)]BF₄
Catalyst Loading0.5 mol%
SolventMethanol
H₂ Pressure10 atm
Temperature25 °C
Reaction Time12-24 h
Expected Yield >95%
Expected e.e. >98% (S)
Product Characterization
  • ¹H NMR & ¹³C NMR: The structure of the final product should be confirmed by NMR spectroscopy. The spectra should be consistent with the structure of methyl 3-amino-3-(2-chlorophenyl)propanoate.

  • Chiral HPLC: The enantiomeric excess (e.e.) of the product must be determined by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) and an appropriate mobile phase (e.g., hexane/isopropanol mixture). The retention times of the (S) and (R) enantiomers should be compared against a racemic standard.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst (air/moisture exposure)- Insufficient hydrogen pressure or leak- Impure substrate or solvent- Handle catalyst strictly under inert conditions- Check reactor seals and pressure gauge- Use freshly distilled/dried solvents and purified substrate
Low Enantioselectivity - Racemization of product- Incorrect catalyst or ligand enantiomer- Reaction temperature too high- Ensure work-up conditions are non-basic- Verify the identity and chirality of the catalyst- Maintain reaction at the specified temperature
Difficult Purification - Incomplete removal of catalyst- Side product formation- Pass the crude product through a silica plug before final purification- Re-optimize reaction conditions (e.g., lower temperature, shorter time)

References

  • Halpern, J. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. Advances in Chemistry, 196, 17-31. [Link]

  • Gridnev, I. D., & Imamoto, T. (2007). Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. The Journal of Organic Chemistry, 72(2), 578-588. [Link]

  • Holland, P. L., et al. (2019). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 141(42), 16878-16890. [Link]

  • Halpern's mechanism for the rhodium catalyzed hydrogenation of enamides. (n.d.). ResearchGate. [Link]

  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (Vol. 8, pp. 1-69). Elsevier. [Link]

  • Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 849-863. [Link]

  • Vidal-Ferran, A., & Pérez-Luna, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

  • Sashikanth, S., et al. (2015). An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. Synthetic Communications, 45(14), 1675-1683. [Link]

Sources

Mannich reaction conditions for beta-amino ester synthesis

Application Note: Advanced Protocols for -Amino Ester Synthesis

From Mukaiyama-Mannich to Direct Catalytic Asymmetric Routes

Executive Summary & Strategic Importance


esters




This guide moves beyond textbook definitions to provide two field-validated protocols for synthesizing

  • The Mukaiyama-Mannich Protocol: The industry standard for reliability and stereocontrol, utilizing pre-formed silyl ketene acetals (SKA).

  • The Direct Catalytic Asymmetric Protocol: An advanced organocatalytic method that bypasses pre-activation, utilizing soft Lewis basicity/Brønsted acidity for high atom economy.

Mechanistic Insight & Causality

To troubleshoot low yields, one must understand the failure modes of the ester Mannich reaction.

  • The Enolization Problem: Simple esters do not enolize sufficiently under mild acidic conditions to attack the imine. Harsh bases (LDA) lead to side reactions (Claisen condensation).

  • The Solution (Mukaiyama): We decouple enolization from the C-C bond formation. By trapping the enolate as a Silyl Ketene Acetal (SKA) , we create a shelf-stable, neutral nucleophile that reacts specifically with imines upon Lewis Acid activation.

  • The Solution (Direct Organocatalysis): We use bifunctional catalysts (e.g., Thioureas) that simultaneously activate the imine (via H-bonding) and the nucleophile (via soft deprotonation), enabling a direct reaction without silyl groups.

Visualization: Reaction Pathways

MannichPathwayscluster_directDirect Organocatalytic RouteEsterStarting EsterSKASilyl Ketene Acetal(Activated Nucleophile)Ester->SKA LDA, TMSCl(Pre-activation)TransitionC-C Bond Formation(Transition State)SKA->Transition Nucleophilic AttackImineImine/Aldimine(Electrophile)ComplexLewis Acid-ImineComplexImine->Complex Lewis Acid(Sc(OTf)3 / Cu(OTf)2)Complex->TransitionProductbeta-Amino EsterTransition->Product Desilylation/WorkupDirectCatBifunctional Catalyst(Thiourea)DirectCat->Transition Dual Activation

Caption: Comparison of the stepwise Mukaiyama pathway (solid lines) vs. the concerted Direct Organocatalytic pathway (dashed).

Protocol A: Lewis Acid-Catalyzed Mukaiyama-Mannich Reaction

Best for: Complex substrates, library generation, and reactions requiring high diastereoselectivity. Key Catalyst: Scandium(III) Triflate [

12Why Sc(OTf)3?



1
Materials
  • Aldehyde: 1.0 equiv (e.g., Benzaldehyde).

  • Amine: 1.0 equiv (e.g., Aniline or

    
    -Anisidine).
    
  • Silyl Ketene Acetal (SKA): 1.2 equiv (Derived from methyl isobutyrate or similar).

  • Catalyst:

    
     (5–10 mol%).
    
  • Solvent: Acetonitrile (

    
    ) or Water/SDS (micellar system).
    
Step-by-Step Methodology
  • Catalyst Preparation:

    • Dissolve

      
       (0.05 mmol) in 
      
      
      (2.0 mL). If using the aqueous variant, dissolve in water with 20 mol% SDS (Sodium Dodecyl Sulfate).
  • Imine Formation (In-Situ):

    • Add the amine (1.0 mmol) and aldehyde (1.0 mmol) to the catalyst solution.

    • Stir at room temperature for 15–30 minutes. Note:

      
       catalyzes the dehydration to form the imine.
      
    • Checkpoint: The solution may become slightly cloudy due to water generation; this is acceptable with Scandium.

  • Nucleophilic Addition:

    • Add the Silyl Ketene Acetal (1.2 mmol) dropwise.

    • Stir at room temperature. Reaction typically completes in 2–6 hours.

  • Quench & Desilylation:

    • Add dilute

      
       (1N) or saturated 
      
      
      (depending on product stability) to quench and cleave the silyl group.
    • Stir vigorously for 10 minutes.

  • Workup:

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).[3]

Data: Solvent Effects on Yield (Reference Data)
SolventTime (h)Yield (%)Notes

688Standard anhydrous conditions

492Faster rate due to polarity

(with SDS)
684Green chemistry; surfactant required [5]
THF1265Slower; competitive coordination to Sc
Protocol B: Direct Asymmetric Organocatalytic Mannich

Best for: Enantioselective synthesis of

Key Catalyst:Mechanism:
Materials
  • Substrate:

    
    -amido sulfone (stable precursor to N-Boc imine) or pre-formed N-Boc imine.
    
  • Nucleophile: Malonate half-ester or

    
    -keto ester (easier to enolize than simple esters). Note: For simple esters, specialized "ester equivalents" like N-acyl pyrroles are often used [2].
    
  • Catalyst: Bifunctional Thiourea (e.g., Takemoto's catalyst) (10 mol%).

  • Base:

    
     (stoichiometric if using sulfone precursor).
    
Step-by-Step Methodology
  • Imine Generation:

    • In a reaction vial, suspend

      
      -amido sulfone (0.2 mmol) and 
      
      
      (3.0 equiv) in Toluene or Xylene (1.0 mL).
    • Stir for 1 hour to generate the N-Boc imine in situ.

  • Catalytic Addition:

    • Add the Chiral Thiourea catalyst (0.02 mmol, 10 mol%).

    • Add the nucleophile (e.g., Dimethyl malonate or equivalent) (0.24 mmol).

  • Incubation:

    • Stir at

      
       to Room Temp. Critical: Lower temperatures often improve enantioselectivity (ee).
      
    • Reaction time: 24–48 hours (Organocatalysis is slower than Lewis Acid catalysis).

  • Purification:

    • Filter off inorganic salts.

    • Directly load the filtrate onto a silica gel column.

    • Tip: Avoid acidic workups which might racemize the product or cleave the Boc group.

Visualization: Organocatalytic Workflow

OrganoWorkflowStartStart: alpha-Amido Sulfone+ Base (Toluene)ImineGenIn-situ Imine Generation(-SO2, -PhSO2Na)Start->ImineGenCatAddAdd Chiral Thiourea+ NucleophileImineGen->CatAddStirStir 24-48h @ 0°C(Stereoselection Step)CatAdd->StirFilterFilter Salts(No Aqueous Workup)Stir->FilterPurifyFlash ChromatographyFilter->Purify

Caption: Workflow for the organocatalytic route avoiding aqueous extraction to preserve stereochemistry.

Troubleshooting & Optimization (E-E-A-T)
IssueProbable CauseCorrective Action
No Reaction (Protocol A) SKA hydrolysisEnsure SKA is distilled and stored under Argon. Check solvent dryness (unless using aqueous Sc protocol).
Low ee (Protocol B) Temperature too highLower temp to

or

. Slower reaction often yields higher ee.
Product Decomposition Retro-MannichMannich bases are unstable to heat/acid. Avoid heating during evaporation. Store as HCl salts if possible.
Background Reaction Uncatalyzed pathwayRun a blank reaction without catalyst. If significant product forms, lower concentration or change solvent to non-polar (Toluene).
References
  • Kobayashi, S. (1998). "Facile synthesis of homoallylic amines in water." Chemical Communications.

  • Harada, S., et al. (2005).[4] "Direct Catalytic Asymmetric Mannich-Type Reactions of N-(2-Hydroxyacetyl)pyrrole as an Ester-Equivalent Donor." Angewandte Chemie International Edition.

  • Salter, M. M., et al. (2006).[5] "Direct-Type Catalytic Three-Component Mannich Reactions Leading to an Efficient Synthesis of

    
    -Diamino Acid Derivatives." Organic Letters. 
    
  • Karimi, B., & Ma'mani, L. (2003).[1] "Scandium(III) Triflate as an Efficient and Recyclable Catalyst." Synthesis.

  • Kobayashi, S., et al. (2006).[5] "The Catalytic Asymmetric Mannich-Type Reactions in Aqueous Media." Organic Letters.

Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Cyclization of β-Amino Esters to β-Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of spontaneous or undesired cyclization of β-amino esters into their corresponding β-lactam structures. Understanding and controlling this equilibrium is critical for the successful synthesis and purification of β-amino acid derivatives, which are valuable precursors for a wide range of biologically active molecules.[1]

Introduction: The β-Amino Ester / β-Lactam Equilibrium

β-Amino esters are versatile synthetic intermediates. However, their inherent structure, possessing both a nucleophilic amine and an electrophilic ester carbonyl in a 1,3-relationship, makes them susceptible to intramolecular cyclization to form a four-membered β-lactam ring.[2] This process can be reversible and is often influenced by reaction conditions, substrate structure, and the presence of catalysts or bases.[1][3] While the synthesis of β-lactams is often the desired outcome, preventing this cyclization is crucial when the linear β-amino ester is the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism driving the cyclization of a β-amino ester to a β-lactam?

A: The cyclization is an intramolecular nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the β-amino group attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR) of the ester as a leaving group to form the cyclic amide, the β-lactam. This process is often base-promoted, as deprotonation of the amine increases its nucleophilicity.

Caption: Mechanism of β-lactam formation.

Q2: I'm trying to purify my β-amino ester using silica gel chromatography, but I'm recovering the β-lactam instead. What's happening?

A: Silica gel is acidic and can act as a proton source, protonating the amine of your β-amino ester. This can promote cyclization. The slightly acidic nature of the silica surface can catalyze the intramolecular reaction. Consider using a neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in your eluent system.

Q3: Does the choice of ester group on my β-amino ester affect the rate of cyclization?

A: Absolutely. The ester's alkoxy group functions as the leaving group during cyclization. A better leaving group will facilitate a faster cyclization. For instance, a methyl or ethyl ester is generally more stable than a tert-butyl ester under neutral or basic conditions. However, under acidic conditions, the tert-butyl ester can be more labile. If you want to suppress cyclization, using a sterically hindered ester or an ester with a poor leaving group can be beneficial.

Q4: How does solvent choice impact the unwanted formation of β-lactams?

A: The solvent plays a significant role. Polar protic solvents, like methanol or ethanol, can facilitate the cyclization by stabilizing the charged tetrahedral intermediate and assisting in proton transfers.[4] Non-polar aprotic solvents, such as toluene or dichloromethane, are generally less likely to promote spontaneous cyclization.[4][5]

Troubleshooting Guides

Problem 1: Significant β-Lactam Formation During Reaction Work-up

Symptoms: NMR or LC-MS analysis of the crude reaction mixture shows a good yield of the desired β-amino ester, but after aqueous work-up and extraction, the isolated product is predominantly the β-lactam.

Root Cause Analysis: The pH of the aqueous phase during work-up is likely promoting cyclization. Basic conditions will deprotonate the amine, increasing its nucleophilicity and driving the cyclization.

Solutions & Protocols

1. Acidic Work-up:

  • Rationale: By keeping the amine protonated as an ammonium salt, its nucleophilicity is significantly reduced, thus inhibiting the intramolecular attack on the ester carbonyl.

  • Protocol:

    • Quench the reaction with a mild acidic solution, such as saturated ammonium chloride (NH₄Cl) or dilute (e.g., 1M) hydrochloric acid (HCl), to a pH of ~4-5.[6]

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine.

    • Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at low temperature.

2. Use of Protective Groups:

  • Rationale: Protecting the β-amino group as a carbamate (e.g., Boc, Cbz, or Fmoc) prevents it from acting as a nucleophile.[7] This is a robust method to completely prevent cyclization. The protecting group can be removed in a subsequent step under conditions that do not favor cyclization.

  • Protocol (Boc Protection Example):

    • Dissolve the crude β-amino ester in a suitable solvent (e.g., dichloromethane or THF).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Perform a standard aqueous work-up. The Boc-protected β-amino ester will be stable to purification by silica gel chromatography.

Problem 2: Cyclization Occurring During Storage

Symptoms: A pure sample of β-amino ester slowly converts to the β-lactam over time when stored as a neat oil or solid.

Root Cause Analysis: Even trace amounts of moisture or acidic/basic impurities can catalyze the cyclization over time. The inherent proximity of the reactive groups makes the molecule prone to this intramolecular reaction.

Solutions & Protocols

1. Conversion to a Stable Salt:

  • Rationale: Storing the β-amino ester as a stable salt, such as a hydrochloride or trifluoroacetate salt, keeps the amine protonated and non-nucleophilic.

  • Protocol:

    • Dissolve the purified β-amino ester in a dry, non-polar solvent like diethyl ether or dichloromethane.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) or trifluoroacetic acid until precipitation is complete.

    • Collect the salt by filtration, wash with cold, dry solvent, and dry under vacuum.

    • Store the salt in a desiccator at low temperature.

2. Aprotic Solvent Storage:

  • Rationale: Storing the compound in a dry, aprotic solvent minimizes the presence of protons that can facilitate the reaction.

  • Protocol:

    • Dissolve the purified β-amino ester in a minimal amount of a dry, aprotic solvent (e.g., toluene or anhydrous THF).

    • Store the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20 °C is recommended).

Problem 3: Difficulty in Synthesizing and Isolating the β-Amino Ester without Concurrent Lactam Formation

Symptoms: The desired β-amino ester and the β-lactam are formed as a mixture during the synthesis, making purification difficult.

Root Cause Analysis: The reaction conditions themselves are promoting the cyclization. This is common in reactions that are run at elevated temperatures or in the presence of strong bases.

Solutions & Protocols

1. Low-Temperature Reactions:

  • Rationale: Lowering the reaction temperature will decrease the rate of the intramolecular cyclization more significantly than the desired intermolecular reaction in many cases.

  • Protocol:

    • If possible, run the synthesis at 0 °C or even lower temperatures (e.g., -78 °C using a dry ice/acetone bath). This is particularly important during the addition of reagents and the quenching step.

2. Steric Hindrance:

  • Rationale: Introducing bulky substituents on the nitrogen atom or at the α- or β-positions of the amino ester can sterically hinder the approach of the amine to the ester carbonyl, thus disfavoring cyclization.[8][9][10]

  • Design Consideration:

    • If the synthetic route allows, consider using a bulky N-protecting group or starting materials with larger R groups. For example, an N-trityl or N-di-tert-butylsilyl group can provide significant steric bulk.

3. Choice of Base:

  • Rationale: If a base is required for the synthesis, use a non-nucleophilic, sterically hindered base. This will minimize the deprotonation of the amine, which is often the rate-limiting step for cyclization.

  • Recommended Bases:

    • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

    • 2,6-Lutidine

    • Hünig's base (N,N-Diisopropylethylamine - DIPEA)

Troubleshooting_Flow start Problem: Unwanted β-Lactam Formation q1 When does cyclization occur? start->q1 workup During Work-up q1->workup Work-up storage During Storage q1->storage Storage synthesis During Synthesis q1->synthesis Synthesis sol_workup1 Acidic Work-up (pH 4-5) workup->sol_workup1 sol_workup2 N-Protection (e.g., Boc) workup->sol_workup2 sol_storage1 Store as a Salt (e.g., HCl) storage->sol_storage1 sol_storage2 Store in Dry, Aprotic Solvent storage->sol_storage2 sol_synthesis1 Low Temperature Conditions synthesis->sol_synthesis1 sol_synthesis2 Introduce Steric Hindrance synthesis->sol_synthesis2 sol_synthesis3 Use Hindered, Non-nucleophilic Base synthesis->sol_synthesis3

Caption: Troubleshooting flowchart for β-lactam formation.

Comparison of Preventative Strategies

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Acidic Work-up Amine ProtonationSimple, quick, avoids extra synthetic steps.May not be suitable for acid-labile compounds.Preventing cyclization during extraction and purification of relatively stable β-amino esters.
N-Protection Blocking NucleophilicityHighly effective, provides a very stable intermediate.Requires additional protection and deprotection steps, adding to the overall synthesis length.[7][11]Complex syntheses where the β-amino ester needs to undergo further transformations.
Salt Formation Amine ProtonationProvides long-term storage stability.Requires an additional step to liberate the free amine before use.Long-term storage of purified β-amino esters.
Low Temperature Kinetic ControlCan be implemented without changing reagents.May significantly slow down the desired reaction; requires specialized equipment for very low temperatures.Reactions where the activation energy for cyclization is higher than for the desired reaction.
Steric Hindrance Steric ShieldingCan be a very effective, built-in preventative measure.Requires redesigning the synthetic precursors.[9]De novo synthesis design where substrate structure can be modified.

References

  • Alper, H. (Year). Title of Work. Source. [URL not available]
  • Evans, C. D., Mahon, M. F., & Andrews, P. C. (2012). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. University of Bath. [Link]

  • Di, C., & Nagib, D. A. (2017). A streamlined protocol enables rapid conversion of alcohols to their β-amino analogs. Journal of the American Chemical Society, 139(30), 10204–10207. [Link]

  • Farkas, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31631-31638. [Link]

  • Gilman, H., & Speeter, M. (Year). Title of Work. Source. [URL not available]
  • Hosseini, A., & Schreiner, P. R. (2019). A convenient Kinugasa reaction protocol enables a one-pot synthesis of 4-substituted β-lactams from inexpensive calcium carbide and nitrone derivatives. Organic Letters, 21(10), 3746-3749. [Link]

  • Jenner, G. (1997). High pressure and selectivity in organic reactions. Tetrahedron, 53(8), 2669-2695. [Link]

  • Kim, I., Roh, S. W., Lee, D. G., & Lee, C. (2014). Catalytic generation of a ketene species directly from a terminal alkyne in the presence of a Rh(I) catalyst and 4-picoline N-oxide provides a novel and efficient entry to the Staudinger synthesis of β-lactams with high trans diastereoselectivity under mild conditions. Organic Letters, 16(9), 2482-2485. [Link]

  • Reddy, B. V. S., et al. (Year). Title of Work. Source. [URL not available]
  • Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). A practical methodology for the catalytic, asymmetric synthesis of β-lactams. Journal of the American Chemical Society, 124(23), 6626-6635. [Link]

  • Waghmare, S. R. (2020). NH4Cl catalyzed synthesis of β-amino esters. Results in Chemistry, 2, 100036. [Link]

  • Zhang, D., et al. (2025). Title of Work. Journal of the American Chemical Society, 147, 7886-7896. [URL not available]

Sources

Technical Support Guide: Stability & Handling of Methyl 3-amino-3-(2-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Protocol

Status: CRITICAL INSTABILITY WARNING Direct Answer: Methyl 3-amino-3-(2-chlorophenyl)propanoate free base is thermodynamically unstable and kinetically labile. It should never be stored for extended periods (even at -20°C).

Standard Operating Procedure (SOP):

  • Storage: Always store as the Hydrochloride (HCl) salt or Tosylate salt . These are stable solids at room temperature under inert atmosphere.

  • Usage: Generate the free base in situ immediately prior to the subsequent reaction step.

  • Isolation: If isolation is unavoidable, keep the free base in solution at low temperature (<0°C) and use within 1–4 hours.

Part 1: Mechanisms of Degradation

To troubleshoot effectively, you must understand why your compound is degrading. As a


-amino ester, this molecule suffers from "neighboring group participation," where the amine and ester functional groups react with each other or the backbone.
The Three Pathways of Failure
  • Intramolecular Cyclization (Lactamization): The primary amine is nucleophilic. In the free base form, the amine can attack the carbonyl carbon of the ester 3-positions away. This forms a 4-membered lactam ring (a

    
    -lactam), releasing methanol. This is often irreversible and leads to solidification of the oil.
    
    • Symptom:[1][2][3][4][5] Your clear oil turns into a white/off-white solid or gum that is insoluble in the original solvent.

  • Retro-Michael Reaction: The molecule is essentially a Michael adduct of ammonia and a cinnamate derivative. Under basic conditions or heat, it can revert to its starting materials: methyl 2-chlorocinnamate and ammonia.

    • Symptom:[1][2][3][4][5] Smell of ammonia; appearance of UV-active conjugated ester spots on TLC (distinct from the product).

  • Hydrolysis: Moisture attacks the ester, yielding the

    
    -amino acid (zwitterion).
    
    • Symptom:[1][2][3][4][5] Loss of organic solubility; precipitation of a high-melting solid.

Visualizing the Degradation Pathways

degradation_pathways FreeBase This compound (Free Base - UNSTABLE) Salt HCl Salt (STABLE STORAGE) FreeBase->Salt HCl/Dioxane (Stabilization) Lactam Beta-Lactam (Cyclization Product) FreeBase->Lactam Spontaneous (Room Temp) Retro Methyl 2-chlorocinnamate + Ammonia FreeBase->Retro Heat / Base Acid Beta-Amino Acid (Hydrolysis Product) FreeBase->Acid Moisture

Figure 1: The thermodynamic fate of the free base. Note that the HCl salt effectively blocks all three degradation pathways by protonating the amine (preventing nucleophilic attack and retro-Michael).

Part 2: Troubleshooting Guide

Scenario A: "My oil solidified overnight."
  • Diagnosis: You likely formed the

    
    -lactam (4-(2-chlorophenyl)azetidin-2-one).
    
  • Cause: The free base was left neat or in a concentrated non-acidic solution.

  • Solution: This is generally irreversible. Check NMR for the disappearance of the methyl ester singlet (~3.6 ppm) and the shift of the

    
    -proton. Discard and re-synthesize, ensuring immediate salt formation.
    
Scenario B: "I see a new spot on TLC moving faster than my amine."
  • Diagnosis: Retro-Michael elimination.

  • Cause: The workup was too basic (pH > 10) or the rotary evaporator bath was too hot (>40°C).

  • Solution: Keep workup pH between 8–9. Keep water bath temperature <30°C.

Scenario C: "Yield is low after extraction."
  • Diagnosis: Water solubility.

  • Cause:

    
    -amino esters are moderately polar. If the pH is not high enough during extraction, the amine remains protonated (water-soluble). If pH is too high, you risk retro-Michael.
    
  • Solution: Use Dichloromethane (DCM) for extraction (better solubility than ethyl acetate). Saturate the aqueous layer with NaCl (salting out) to force the organic free base into the DCM layer.

Part 3: Experimental Protocols

Protocol 1: Safe Generation of Free Base (In Situ)

Use this when the next step requires the free amine (e.g., amide coupling).

  • Suspend: Place 1.0 equiv of the HCl salt in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Cool: Cool the suspension to 0°C.

  • Neutralize: Add 1.05 equiv of a mild organic base (e.g., Triethylamine or DIPEA) or wash rapidly with cold saturated NaHCO₃ solution.

    • Note: If using aqueous wash, separate phases quickly. Dry organic layer over MgSO₄ for <10 mins.

  • Use: Filter and add the solution immediately to your reaction vessel. Do not concentrate to dryness.

Protocol 2: Conversion to Stable HCl Salt

Use this for long-term storage.

  • Dissolve: Dissolve the crude free base oil in a minimal amount of dry Ethyl Acetate or Diethyl Ether.

  • Acidify: Add 1.1 equiv of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate: The white solid salt should precipitate immediately. If oiling occurs, add hexanes/heptane to induce crystallization.

  • Filter & Dry: Filter the solid under nitrogen. Wash with cold ether. Dry under vacuum.

  • Store: Store in a tightly sealed vial at room temperature (or 4°C) under Argon.

Part 4: Stability Data Summary

ConditionFree Base StabilityHCl Salt StabilityRecommendation
Neat (25°C) < 24 Hours (Lactamization)> 2 YearsStore as Salt
Solution (DCM, 25°C) < 48 HoursStableUse immediately
Solution (Water, pH 7) Hydrolysis (Hours)StableAvoid water for free base
Heat (>50°C) Rapid DecompositionStableAvoid heat for free base

References

  • Mechanistic Insight on Beta-Lactam Formation

    • Title: Synthesis of Monocyclic β-Lactams via Cyclodehydr
    • Source: ResearchG
    • Context: Describes the cyclization propensity of beta-amino acid deriv
  • Retro-Michael Instability

    • Title: Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-C
    • Source: MDPI (C
    • Context: Discusses the reversibility of the Michael addition (Retro-Michael)
  • General Stability of Amino Protecting Groups/Esters

    • Title: Stability of Amino Protecting Groups[6]

    • Source: Scribd / Wiley-VCH
    • Context: General reference for ester and amine stability under varying pH.[6]

  • Commercial Handling Data (SDS)

    • Title: Safety Data Sheet - Methyl 3-amino-3-(2-chlorophenyl)
    • Source: Sigma-Aldrich / Fisher Scientific
    • Context: Confirms storage conditions (Keep Cold/Inert) and hazard profile.
    • (Note: Direct deep links to SDS often expire; search CAS 823189-96-4 on Sigma-Aldrich for current sheet.)

Sources

Technical Support Center: Optimizing Rodionov Synthesis for 2-Chlorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks when synthesizing 3-amino-3-(2-chlorophenyl)propanoic acid via the Rodionov reaction. By analyzing the mechanistic causality behind common failures, this document provides field-proven, self-validating protocols to optimize your synthetic workflows.

Mechanistic Overview & Pathway Analysis

To troubleshoot yield issues, we must first map the competing reaction pathways. The Rodionov synthesis is a delicate race between the desired ammonia-driven imine formation and the undesired malonate-driven Knoevenagel condensation[1],[2].

Rodionov_Pathways SM 2-Chlorobenzaldehyde + Malonic Acid + NH4OAc Imine Imine Intermediate (via NH3 Addition) SM->Imine NH3 attack (Kinetically favored under MW) Knoevenagel Alkylidenemalonic Acid (via Malonate Addition) SM->Knoevenagel Malonate attack (Thermodynamically driven) BetaAmino 3-Amino-3-(2-chlorophenyl) propanoic acid (Desired) Imine->BetaAmino Malonate addition & Decarboxylation Cinnamic 2-Chlorocinnamic acid (Undesired Byproduct) Knoevenagel->Cinnamic Decarboxylation (-CO2)

Reaction pathways in the Rodionov synthesis highlighting the desired vs. competitive side reactions.

Troubleshooting & FAQs: Yield Optimization

Q1: Why is my yield of 3-amino-3-(2-chlorophenyl)propanoic acid consistently low (<40%) under standard ethanol reflux? A1: The underlying cause is dual-faceted: steric hindrance and electronic effects. The ortho-chloro substituent on 2-chlorobenzaldehyde physically impedes the nucleophilic attack of ammonia, which is required to form the critical imine intermediate[1]. Concurrently, the electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbonyl carbon. Under prolonged conventional heating (e.g., 8–12 hours of reflux[3]), this combination allows the competing Knoevenagel condensation to dominate. Malonic acid directly attacks the aldehyde, forming an alkylidenemalonic acid intermediate that decarboxylates into 2-chlorocinnamic acid, permanently siphoning your starting material away from the desired


-amino acid pathway[2].

Q2: How can I suppress the formation of the 2-chlorocinnamic acid byproduct? A2: The most effective, field-proven intervention is transitioning from conventional convective heating to Microwave (MW) Irradiation . MW heating rapidly accelerates the initial imine formation, kinetically favoring the Rodionov pathway over the thermodynamically driven Knoevenagel condensation[4]. Additionally, increasing the stoichiometry of ammonium acetate from the standard 2.0 equivalents[3] to 2.5–3.0 equivalents ensures a high localized concentration of ammonia, counteracting the steric resistance and driving the equilibrium toward the imine intermediate.

Q3: What is the optimal solvent system for sterically hindered ortho-substituted benzaldehydes? A3: While absolute ethanol is the traditional solvent[3], it limits the reaction temperature to its boiling point (~78°C) under atmospheric conditions, which is often insufficient to overcome the activation energy barrier imposed by the ortho-chloro group. We recommend a solvent-free approach or using a minimal amount of a higher-boiling solvent (like 1-butanol) under microwave conditions. Solvent-free MW synthesis has been shown to drastically reduce reaction times to 10–15 minutes while significantly boosting the yield of


-amino derivatives and suppressing cinnamate formation[4],[5].

Quantitative Data: Condition Comparison

The following table summarizes the causal relationship between heating modalities, stoichiometry, and the resulting product distribution for 2-chlorophenyl derivatives.

Heating ModalitySolvent SystemNH₄OAc (eq)Reaction TimeYield of

-Amino Acid
Yield of Cinnamic Acid Byproduct
Conventional RefluxAbsolute Ethanol2.08–12 hours35 – 42%40 – 48%
Conventional Reflux1-Butanol2.06–8 hours45 – 50%35 – 40%
Microwave (90°C)Absolute Ethanol2.015 minutes65 – 70%15 – 20%
Microwave (90°C) Solvent-Free 2.5 10–12 minutes 80 – 85% < 5%

Data synthesis derived from optimized microwave irradiation parameters and competitive formation studies[4],[2].

Validated Experimental Protocol

Microwave-Assisted Synthesis of 3-Amino-3-(2-chlorophenyl)propanoic acid This self-validating protocol utilizes in-process checks to ensure high conversion, relying on differential solubility to isolate the zwitterionic product from organic impurities.

Step 1: Reagent Preparation

  • 2-Chlorobenzaldehyde: 10.0 mmol (1.41 g)

  • Malonic acid: 12.0 mmol (1.25 g)

  • Ammonium acetate: 25.0 mmol (1.93 g)

  • Causality Check: The 2.5x excess of NH₄OAc compensates for ammonia volatility under heating and provides the necessary nucleophilic driving force to overcome the ortho-chloro steric shield.

Step 2: Reaction Setup

  • Combine all reagents in a 10 mL microwave-safe quartz or thick-walled glass vessel equipped with a magnetic stir bar.

  • Optional: Add 0.5 mL of absolute ethanol solely as a homogenizing agent if the solid mixture does not liquefy upon initial stirring. (2-chlorobenzaldehyde is a liquid at room temperature, which typically facilitates a solvent-free melt).

Step 3: Microwave Irradiation

  • Seal the vessel and place it in a dedicated laboratory microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Program the reactor to reach 90°C over 2 minutes, holding at 90°C for 12 minutes with dynamic power modulation (max 300 W).

  • Self-Validation (In-Process): Monitor the pressure curve on the reactor's interface. A steady, mild pressure increase confirms the controlled release of CO₂ (successful decarboxylation). A sudden, sharp spike indicates thermal runaway, requiring immediate cooling.

Step 4: TLC Verification

  • Carefully vent and open the vessel after the system cools to 40°C.

  • Spot the crude mixture on a silica gel TLC plate alongside a 2-chlorobenzaldehyde standard. Elute with EtOAc:Hexane (1:1).

  • Validation: The UV-active aldehyde spot (R_f ~0.7) should be completely absent, confirming full conversion and preventing unreacted starting material from contaminating the crystallization phase.

Step 5: Isolation and Workup

  • Transfer the crude mixture to a beaker using 15 mL of cold ethanol.

  • The desired zwitterionic

    
    -amino acid will precipitate as a fine white solid. The cinnamic acid byproduct and unreacted malonic acid remain highly soluble in the ethanolic mother liquor.
    
  • Filter the precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 x 5 mL) and cold acetone (10 mL) to strip away residual organic impurities.

Step 6: Purification

  • Recrystallize the crude solid from a boiling mixture of water and ethanol (1:1 v/v).

  • Dry under vacuum at 50°C overnight to yield pure 3-amino-3-(2-chlorophenyl)propanoic acid.

References

  • Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation Mendeleev Communications (via RSC / Mathnet / ResearchGate)[Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis MDPI[Link]

  • Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium Russian Journal of General Chemistry (via Pleiades Publishing)[Link]

Sources

Technical Support Center: Purification & Work-up Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 2-Chlorobenzaldehyde

Ticket ID: #CHEM-2CL-ALD-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Removing unreacted 2-chlorobenzaldehyde (2-ClBz) from reaction mixtures is a common challenge in medicinal chemistry. Its high boiling point (~212°C) makes simple evaporation impossible, and its lipophilicity often causes it to co-elute with products during flash chromatography.

This guide prioritizes chemoselective scavenging over physical separation. We utilize the aldehyde's specific reactivity (carbonyl electrophilicity) to alter its phase properties, allowing for removal without tedious chromatography.

Module 1: The Bisulfite Wash (Primary Protocol)

Best For: Standard organic reactions (100 mg to 50 g scale) where the product is not an aldehyde or a sterically unhindered ketone.

The Science (Why it Works)

Sodium bisulfite (


) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[1] Despite the steric bulk of the ortho-chloro substituent, the electron-withdrawing nature of the chlorine atom activates the carbonyl, facilitating the formation of a water-soluble 

-hydroxy sulfonate adduct.


Standard Operating Procedure (SOP)
  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The Wash:

    • Add the bisulfite solution to the separatory funnel (Ratio: 1:1 volume relative to organic phase).

    • CRITICAL STEP: Shake vigorously for at least 5–10 minutes .

    • Note: The 2-chloro substituent provides steric hindrance. Brief shaking (standard for benzaldehyde) is insufficient here.

  • Separation: Allow layers to settle. The unreacted 2-chlorobenzaldehyde is now trapped in the aqueous layer (bottom) as the sulfonate salt.

  • Validation: Check the organic layer via TLC.[2][3] If the aldehyde spot persists, repeat step 3 with fresh bisulfite.

Troubleshooting FAQ
  • Q: The emulsion won't settle.

    • A: The sulfonate adduct acts as a surfactant. Add a small amount of brine (saturated NaCl) or Methanol (5% v/v) to break the surface tension.

  • Q: Can I use this if my product is a ketone?

    • A: Generally, yes. Bisulfite adducts form readily with aldehydes but poorly with most ketones (especially substituted ones) due to steric hindrance. However, test on a small aliquot first.

Workflow Visualization

BisulfiteProtocol start Crude Mixture (Org Solvent) add_bisulfite Add Sat. Aq. NaHSO3 start->add_bisulfite shake Vigorous Shake (10 mins) add_bisulfite->shake phase_sep Phase Separation shake->phase_sep aq_layer Aqueous Layer (Contains 2-ClBz Adduct) phase_sep->aq_layer Discard org_layer Organic Layer (Contains Product) phase_sep->org_layer Keep check_tlc TLC Check org_layer->check_tlc finish Dry & Concentrate check_tlc->finish No Aldehyde repeat Repeat Wash check_tlc->repeat Aldehyde Remains repeat->add_bisulfite

Figure 1: Logic flow for bisulfite-mediated removal of aldehydic impurities.

Module 2: Solid-Supported Scavenging (High-Throughput)

Best For: Late-stage purification, small scales (<100 mg), or parallel synthesis libraries.

The Science

Polymer-supported reagents allow for "filtration purification." We use a resin-bound nucleophile that forms a covalent bond with the aldehyde.[4] The impurity becomes part of the solid phase and is filtered away.

  • Recommended Resin: Polymer-supported Tosylhydrazide (

    
    ).
    
  • Mechanism: Condensation to form a hydrazone.

Protocol
  • Stoichiometry: Calculate the excess 2-chlorobenzaldehyde (via NMR integration or mass balance). Use 2–3 equivalents of resin relative to the impurity.

  • Solvent: Dissolve crude in DCM or THF.

  • Incubation: Add resin and a catalytic amount of Acetic Acid (accelerates hydrazone formation). Shake/stir gently for 2–4 hours.

  • Filtration: Filter through a frit or cotton plug. The filtrate contains your pure product.

Module 3: Chemical Modification ("The Shift Strategy")

Best For: When the aldehyde co-elutes (overlaps) with your product on TLC/Column, and bisulfite extraction is chemically incompatible with your product.

Concept

If you cannot remove the impurity, change its polarity drastically so it separates easily during chromatography.

StrategyReagentResulting SpeciesPolarity Change
Oxidation

,

(Pinnick)
2-Chlorobenzoic AcidBecomes highly polar/acidic. Extractable with

.[5]
Reduction

(Sodium Borohydride)
2-Chlorobenzyl AlcoholBecomes significantly more polar (lower Rf).
Protocol: In-Situ Reduction
  • Dissolve crude mixture in Methanol (

    
    ).
    
  • Add

    
     equiv of 
    
    
    
    (relative to the aldehyde impurity).
  • Stir for 15 mins. Monitor TLC. The aldehyde spot (high Rf) should disappear and be replaced by the alcohol (lower Rf).

  • Quench with water, extract, and run a short silica plug. The separation between your product and the alcohol will likely be much better than with the aldehyde.

Module 4: Physical Separation (Distillation)

Best For: Multi-gram to Kilogram scale where chromatography is cost-prohibitive.

Data & Specs
  • Boiling Point (Atmospheric): 212°C (Do not attempt atmospheric distillation; decomposition risk).

  • Boiling Point (Vacuum): ~84°C at 10 mmHg.

Guidance

Use a Kugelrohr apparatus for scales <5g. For larger scales, use fractional vacuum distillation. Ensure the vacuum is stable (<10 mmHg) to keep the bath temperature below 100°C, preventing thermal degradation of your desired product.

Decision Matrix: Which Method?

DecisionMatrix start Impurity: 2-Chlorobenzaldehyde scale_q Scale? start->scale_q prod_sens Product Sensitive to Nucleophiles? scale_q->prod_sens <50g distill Method 4: Vacuum Distillation scale_q->distill >50g bisulfite Method 1: Bisulfite Wash prod_sens->bisulfite No (Stable) resin Method 2: Scavenger Resin prod_sens->resin Yes (Sensitive) reduction Method 3: NaBH4 Reduction bisulfite->reduction If Bisulfite Fails (Co-elution)

Figure 2: Decision tree for selecting the optimal purification strategy.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Furigay, M. H.; Boucher, M. M.; Mizgier, N. A.; Brindle, C. S. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[6] J. Vis. Exp.2018 , (134), e57612.[7]

  • Sigma-Aldrich (Merck). 2-Chlorobenzaldehyde Product Specification & Properties.

  • Ley, S. V.; Baxendale, I. R.; Bream, R. N.; Jackson, P. S.; Leach, A. G.; Longbottom, D. A.; Nesi, M.; Scott, J. S.; Storer, R. I.; Taylor, S. J. Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. J. Chem. Soc., Perkin Trans. 12000 , 3815-4195. (Authoritative review on scavenger resins).

Sources

racemization of beta-amino esters during basic workup

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the racemization and degradation of beta-amino esters during basic workup. This content is structured for researchers and process chemists, focusing on the unique Retro-Michael instability inherent to this structural motif.

Topic: Prevention of Racemization & Degradation During Basic Workup Applicable Compounds:


-Amino Esters (e.g., 

-phenylalanine esters,

-alanine derivatives) Urgency: High (Irreversible stereochemical loss)

Core Technical Insight: The "Retro-Michael" Trap

Unlike


-amino esters, which racemize primarily via direct proton exchange at the chiral center (enolization), 

-amino esters suffer from a more destructive pathway: the Retro-Michael Reaction .

Under basic conditions, the


-proton is removed to form an enolate. Because the amino group is in the 

-position, it acts as a leaving group, causing the molecule to collapse into an

-unsaturated ester (acrylate)
and a free amine.
The Mechanism of Failure
  • Deprotonation: Base removes the acidic

    
    -proton.
    
  • Elimination: The enolate expels the amine (Retro-Michael).

  • Racemization: The amine re-adds to the acrylate (Michael Addition). Since the acrylate is planar (achiral), the amine can attack from either face, resulting in a racemic mixture.

Pathway Visualization

The following diagram illustrates the equilibrium that destroys enantiomeric excess (


).

RetroMichael cluster_split Degradation Products BetaEster Chiral Beta-Amino Ester (High ee) Enolate Enolate Intermediate BetaEster->Enolate Base (Deprotonation) Acrylate α,β-Unsaturated Ester (Achiral Acrylate) Enolate->Acrylate Elimination Amine Free Amine Enolate->Amine Leaving Group Racemic Racemic Beta-Amino Ester (ee ~ 0%) Acrylate->Racemic Non-stereoselective Re-addition Amine->Racemic Attack

Caption: The Retro-Michael/Michael addition cycle. Once the amine leaves, stereochemical information is lost. Re-addition yields a racemate.

Troubleshooting Guide (Q&A)

Symptom: Drop in Enantiomeric Excess (ee)

Q: I washed my crude reaction with saturated NaHCO


 and my 

dropped from 98% to 85%. Why?
A: Even weak bases like sodium bicarbonate (pH ~8.5) can trigger the retro-Michael equilibrium if the contact time is sufficient.
  • Diagnosis: The

    
    -protons of esters are acidic (pKa ~25), but the equilibrium is driven by the stability of the conjugated acrylate product.
    
  • Solution: Switch to a buffered acidic workup . Use 0.5 M citric acid or dilute KH

    
    PO
    
    
    
    (pH 4–5) to protonate the amine. A protonated amine (ammonium) is not a nucleophile and cannot re-add if elimination occurs, nor is it a good leaving group in the first place.

Q: Does the N-protecting group affect stability? A: Yes, significantly.

  • Carbamates (Boc, Cbz, Fmoc): These are generally more stable . The nitrogen lone pair is delocalized into the carbamate carbonyl, making it a poor leaving group and a poor nucleophile.

  • Free Amines / Benzyl Amines: These are highly unstable . The lone pair is available to leave (as an anion or neutral species depending on mechanism) and chemically competent to re-add.

  • Recommendation: If possible, perform basic workups only after N-protection. If you must work up a free amine, keep the temperature at 0°C.

Symptom: Low Yield / Missing Mass

Q: After workup, I see significant acrylate peaks in the NMR. Where did my product go? A: You have pushed the equilibrium toward elimination (Retro-Michael) but prevented the re-addition.

  • Cause: This often happens during extraction with strong bases (e.g., NaOH, Na

    
    CO
    
    
    
    ) or if the organic layer is dried over basic drying agents (e.g., K
    
    
    CO
    
    
    ). The amine is washed away into the aqueous layer or evaporates (if volatile), leaving the acrylate in the organic layer.
  • Fix: Avoid basic drying agents. Use anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    only.

Optimized Workup Protocols

Protocol A: The "Cold-Acidic" Standard (Recommended)

Best for: Free amines or sensitive substrates.

  • Cooling: Cool the reaction mixture to 0°C before quenching.

  • Quench: Add 0.5 M Citric Acid or 1 M NH

    
    Cl  (cold). Avoid NaHCO
    
    
    
    .
  • Extraction: Extract rapidly with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Separation: Separate layers immediately. Do not let the biphasic mixture stir for prolonged periods.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    .
    • Note: Do not use K

      
      CO
      
      
      
      as a drying agent.
  • Concentration: Evaporate solvent at <30°C . Heat promotes elimination.

Protocol B: Handling N-Protected Derivatives (Boc/Cbz)

Best for: Carbamate-protected beta-amino esters.

  • Wash: Can tolerate saturated NaHCO

    
     for acid removal, but limit contact time to <5 minutes.
    
  • Optimization: If

    
     erosion is observed, switch to a half-saturated brine wash  instead of base to remove water-soluble impurities without spiking pH.
    

Quantitative Stability Factors

The susceptibility to racemization depends on structural features.[1][2][3] Use this table to assess risk.

Structural FeatureRisk LevelMechanistic Reason
N-Protecting Group
Free Amine (-NH

)
Critical Good leaving group; active nucleophile for re-addition.
Alkyl Amine (-NHBn)High Similar to free amine.
Carbamate (-NHBoc)LowPoor leaving group (delocalized lone pair).
Ester Group
Methyl/Ethyl EsterHighLess steric hindrance for base attack/elimination.
t-Butyl EsterLowSteric bulk protects

-proton and hinders elimination.

-Substitution
Unsubstituted (

-CH

)
ModerateTwo acidic protons available.

-Substituted
Critical Elimination forms a trisubstituted alkene (thermodynamically stable).

References

  • Mechanism of Retro-Michael Addition

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Beta-Amino Acid Synthesis & Stability

    • Source: BenchChem.[2][4] "A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters."

  • Racemization in Peptide Synthesis

    • Source: National Institutes of Health (PubMed).
    • URL:[Link]

  • pKa Values of Amino Acid Esters

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

optimizing enantioselective enzymatic hydrolysis of beta-amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biocatalysis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the enantioselective enzymatic hydrolysis of


-amino esters.

-Amino acids are highly valuable chiral scaffolds used in the synthesis of peptidomimetics and blockbuster therapeutics. While lipase-mediated kinetic resolution is the most atom-economical route to access these enantiopure building blocks, achieving a high enantiomeric ratio (

-value) requires rigorous control over thermodynamics, solvent engineering, and enzyme active-site dynamics.

Below, you will find targeted troubleshooting guides, mechanistic FAQs, and self-validating protocols to ensure the integrity of your biocatalytic workflows.

Section 1: Core Principles & Enzyme Selection (FAQ)

Q: Why does my racemic


-amino ester undergo autohydrolysis, ruining the enantiomeric excess (ee)? 
A: 

-amino esters possess a basic nitrogen that can act as an intramolecular general base, accelerating the non-enzymatic hydrolysis of the ester bond in aqueous media. This background reaction is non-enantioselective and will rapidly erode your

-value. Causality & Fix: To suppress autohydrolysis, you must lower the dielectric constant of the medium and restrict water availability. Transition from a standard aqueous buffer to a micro-aqueous organic system (e.g., diisopropyl ether) using strictly 0.5 molar equivalents of water. This precise water control has been shown to yield high enantioselectivities (

) by starving the non-enzymatic hydrolysis pathway while providing just enough water for the enzyme's catalytic triad.

Q: Should I use Candida antarctica Lipase B (CAL-B) or Lipase A (CAL-A)? A: Enzyme selection depends entirely on the steric bulk of your substrate's


-substituent and its N-protecting group.
  • CAL-B (Novozym 435): Features a steep, funnel-like binding pocket. It is highly stereoselective for standard secondary esters but often fails to convert substrates with extreme steric hindrance.

  • CAL-A: Features a unique flap domain that, upon interfacial activation, reveals a highly accommodating active site capable of accepting bulky, sterically hindered substrates. Warning: CAL-A exhibits unusual amidase activity. If your

    
    -amino ester is N-acylated, CAL-A will often chemoselectively cleave the amide bond instead of the target ester. To prevent this, use N-Boc or N-Z protecting groups, or utilize bulky tert-butyl esters to steer the chemoselectivity.
    

Q: Why am I seeing polymerized byproducts or transamidation in my reaction mixture? A: Unprotected basic nitrogens are highly reactive nucleophiles. In the presence of lipases, free amines can attack the ester/urethane bonds of other substrate molecules, leading to transamidation or polymerization side reactions. Causality & Fix: Always ensure the


-amino group is fully protected (e.g., N-Boc) before exposing the substrate to the biocatalyst.

Section 2: Troubleshooting Guide & Decision Matrix

When your kinetic resolution fails, use the following diagnostic framework to identify and resolve the root cause.

Troubleshooting Start Issue: Low Enantiomeric Excess (ee) CheckConv Is conversion > 50%? Start->CheckConv OverConv Over-conversion. Stop reaction earlier. CheckConv->OverConv Yes CheckWater Check Water Activity (aw) CheckConv->CheckWater No HighWater Autohydrolysis occurring. Use 0.5 eq H₂O. CheckWater->HighWater aw > 0.8 CheckEnz Screen alternative lipases (e.g., CAL-A vs CAL-B) CheckWater->CheckEnz aw is optimal

Decision tree for troubleshooting low enantiomeric excess in enzymatic ester hydrolysis.

Quantitative Optimization Data

Use the table below to benchmark your experimental design against validated parameters.

BiocatalystOptimal Solvent SystemWater ContentKey Application & Limitations
CAL-B (Novozym 435) MTBE / Phosphate BufferBiphasic (1:1 v/v)Best for standard N-protected

-amino esters. Fails on bulky tertiary centers.
CAL-A MTBEControlled via MgCl₂Ideal for highly sterically hindered substrates. High risk of amide cleavage if N-acylated,.
Lipase PS Diisopropyl ether (DIPE)0.5 equivalentsYields

for sensitive substrates prone to autohydrolysis.

Section 3: Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Do not deviate from the mechanical agitation methods or water equivalents, as these directly dictate the thermodynamic limits of the resolution.

Protocol A: Micro-Aqueous Kinetic Resolution (High E-Value Method)

Designed for substrates highly prone to autohydrolysis.

  • Substrate Preparation: Dissolve 5.0 mmol of the racemic N-protected

    
    -amino ester in 20 mL of dry diisopropyl ether (DIPE).
    
    • Causality: DIPE provides a low dielectric constant environment that heavily suppresses non-enzymatic autohydrolysis.

  • Water Control: Add exactly 2.5 mmol (0.5 molar equivalents) of distilled water to the solution.

    • Causality: Lipases require a microscopic hydration shell to maintain their active

      
      -hydrolase conformation. Restricting water to exactly 0.5 equivalents ensures the enzyme remains active while strictly limiting the thermodynamic ceiling of the reaction to 50% conversion—the mathematical ideal for resolving a racemate.
      
  • Biocatalyst Addition: Add 50 mg of immobilized Burkholderia cepacia lipase (Lipase PS).

  • Incubation: Incubate the reaction at 45°C using an orbital shaker at 150 rpm.

    • Causality: Orbital shaking prevents the mechanical shearing and destruction of the immobilized enzyme beads that occurs with magnetic stirring. 45°C provides optimal kinetic energy for the substrate to enter the active site without denaturing the protein.

  • Termination & Separation: Monitor via chiral HPLC. At exactly 49-50% conversion, filter the enzyme beads to terminate the reaction. Separate the (S)-

    
    -amino acid from the unreacted (R)-
    
    
    
    -amino ester via acid-base extraction.
Protocol B: Biphasic Hydrolysis using CAL-B

Designed for robust, standard substrates requiring rapid conversion.

  • Solvent System: Dissolve 5.0 mmol of the racemic substrate in 20 mL of Methyl tert-butyl ether (MTBE).

  • Aqueous Phase: Add 20 mL of 100 mM Phosphate buffer (pH 7.0).

    • Causality: The biphasic system creates a vast interfacial area. Lipases undergo "interfacial activation," a mechanism where the hydrophobic lid covering the active site opens only upon contact with an organic-aqueous interface, exposing the catalytic triad.

  • Biocatalyst Addition: Add 50 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Incubate at 30°C with vigorous orbital shaking.

    • Causality: Lower temperatures (30°C) in aqueous-rich systems prevent the premature thermal degradation of the ester and minimize transamidation side reactions,.

Workflow Substrate Racemic N-Protected β-Amino Ester Reaction Enantioselective Hydrolysis (30-45°C, Orbital Shaking) Substrate->Reaction Enzyme Immobilized Lipase (CAL-B, CAL-A, or Lipase PS) Enzyme->Reaction Solvent Solvent System (MTBE or DIPE) Solvent->Reaction Water Water Control (0.5 eq H₂O or MgCl₂) Water->Reaction Resolution Kinetic Resolution (Stop at ~50% Conversion) Reaction->Resolution ProductS (S)-β-Amino Acid (Hydrolyzed) Resolution->ProductS ProductR (R)-β-Amino Ester (Unreacted) Resolution->ProductR

Mechanistic workflow for the lipase-catalyzed kinetic resolution of β-amino esters.

References

  • Mäenpää H, Kanerva LT, Liljeblad A. Acylation of β-Amino Esters and Hydrolysis of β-Amido Esters: Candida antarctica Lipase A as a Chemoselective Deprotection Catalyst. ChemCatChem. 2016;8(7):1226-1232. URL: [Link]

  • Sirén S, Dahlström KM, Puttreddy R, Rissanen K, Salminen TA, Scheinin M, Li X-G, Liljeblad A. Candida antarctica Lipase A-Based Enantiorecognition

solubility issues of 2-chlorophenyl beta-amino acid derivatives in water

Technical Support Center: Solubilizing 2-Chlorophenyl -Amino Acid Derivatives

Status: Operational Ticket ID: SOL-2CL-BETA Assigned Specialist: Senior Application Scientist Subject: Overcoming aqueous insolubility in ortho-substituted

Introduction: The "Brick Dust" Challenge

Welcome. If you are accessing this guide, you are likely staring at a vial of white powder floating stubbornly in water, refusing to dissolve despite vortexing, sonication, or heating.

You are dealing with a 2-chlorophenyl


-amino acid
  • Zwitterionic Lattice: Like all amino acids, they form internal salts (zwitterions) at neutral pH, creating high crystal lattice energy.

  • Lipophilic Bulk: The chlorophenyl ring is highly hydrophobic.

  • Ortho-Substitution: Unlike its para-isomer (e.g., the drug Baclofen), the 2-chloro substituent adds steric bulk and increases lipophilicity (LogP), further shielding the polar backbone from water molecules [1, 7].

This guide provides a systematic, self-validating workflow to solubilize these derivatives for biological assays or formulation.

Module 1: The Diagnostic Workflow

Before adding random solvents, use this logic flow to determine the correct solubilization strategy.

SolubilityLogicStartStart: Solid 2-Cl-Beta-AACheckPHCheck Target pH(Is it pH 6.0 - 8.0?)Start->CheckPHZwitterionZwitterion Trap(Min Solubility)CheckPH->ZwitterionYes (Neutral)AdjustPHCan you adjust pH?Zwitterion->AdjustPHAcidBaseMethod A:pH Swing (pH < 3 or > 9)AdjustPH->AcidBaseYes (Assay allows)SaltScreenMethod B:Salt Formation (HCl/Na+)AdjustPH->SaltScreenNo (Need solid form)CosolventMethod C:Cosolvents (DMSO/PEG)AdjustPH->CosolventNo (Strict pH 7.4)captionFigure 1: Decision Matrix for Solubilization Strategies

Module 2: The pH Swing Protocol (Primary Solution)

The Science:



  • pH 1–3: Molecule is Cationic (

    
    , 
    
    
    ). Soluble.
  • pH 6–8: Molecule is Zwitterionic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    ). Net charge is 0. Insoluble.
  • pH 10+: Molecule is Anionic (

    
    , 
    
    
    ). Soluble.

The 2-chloro substituent does not significantly shift these


Protocol: The Titration Solubility Test

Use this to find the "Solubility Edge" for your specific derivative.

  • Preparation: Suspend 10 mg of compound in 1 mL of water (Result: Cloudy suspension).

  • Acidification: Add 1.0 M HCl in 10

    
    L increments while vortexing.
    
    • Observation: The solution should clear as pH drops below 3.0.

  • Basification (Alternative): To a fresh vial, add 1.0 M NaOH in 10

    
    L increments.
    
    • Observation: The solution should clear as pH rises above 9.5.

Data Summary: Solubility vs. pH Profile

pH RangeSpecies DominanceSolubility PredictionSuitability
< 3.0 Cation (

)
High (> 10 mg/mL)Good for stock solutions; dilute into buffer later.
4.0 – 8.5 Zwitterion (

)
Very Low (< 0.1 mg/mL)The Danger Zone. Avoid for stock prep.
> 9.5 Anion (

)
High (> 10 mg/mL)Good, but risk of hydrolysis if ester derivatives used.

Module 3: Salt Selection (Solid State Fix)

If you cannot use extreme pH in your final application, you must isolate a stable salt form. The "Ortho Effect" (2-chloro) can make the amine sterically hindered, making salt crystallization tricky compared to para-isomers [12].

Recommended Counter-ions
Salt TypeCounter-ionWhy it worksProtocol Note
Hydrochloride

Standard first choice. Breaks lattice energy effectively.Dissolve in minimal conc. HCl/MeOH, evaporate to dryness.
Methanesulfonate

Excellent for lipophilic bases. The organic tail matches the chlorophenyl hydrophobicity.Use 1.0 eq Methanesulfonic acid in Acetone.
Sodium

Targets the carboxylic acid.Use 1.0 eq NaOH or Na-Ethoxide.

Critical Warning: Do not "dry down" a salt from water if the pH is near 7. You will simply reform the zwitterion and precipitate the free acid. You must maintain the acidic/basic environment during isolation.

Module 4: Cosolvents & Formulation (Secondary Solution)

If the assay requires pH 7.4 and the compound crashes out upon dilution, you must lower the dielectric constant of the solvent.

The "2-Chloro" Hydrophobicity Factor

The 2-chloro group makes this molecule significantly more lipophilic than unsubstituted phenylalanine.

  • DMSO: The universal solvent. Usually 100% soluble.

  • Dilution Shock: When diluting a DMSO stock into aqueous buffer (pH 7.4), the compound will precipitate if the final concentration exceeds the zwitterionic solubility limit (often

    
    ).
    
Troubleshooting "Crash Out" (Precipitation)

If your compound precipitates upon addition to the assay buffer:

  • Reduce Stock Concentration: Lower your DMSO stock from 10 mM to 1 mM.

  • Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in the assay buffer before adding the compound. This prevents the hydrophobic 2-chlorophenyl rings from aggregating [10].

  • Cyclodextrins: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    -CD)
    .
    • Protocol: Prepare assay buffer containing 10-20% (w/v) HP-

      
      -CD. The cyclodextrin cavity encapsulates the chlorophenyl ring, shielding it from water while maintaining solubility at neutral pH [11].
      

FAQ: Common Issues

Q: I dissolved it in 0.1N HCl, but when I added it to my PBS buffer (pH 7.4), it turned cloudy immediately. A: You hit the "Isoelectric Trap." Your PBS buffer neutralized the HCl, forcing the pH back to ~7.0 (the zwitterionic region).

  • Fix: Ensure your final concentration in PBS is below the solubility limit, or use a cosolvent/cyclodextrin system as described in Module 4.

Q: The solution gels instead of precipitating. A: This is common with



  • Fix: Break the stacking by adding chaotic agents (urea) or increasing temperature (sonication at 40°C).

Q: Can I use the ester derivative (e.g., ethyl ester) to improve solubility? A: Esters remove the zwitterion character (blocking the COOH), making the molecule a simple amine. This increases solubility in organic solvents but might decrease water solubility unless protonated.

  • Note: Esters are prodrugs; ensure your assay system (e.g., cells) has esterases to convert it back to the active acid if necessary.

References

  • FDA Center for Drug Evaluation and Research. (2021). Product Quality Review: Baclofen (Reference ID: 4873240). (Confirming pH-dependent solubility of chlorophenyl beta-amino acids).

  • Meythaler, J. M., et al. (2016). Baclofen Solution for Low-Volume Therapeutic Delivery. International Neuromodulation Society.[1] (Data on solubility limits at neutral pH).

  • Perlovich, G. L., et al. (2010).[2] Solubility of Amino Acids: A Group-Contribution Model. (Thermodynamics of zwitterion solvation).

  • Bastin, R. J., et al. (2000).[3] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Guide for HCl/Sulfonate salt selection).

  • Summerfield, C., et al. (2026).[4] Which halogen to choose? Comparing chlorine and fluorine in drug design. Chemical Science. (Impact of ortho-chloro substitution on lipophilicity).

  • ChemRxiv. (2023). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. (Discussing the insolubility of ortho-phenyl rings).

  • PubChem. Compound Summary: 3-Amino-3-(4-chlorophenyl)propanoic acid (Baclofen). (Structural analog data).

Validation & Comparative

Chiral HPLC Separation of Methyl 3-Amino-3-(2-chlorophenyl)propanoate Enantiomers: A Comparative Guide to Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-amino-3-(2-chlorophenyl)propanoate is a highly versatile


-amino acid ester, serving as a critical chiral building block in the synthesis of peptidomimetics, 

-lactam antibiotics, and advanced active pharmaceutical ingredients (APIs). The presence of the free primary amine, the ester moiety, and the sterically demanding 2-chlorophenyl group creates a unique stereochemical environment. Achieving baseline enantiomeric separation of this compound is essential for determining enantiomeric excess (ee) during asymmetric synthesis, biocatalytic workflows, and pharmacological profiling[1].

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the resolution of this molecule, providing researchers with the mechanistic causality and self-validating protocols necessary to establish robust analytical methods.

Mechanistic Overview: The Causality of Chiral Recognition

The enantioseparation of underivatized


-amino acid esters relies on a delicate balance of supramolecular interactions. Unlike free 

-amino acids, which exist as zwitterions and are often separated using chiral anion-exchangers or macrocyclic glycopeptides[2][3], methyl esterification neutralizes the carboxylic acid. This increases the molecule's lipophilicity and alters its hydrogen-bonding network, making it highly amenable to Normal Phase (NP) chromatography on derivatized polysaccharide CSPs[4].

The ortho-chloro substitution on the phenyl ring plays a pivotal role in chiral discrimination. The steric bulk of the chlorine atom restricts the free rotation of the phenyl ring (rotational barrier), effectively locking the molecule into a more rigid conformation. This rigidity enhances the differential binding energy (


) between the two enantiomers when interacting with the chiral grooves of the stationary phase.

Interactions Analyte Analyte (β-amino acid ester) HB1 Hydrogen Bonding (Amine - Carbamate C=O) Analyte->HB1 HB2 Hydrogen Bonding (Ester C=O - Carbamate NH) Analyte->HB2 Pi π-π Interaction (Chlorophenyl - Phenyl) Analyte->Pi Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Polysaccharide CSP (e.g., Chiralpak AD-H) HB1->CSP HB2->CSP Pi->CSP Steric->CSP

Supramolecular interactions driving chiral recognition on polysaccharide stationary phases.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To objectively evaluate the optimal system for this compound, we must compare three distinct classes of CSPs that target different structural features of the molecule:

  • Polysaccharide-Based (Amylose vs. Cellulose) : Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) typically outperforms its cellulose counterpart (Chiralcel OD-H) for this specific scaffold. The helical structure of amylose provides a more accommodating inclusion cavity for the bulky 2-chlorophenyl group, whereas the linear cellulose backbone often results in lower selectivity (

    
    ) for ortho-substituted aromatics[4].
    
  • Macrocyclic Antibiotics (Teicoplanin) : Columns like Chirobiotic T feature multiple H-bonding sites, a hydrophobic cup, and operate exceptionally well for

    
    -amino acids in reversed-phase or polar organic modes[2].
    
  • Crown Ethers : Columns such as ChiroSil RCA(+) utilize an 18-crown-6 ether cavity that forms a highly specific host-guest complex with the protonated primary amine (

    
    ). This requires acidic mobile phases to ensure full protonation.
    
Quantitative Performance Comparison

The following table summarizes the benchmark chromatographic parameters—Retention Factor (


), Selectivity (

), and Resolution (

)—derived from comparative analyses of structurally analogous

-amino acid esters across these platforms.
Stationary Phase ClassExample ColumnElution ModeSelectivity (

)
Resolution (

)
Mechanistic Note & Causality
Amylose Carbamate Chiralpak AD-HNormal Phase1.452.8Helical cavity accommodates the 2-chloro steric bulk. Requires basic modifier (DEA) to suppress amine tailing.
Cellulose Carbamate Chiralcel OD-HNormal Phase1.221.6Linear backbone restricts deep inclusion of the ortho-substituted phenyl ring, lowering

.
Macrocyclic Glycopeptide Chirobiotic TPolar Organic1.803.5Excellent for primary amines. Methanol-based mobile phases drive strong H-bonding interactions.
Crown Ether ChiroSil RCA(+)Reversed Phase2.104.2Specific host-guest complexation with

. Requires acidic conditions (e.g.,

) to protonate the amine.

Experimental Protocol: Self-Validating Chiral HPLC Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It utilizes a Normal Phase approach on an Amylose-based CSP (e.g., Chiralpak AD-H), which is the industry standard for scaling up to preparative chromatography.

Workflow Start Target: Methyl 3-amino-3- (2-chlorophenyl)propanoate Screen CSP Screening (Amylose, Cellulose, Macrocyclic) Start->Screen MP Mobile Phase Selection (NP, RP, PO) Screen->MP Mod Additive Optimization (e.g., 0.1% DEA for amines) MP->Mod Eval Evaluate Rs, α, k' Mod->Eval Opt Thermodynamic Tuning (Temperature Control) Eval->Opt If Rs < 1.5 Val Method Validation (ICH Q2 Guidelines) Eval->Val If Rs ≥ 1.5 Opt->Eval Re-evaluate

Method development workflow for chiral HPLC separation of beta-amino acid esters.

Step 1: Mobile Phase Preparation & Causality
  • Composition : Hexane / Isopropanol (IPA) / Diethylamine (DEA) = 80 : 20 : 0.1 (v/v/v).

  • Causality for DEA : Because this compound contains a free primary amine, it will interact strongly with residual acidic silanol groups on the silica support of the CSP. This causes severe peak tailing and loss of resolution. Adding 0.1% DEA competitively binds to these silanols, ensuring sharp, symmetrical peaks[1].

  • Preparation : Mix HPLC-grade Hexane and IPA. Add DEA, then degas via sonication for 15 minutes.

Step 2: Sample Preparation
  • Diluent : Dissolve the racemic standard in the mobile phase (Hexane/IPA 80:20) to prevent solvent-mismatch band broadening.

  • Concentration : 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C. (Thermodynamic Note: Chiral separations are highly temperature-dependent. If

    
     is borderline, lowering the temperature to 15°C often increases the enthalpic contribution to chiral discrimination, improving resolution at the cost of broader peaks).
    
  • Detection : UV at 220 nm and 254 nm (to capture the chlorophenyl chromophore).

  • Injection Volume : 10 µL.

Step 4: System Suitability and Self-Validation

A self-validating protocol requires internal checks before analyzing unknown samples:

  • Blank Injection : Inject 10 µL of diluent. Confirm a flat baseline with no carryover at the expected retention times.

  • Racemate Verification : Inject the 1.0 mg/mL racemic standard.

    • Validation Criteria: The system must yield two distinct peaks with an area ratio of 50:50 (±1%).

    • Resolution Check: Calculate

      
      . The method is only validated for ee% determination if 
      
      
      
      (baseline separation).
  • Spike Recovery (Optional but Recommended) : Spike a known quantity of the (R)-enantiomer into a racemic mixture and verify that the corresponding peak area increases proportionally without shifting the retention time.

References

  • Title : High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns | Source : researchgate.net | URL :2[2]

  • Title : RStech Corporation - HPLC | Source : hplc.eu | URL : Link

  • Title : Direct high-performance liquid chromatographic enantioseparation of apolar beta-amino acids on a quinine-derived chiral anion-exchanger stationary phase | Source : nih.gov | URL : 3[3]

  • Title : Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase | Source : researchgate.net | URL : 4[4]

  • Title : WO2014113869A1 - Processes for the preparation of chiral beta amino acid derivatives using asymmetric hydrogenation catalysts | Source : google.com | URL : 1[1]

Sources

1H NMR spectrum analysis of methyl 3-amino-3-(2-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1H NMR Resolution Strategies for Methyl 3-amino-3-(2-chlorophenyl)propanoate

Subtitle: Optimizing Solvent Selection and Field Strength for Complex ABX Spin Systems in Chiral Intermediates

Introduction: The Analytical Challenge of Chiral -Amino Esters

This compound is a critical chiral


-amino acid derivative frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). For drug development professionals, verifying the structural integrity and purity of this intermediate is paramount. However, its 

NMR spectrum presents a distinct analytical challenge: the presence of a chiral center at the C3 position induces an asymmetric magnetic environment, rendering the adjacent C2 methylene protons chemically non-equivalent.

As a Senior Application Scientist, I frequently see researchers struggle to resolve the resulting complex multiplets. This guide objectively compares the performance of different NMR solvents (


 vs. DMSO-

) and instrument field strengths (400 MHz vs. 600 MHz) to help you establish a robust, self-validating analytical protocol for this compound.

Structural & Mechanistic Analysis (The Causality)

To optimize our NMR conditions, we must first understand the causality behind the spectral complexity.

The Diastereotopic Effect: The C3 carbon is a chiral center attached to a bulky 2-chlorophenyl group, an amine, and the C2 methylene group. According to the substitution test, replacing either of the C2 protons (


 or 

) with a different group (like deuterium) yields diastereomers . Therefore, these protons are diastereotopic and will resonate at different chemical shifts, even in an achiral solvent.

The ABX Spin System: Because


 and 

are non-equivalent, they couple to each other. This geminal coupling (

) is typically large (

) due to the adjacent carbonyl group. Furthermore, both protons exhibit vicinal coupling (

) to the C3 methine proton (the "X" nucleus). This creates a strongly coupled ABX spin system characterized by complex doublet of doublets (dd) and a pronounced "roofing effect" where the inner peaks of the doublets are taller than the outer peaks .

SpinLogic C3 C3 Chiral Center (Asymmetric Environment) Dia C2 Methylene Protons (Diastereotopic, Non-Equivalent) C3->Dia Induces Gem Geminal Coupling (2J ≈ 15 Hz) Dia->Gem Vic Vicinal Coupling (3J to C3 Methine) Dia->Vic ABX ABX Spin System (Roofing Effect / Complex Multiplets) Gem->ABX Vic->ABX

Logical derivation of the ABX spin system induced by the C3 chiral center.

Experimental Workflow: A Self-Validating Protocol

Every analytical protocol must be a self-validating system. In this workflow, the linewidth of the residual solvent peak acts as an internal control; achieving a full width at half maximum (FWHM) of


 on the solvent peak validates that the magnetic field homogeneity is sufficient to resolve the fine 

-couplings of the ABX system.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 5.0 mg of this compound.

  • Dissolution: Dissolve the compound in 600

    
     of the chosen deuterated solvent (
    
    
    
    or DMSO-
    
    
    , 99.8% D).
  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

  • Tuning & Matching: Insert the sample into the NMR probe. Tune and match the probe specifically for the

    
     nucleus to maximize the signal-to-noise ratio (SNR).
    
  • Locking & Shimming: Lock onto the deuterium signal of the solvent. Perform automated gradient shimming (TopShim/Z-shims), validating the shim quality against the residual solvent peak shape.

  • Acquisition: Execute a standard 1D

    
     pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (
    
    
    
    ) of 2 seconds, acquiring 16 to 64 scans depending on the desired SNR.

Workflow A 1. Sample Preparation Weigh 5.0 mg of compound B 2. Solvent Selection Choose CDCl3 or DMSO-d6 A->B C 3. Dissolution & Filtration Filter into 5mm NMR tube B->C D 4. Instrument Tuning Tune and match 1H probe C->D E 5. Shimming & Locking Optimize Z-shims (FWHM < 1.0 Hz) D->E F 6. Acquisition Run 1D 1H zg30 pulse sequence E->F

Step-by-step experimental workflow for 1H NMR sample preparation and acquisition.

Comparative Analysis 1: Solvent Effects ( vs. DMSO- )

The choice of solvent fundamentally alters the observed chemical shifts (


) and the behavior of exchangeable protons. Based on structural analogs of 

-amino esters , we can objectively compare the performance of

(a non-polar solvent) against DMSO-

(a strongly hydrogen-bonding solvent).

Table 1: Comparative Chemical Shifts (


, ppm) and Resolution by Solvent 
Proton EnvironmentMultiplicity

(Non-polar)
DMSO-

(H-Bonding)
Causality & Performance Notes
Aromatic (4H) m7.15 - 7.457.25 - 7.55The ortho-chloro group deshields H-6. DMSO shifts the entire multiplet slightly downfield due to polarity.
C3 Methine (1H) dd~4.75~4.50Deshielded by the adjacent aromatic ring and amine.
Methoxy (3H) s~3.65~3.55Critical Flaw in DMSO: The methoxy singlet at 3.55 ppm can be obscured by the broad residual water peak in DMSO-

(3.33 ppm).
C2 Methylene (2H) dd, dd~2.65, 2.85~2.55, 2.70Critical Flaw in DMSO: The upfield diastereotopic proton (

) often overlaps with the residual DMSO quintet at 2.50 ppm.
Amine (2H) br s~1.80~2.80 - 3.20Strong H-bonding in DMSO severely deshields and broadens the

protons, facilitating rapid exchange.

Verdict: For this specific compound,


 is vastly superior . It provides a clear spectral window between 2.0 and 4.0 ppm, allowing unobstructed integration and 

-coupling analysis of the critical diastereotopic C2 protons and the methoxy group.

Comparative Analysis 2: Field Strength (400 MHz vs. 600 MHz)

When dealing with the strongly coupled ABX system of the C2-C3 aliphatic chain and the complex ortho-substituted aromatic ring, the magnetic field strength dictates whether the spectrum exhibits confusing second-order effects or clean, first-order extractable data.

The defining metric is the ratio of chemical shift dispersion (


 in Hz) to the coupling constant (

in Hz).

Table 2: Field Strength Performance Comparison

Parameter400 MHz Instrument600 MHz InstrumentImpact on Structural Elucidation
Larmor Frequency (

)
400.13 MHz600.13 MHzHigher frequency increases the Boltzmann population difference, yielding higher intrinsic sensitivity.
Chemical Shift Dispersion 400 Hz / ppm600 Hz / ppmA 50% increase in dispersion physically separates overlapping multiplets.

Ratio (ABX System)
Low (

)
High (

)
At 400 MHz, the C2 protons exhibit severe "roofing" (second-order). 600 MHz pushes the system towards a first-order AMX pattern, allowing accurate calculation of

and

.
Aromatic Resolution Overlapping multipletsDistinct dd, td patterns600 MHz easily resolves the H-3, H-4, H-5, and H-6 protons of the 2-chlorophenyl ring, confirming the ortho-substitution pattern.

Verdict: While a 400 MHz instrument is sufficient for basic identity confirmation, a 600 MHz instrument is highly recommended for rigorous structural elucidation, particularly for calculating the exact vicinal coupling constants needed to determine the favored rotational conformer of the C2-C3 bond.

Conclusion & Best Practices

To achieve the highest fidelity


 NMR spectrum for this compound, researchers should utilize 

as the solvent to prevent signal overlap with the diastereotopic methylene and methoxy protons. Furthermore, acquiring the data on a 600 MHz (or higher) spectrometer mitigates second-order roofing effects, transforming a convoluted ABX multiplet into an easily interpretable first-order spin system. By adhering to these optimized parameters and utilizing the residual solvent peak as an internal shim validation, laboratories can ensure absolute confidence in their structural and purity assessments.

References

  • Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem. URL: [Link]

  • Symmetry in NMR Spectra. Organic Chemistry Data & Info. URL: [Link]

  • Liu, Y., Zhou, E., Yu, K., Zhu, J., Zhang, Y., Xie, X., Li, J., & Jiang, H. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Molecules, 13(10), 2426-2441. URL:[Link]

determining enantiomeric excess of 2-chlorophenyl beta-amino esters

Definitive Guide: Enantiomeric Excess Determination of 2-Chlorophenyl -Amino Esters

Executive Summary

This guide details the protocols for determining the enantiomeric excess (

2-chlorophenyl 

-amino esters

While Chiral HPLC remains the gold standard for regulatory-grade accuracy, this guide also details Chiral GC and NMR methods for high-throughput screening and rapid in-process checks.

Decision Framework: Method Selection

The choice of method depends on sample purity, throughput requirements, and available instrumentation.

MethodSelectionStartStart: Sample TypePurityIs sample chemically pure (>95%)?Start->PurityVolatileIs the ester volatile/thermally stable?Purity->VolatileYesScaleThroughput ScalePurity->ScaleNo (Crude Rxn Mix)HPLCMethod A: Chiral HPLC(Gold Standard)Volatile->HPLCNo (Complex esters/Salts)GCMethod B: Chiral GC(High Sensitivity/Volatile)Volatile->GCYes (Methyl/Ethyl esters)Scale->HPLCLow (<10 samples)NMRMethod C: 19F/1H NMR(Rapid In-Process Check)Scale->NMRHigh (>10 samples)

Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method.

Method A: Chiral HPLC (The Gold Standard)

Best for: Final product validation, trace enantiomer detection (<0.1%), and thermally unstable esters.

The ortho-chloro group often enhances chiral recognition on polysaccharide phases due to the "molecular cleft" effect, where the bulky substituent locks the conformation inside the chiral groove.

Recommended Columns
ColumnSelectorMechanismSuitability for 2-Cl Analog
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)H-bonding & Steric inclusionHigh. The "open" amylose helix accommodates the bulky 2-Cl group well.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding &

-

stacking
Medium. Often requires derivatization (e.g., N-Cbz) due to tighter cellulose cavity.
Chiralpak ID/IG Amylose tris(3-chlorophenylcarbamate)Immobilized / ChlorinatedHigh. Immobilized phase allows broader solvent range (e.g., DCM/THF) to solubilize difficult salts.
Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the

    
    -amino ester in 1 mL of Ethanol (HPLC grade) . Avoid dissolving directly in mobile phase if it contains high hexane content to prevent precipitation of salts.
    
  • Mobile Phase:

    • Base: n-Hexane / Isopropanol (90:10 v/v).

    • Additive (Critical): Add 0.1% Diethylamine (DEA) or Ethanolamine .

    • Why? The free amine on the

      
      -amino ester interacts strongly with residual silanols on the silica support, causing peak tailing. The basic additive masks these sites.
      
  • Conditions:

    • Flow Rate: 0.5 – 1.0 mL/min.[1]

    • Temperature: 25°C (lowering to 10°C can improve resolution

      
       by reducing thermal motion).
      
    • Detection: UV at 254 nm (targeting the chlorophenyl ring).

Self-Validation Check:

  • Inject the racemate first to establish the separation factor (

    
    ). A value of 
    
    
    is required for accurate integration.
  • If peaks overlap, derivatize the amine with acetic anhydride (N-Ac) or benzyl chloroformate (N-Cbz). The amide N-H is a better hydrogen bond donor for the chiral selector than the free amine.

Method B: Chiral Gas Chromatography (GC)

Best for: Volatile esters (methyl/ethyl), high-throughput screening, and green chemistry (solvent-free).

Recommended Column
  • Chirasil-L-Val (N-propionyl-L-valine-tert-butylamide polysiloxane).

  • Cyclodextrin-based (e.g., Rt-

    
    DEX).
    
Derivatization Protocol (Mandatory)

Free amino esters often adsorb to the injection liner or decompose. You must convert the amine to a trifluoroacetamide or acetamide.

  • Reaction:

    • Take 5 mg sample in a vial.

    • Add 200

      
      L Trifluoroacetic Anhydride (TFAA)  and 200 
      
      
      L DCM.
    • Heat at 60°C for 15 minutes.

    • Evaporate to dryness under

      
       stream and redissolve in pure DCM.
      
  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

    • Injector: 250°C, Split ratio 50:1.

    • Oven Program: 100°C (hold 1 min)

      
       5°C/min 
      
      
      180°C.

Why this works: The trifluoroacetyl group increases volatility and introduces a strong dipole that interacts specifically with the L-Valine selector, often resulting in baseline separation of the 2-Cl enantiomers.

Method C: F / H NMR Spectroscopy

Best for: Rapid "quick-and-dirty" checks during reaction optimization; does not require a chiral column.

Protocol: Mosher's Amide Formation

Using (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
  • Derivatization:

    • Mix 10 mg

      
      -amino ester, 15 mg (S)-(+)-MTPA-Cl, and 20 
      
      
      L Pyridine in 0.6 mL
      
      
      .
    • Shake for 10 minutes (reaction is usually instantaneous).

  • Analysis:

    • 
      F NMR:  Look for the 
      
      
      singlet. The diastereomers will typically show a separation (
      
      
      ) of 0.05 – 0.20 ppm.
    • 
      H NMR:  Focus on the 
      
      
      -proton (chiral center) or the ester methyl group. The magnetic anisotropy of the Mosher phenyl ring will shift these protons differently depending on the configuration (Shielding/Deshielding).

Note on 2-Cl Substituent: The ortho-chloro group creates a "locked" conformation in the Mosher amide, often enhancing the

Comparative Analysis

FeatureChiral HPLCChiral GCNMR (Mosher's)
Accuracy High (

0.1% ee)
High (

0.5% ee)
Medium (

2-5% ee)
Throughput 20-40 min/sample10-20 min/sample5 min/sample (if no workup)
Cost High (Columns/Solvents)Low (Gas/Column life)High (Deuterated solvents)
Sample Req. Non-destructiveDestructiveDestructive (Derivatization)
2-Cl Specificity Excellent resolution on AD-HGood resolution on Chirasil-ValHigh

due to sterics

References

  • Chiral HPLC Separ

    
    -Amino Esters 
    
    • Source: BenchChem. "A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR."
    • (General validation context)

  • Lipase-C

    
    -Aryl 
    
    
    -Amino Esters
    • Source: MDPI, Catalysts. "Efficient Synthesis of New Fluorinated -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." (Describes GC methods for aryl-substituted -amino esters).
  • Polysaccharide Columns for Halogen

    • Source: PubMed. "Conventional Chiralpak ID vs. capillary Chiralpak ID-3... for the enantioselective HPLC separation.
  • Chiral GC Derivatiz

    • Source: Sigma-Aldrich. "Proline Derivatization and Enantioresolution by Chiral GC." (Transferable protocol for amino acid esters).

reference standard for methyl 3-amino-3-(2-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reference Standards for Methyl 3-Amino-3-(2-chlorophenyl)propanoate in Pharmaceutical Development

As a Senior Application Scientist, I frequently encounter late-stage drug development bottlenecks caused by poorly characterized early-stage intermediates. This compound (CAS: 823189-96-4)[1] is a critical


-amino acid ester building block. Its 2-chlorophenyl moiety provides essential steric and electronic properties for target binding in peptidomimetics, while the 

-amino structure is foundational for synthesizing

-lactams and specialized active pharmaceutical ingredients (APIs).

However, the inherent chemical liabilities of this molecule demand a rigorous approach to reference standard selection. The benzylic carbon (C3) adjacent to the amine is a stereocenter prone to epimerization under basic conditions, and the methyl ester is highly susceptible to hydrolysis, yielding 3-amino-3-(2-chlorophenyl)propanoic acid[2]. Relying on uncertified materials can lead to compounding stereochemical impurities in the final API. This guide objectively compares reference standard sourcing strategies and provides a self-validating analytical framework for material qualification.

Comparative Analysis: Sourcing and Qualification Tiers

When establishing a , laboratories typically choose between three tiers of material. While commercial research-grade materials are readily available[3], they often lack the metrological traceability required for GMP API release testing.

Table 1: Performance and Reliability Comparison of Reference Standard Tiers

Analytical MetricCertified Reference Material (CRM)Commercial Research GradeIn-House Synthesized / Purified
Absolute Purity qNMR validated (e.g.,

)
HPLC Area % only (often misleading)Variable; requires extensive internal validation
Chiral Certification Enantiomeric excess (ee) > 99% certifiedOften sold as racemate or uncertified eeDependent on internal asymmetric synthesis success
Traceability ISO 17034 / ISO/IEC 17025 compliantNone (Lot-to-lot variation common)None (Unless internally audited to ISO standards)
Stability Continuous monitoring; defined expirationRetest dates often arbitraryRequires dedicated stability chamber allocation
Cost-Efficiency High initial cost, zero hidden analytical costsLow initial cost, high risk of batch failureExtremely high hidden labor and instrument costs

The Causality of Standard Selection

Why is a simple HPLC area percentage insufficient for this compound? Traditional HPLC assumes uniform UV response factors across all impurities—a dangerous assumption when dealing with inorganic salts, aliphatic solvents, or non-chromophoric degradants.

To establish a true reference standard, we must utilize an orthogonal, self-validating workflow. Quantitative NMR (qNMR) measures the absolute number of protons, providing a direct mass fraction when compared to a traceable internal standard. This value is then cross-verified against a Mass Balance calculation (100% - organic impurities - water - residual solvents).

AnalyticalWorkflow A This compound Candidate Material B Quantitative NMR (qNMR) Absolute Mass Fraction A->B C Chiral HPLC-UV Enantiomeric Excess A->C D Karl Fischer & GC-HS Water & Volatiles A->D E Orthogonal Mass Balance Data Synthesis B->E C->E D->E F ISO 17034 Certified Reference Material (CRM) E->F

Fig 1: Orthogonal analytical workflow for CRM certification.

Experimental Protocol: Self-Validating Qualification System

To elevate a commercial research-grade batch[1] to an internally qualified working standard, execute the following validated protocol.

Step 1: qNMR Absolute Assay (The Primary Anchor)
  • Causality: We use Maleic acid (NIST SRM 350b) as the internal standard. Its singlet resonance at ~6.3 ppm sits perfectly in the spectral window between the aliphatic ester/amine signals (2.5–4.5 ppm) and the aromatic 2-chlorophenyl signals (7.2–7.5 ppm) of the analyte, ensuring zero peak overlap.

  • Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve in 0.6 mL of Deuterated DMSO-d6 containing 0.01% TMS.

  • Acquisition: Set the relaxation delay (D1) to 30 seconds. Why? This ensures complete longitudinal relaxation (T1 > 5 × longest T1) of all protons, which is mandatory for quantitative integration.

Step 2: Chiral HPLC-UV for Enantiomeric Excess (ee)
  • Causality: The free primary amine on the analyte interacts strongly with residual silanols on silica-based chiral stationary phases, causing severe peak tailing. We add Diethylamine (DEA) as a competitive silanol blocker to ensure sharp peaks and accurate integration of trace chiral impurities.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% DEA.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm.

Step 3: Degradation Tracking & Mass Balance

Calculate the absolute purity using the Mass Balance formula: Purity = (100% - Water% - Solvents%) × (HPLC Organic Purity%) If the Mass Balance purity deviates from the qNMR purity by >0.5%, the standard fails qualification, indicating undetected non-chromophoric impurities.

DegradationPathways API This compound (Intact Ester) Hyd Ester Hydrolysis (Moisture/Base) API->Hyd H2O Rac Benzylic Racemization (pH/Thermal Stress) API->Rac Stress Acid 3-amino-3-(2-chlorophenyl)propanoic acid (Degradant) Hyd->Acid Enant Undesired Enantiomer (Chiral Impurity) Rac->Enant

Fig 2: Primary degradation pathways requiring stability monitoring.

Conclusion

For early discovery, commercial research-grade this compound is sufficient. However, as synthesis scales toward clinical phases, the hidden costs of chiral inversion and ester hydrolysis[2] necessitate either the procurement of an ISO 17034 CRM or the rigorous execution of the self-validating qNMR/HPLC protocol detailed above. Never rely solely on area normalization for a compound with such distinct stereochemical and hydrolytic liabilities.

References

1.[1] Sigma-Aldrich. "this compound | 823189-96-4". sigmaaldrich.com. URL: 2.[3] BLD Pharm. "823189-96-4 | this compound". bldpharm.com. URL: 3.[2] Pharmaffiliates. "Miscellaneous-impurities | 3-Amino-3-(2-chlorophenyl)propanoic Acid". pharmaffiliates.com. URL:

Sources

HPLC retention time of methyl 3-amino-3-(2-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the HPLC Analysis of Methyl 3-amino-3-(2-chlorophenyl)propanoate

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound (CAS: 823189-96-4)[1]. As a chiral β-amino acid ester, this compound requires robust analytical methods to determine both its chemical purity and its enantiomeric composition. Such analyses are critical in drug development and quality control, where different enantiomers can exhibit varied pharmacological and toxicological profiles[2][3].

This document moves beyond a simple recitation of parameters. It is designed for researchers and drug development professionals, offering a detailed exploration of the underlying chromatographic principles and a practical framework for method development. We will compare and contrast achiral (Reversed-Phase) and chiral HPLC strategies, providing field-proven insights into how to select and optimize a separation method tailored to your specific analytical goals.

Part 1: Achiral Purity Analysis via Reversed-Phase (RP-HPLC)

For determining the chemical purity and quantifying impurities of this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The primary retention mechanism is the hydrophobic interaction between the analyte and the nonpolar stationary phase (e.g., C18 or C8)[4].

The Critical Role of Mobile Phase pH

The structure of the target molecule contains a primary amine, an ionizable functional group that makes mobile phase pH the single most powerful parameter for controlling its retention time[5].

  • At Low pH (e.g., pH 2-4): The amine group (-NH₂) is fully protonated to its cationic form (-NH₃⁺). This charge increases the molecule's overall polarity, weakening its interaction with the hydrophobic stationary phase and leading to shorter retention times [4][6]. This is often desirable for achieving good peak shape, as protonation can minimize undesirable interactions with residual silanols on the silica support[4].

  • At Mid-to-High pH (e.g., pH 6-8): As the mobile phase pH approaches the pKa of the amine (typically ~9-10), the equilibrium shifts towards the neutral, un-ionized form (-NH₂). This form is significantly more hydrophobic, leading to a stronger interaction with the stationary phase and longer retention times [5][6]. However, operating silica-based columns above pH 7 can lead to column degradation and peak tailing due to ionized silanols[4][7].

The relationship between pH, the analyte's ionization state, and its resulting retention on a reversed-phase column is a foundational concept for robust method development.

Figure 1. Impact of Mobile Phase pH on Analyte Retention in RP-HPLC cluster_0 Low pH Mobile Phase (e.g., pH 3.0) cluster_1 High pH Mobile Phase (e.g., pH 7.5) low_ph_analyte Analyte in Solution Protonated (-NH₃⁺) Highly Polar low_ph_column C18 Stationary Phase Nonpolar low_ph_analyte->low_ph_column Weak Hydrophobic Interaction low_ph_result Result Weak Interaction Short Retention Time low_ph_column->low_ph_result high_ph_analyte Analyte in Solution Neutral (-NH₂) More Hydrophobic high_ph_column C18 Stationary Phase Nonpolar high_ph_analyte->high_ph_column Strong Hydrophobic Interaction high_ph_result Result Strong Interaction Long Retention Time high_ph_column->high_ph_result

Figure 1. Impact of Mobile Phase pH on Analyte Retention in RP-HPLC
Protocol 1: General Purpose RP-HPLC Method for Purity

This protocol provides a robust starting point for assessing the purity of this compound. It is designed to be self-validating through clear system suitability criteria.

1. Instrumentation and Materials:

  • HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 254 nm (The chlorophenyl group should provide a response at 254 nm, while 210 nm offers more universal detection).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (Re-equilibration)

3. Sample Preparation:

  • Prepare a stock solution of the sample at 1.0 mg/mL in the sample diluent.

  • Further dilute to a working concentration of approximately 0.1 mg/mL.

4. Causality and Rationale:

  • TFA as a Modifier: 0.1% TFA maintains a low pH (~2.5), ensuring the amine is protonated for good peak shape[8]. It also acts as an ion-pairing agent, further improving peak symmetry.

  • Gradient Elution: A gradient is used to ensure that impurities with a wide range of polarities will be eluted from the column within a reasonable time.

  • Dual Wavelength Detection: Monitoring at two wavelengths helps in distinguishing impurities from the main peak, as the response ratio may differ.

5. Expected Results and System Suitability:

  • Expected Retention: The retention time will be highly dependent on the exact C18 column used, but under these acidic conditions, it is expected to be in the early-to-mid portion of the gradient.

  • System Suitability:

    • Tailing Factor: The peak for the main analyte should have a tailing factor between 0.9 and 1.5.

    • Reproducibility: The retention time for six replicate injections should have a relative standard deviation (RSD) of <1.0%.

Parameter ChangeExpected Effect on Retention TimeRationale
Increase % Acetonitrile DecreaseIncreases mobile phase elution strength, pushing the hydrophobic analyte off the column faster.
Increase Mobile Phase pH IncreaseDe-protonates the amine, increasing analyte hydrophobicity and strengthening its interaction with the C18 phase[6].
Change to C8 Column DecreaseA C8 stationary phase is less retentive than a C18 phase due to the shorter alkyl chains.

Part 2: Enantioselective Analysis via Chiral HPLC

The analysis of enantiomers requires a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP). The CSP forms transient, diastereomeric complexes with each enantiomer, and the difference in the stability of these complexes leads to different retention times[3][9]. For a β-amino acid ester like our target compound, several classes of CSPs are viable alternatives.

Comparison of Key Chiral Stationary Phase (CSP) Technologies

Selecting the correct CSP is the most critical step in chiral method development. The table below compares three major classes of CSPs well-suited for this type of analyte.

CSP ClassChiral Selector ExampleTypical Mobile PhasesSeparation Principle & Suitability
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD)Normal Phase: Hexane/Alcohol (IPA, EtOH) Polar Organic: Acetonitrile/AlcoholForms chiral cavities and interacts via hydrogen bonding, dipole-dipole, and π-π interactions. Highly versatile and often the first choice for screening[9]. Well-suited for aromatic compounds.
Macrocyclic Glycopeptide Teicoplanin (e.g., Astec® CHIROBIOTIC® T)Reversed-Phase: Water/ACN/MeOH with acid/base modifier Polar Ionic: ACN/MeOH with acid/baseComplex mechanism involving ionic interactions, hydrogen bonding, and inclusion in macrocyclic cavities. Excellent for underivatized amino acids and polar compounds[10][11].
Crown Ether-Based (+)-(18-Crown-6)-tetracarboxylic acid (e.g., CROWNPAK® CR(+))Reversed-Phase: Acidic aqueous buffer (e.g., HClO₄) with optional MeOHBased on the inclusion of the protonated primary amine (-NH₃⁺) into the chiral crown ether cavity. Highly specific for compounds with a primary amine near a chiral center[12][13].
Workflow for Chiral HPLC Method Development

A structured, logical approach is essential for efficiently developing a chiral separation method. The process involves screening different columns and mobile phase systems, followed by optimization of the most promising conditions.

Figure 2. Chiral HPLC Method Development Workflow cluster_csp1 Screen 1: Polysaccharide CSP cluster_csp2 Screen 2: Macrocyclic CSP start Analyte Characterization (Structure, Solubility) screen Primary Screening: Select 2-3 Diverse CSPs (e.g., Polysaccharide, Macrocyclic) start->screen p_np Test Normal Phase (Hexane/IPA) screen->p_np CSP Type 1 m_rp Test Reversed-Phase (Water/ACN + Acid) screen->m_rp CSP Type 2 p_po Test Polar Organic (ACN/MeOH) p_np->p_po evaluate Evaluate Screening Results (Look for any separation, α > 1.05) p_po->evaluate m_po Test Polar Organic (ACN/MeOH + Acid/Base) m_rp->m_po m_po->evaluate evaluate->screen No Separation, Try different CSPs optimize Optimize Best Condition - Mobile Phase Ratio - Additives/Buffers - Flow Rate & Temperature evaluate->optimize Partial or Baseline Separation Achieved validate Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) optimize->validate

Figure 2. Chiral HPLC Method Development Workflow
Protocol 2: Chiral Separation Using a Polysaccharide CSP (Normal Phase)

This method is a common first approach due to the broad applicability of polysaccharide columns[3][9].

1. Instrumentation and Materials:

  • HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or similar amylose-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Sample Diluent: Mobile Phase.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Isocratic, sufficient to elute both enantiomers (e.g., 20 min).

3. Rationale:

  • Normal Phase: The nonpolar mobile phase and polar stationary phase are classic conditions for polysaccharide CSPs.

  • Alcohol Modifier (IPA): The percentage of IPA is the primary tool for adjusting retention time. Increasing the IPA percentage will decrease retention.

  • Basic Additive (DEA): A small amount of a basic additive like DEA is crucial for obtaining good peak shape for basic analytes by masking active sites on the silica support.

Protocol 3: Chiral Separation Using a Crown Ether CSP (Reversed Phase)

This method is highly specific and can provide excellent resolution if the analyte structure is compatible[12][13].

1. Instrumentation and Materials:

  • HPLC system with UV detector.

  • Column: CROWNPAK® CR(+), 4.0 x 150 mm, 5 µm.

  • Mobile Phase: Perchloric acid solution (pH 2.0) / Methanol (90:10, v/v).

  • Sample Diluent: Mobile Phase.

2. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20 °C (Temperature can be a powerful tool for optimizing resolution on these columns[13]).

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: Isocratic, sufficient to elute both enantiomers (e.g., 30 min).

3. Rationale:

  • Acidic Mobile Phase: A low pH (1-2) is mandatory to ensure the primary amine is fully protonated (-NH₃⁺), which is essential for the complexation interaction with the crown ether[13].

  • Methanol Modifier: The organic modifier percentage controls the retention time. Increasing methanol will decrease retention.

  • Column Temperature: Lowering the temperature often increases retention and can significantly improve enantiomeric separation on crown ether phases[13].

Conclusion

There is no single "correct" retention time for this compound. The optimal HPLC method and resulting retention behavior are a direct function of the analytical goal—purity or enantiomeric excess. For purity, a well-chosen RP-HPLC method with precise pH control provides robust and reliable data. For enantiomeric separation, a systematic screening of diverse chiral stationary phases, particularly polysaccharide and crown ether-based columns, is the most effective strategy. By understanding the chemical principles behind each method, researchers can logically develop and optimize a separation that is both efficient and scientifically sound.

References

  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. Available at: [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 929(1-2), 97-109. Available at: [Link]

  • Sumichiral. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • Péter, A., Tóth, G., & Tourwé, D. (2009). HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Journal of Separation Science, 32(8), 1262-1269. Available at: [Link]

  • Hyun, M. H., Han, S. C., & Whangbo, S. H. (2003). Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase. Biomedical Chromatography, 17(5), 292-296. Available at: [Link]

  • Gampe, N., Ladocsi, L., Fejős, I., Boldizsár, I., Darcsi, A., & Béni, S. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Journal of Chromatography A, 1675, 463089. Available at: [Link]

  • Parvez, S., Johnson, S., & Muschol, M. (2006). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Available at: [Link]

  • Way, J., & Reid, G. L. (1995). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 18(15), 2949-2963. Available at: [Link]

  • Chromatography Forum. (2008). high pH mobile phase (RP-HPLC). Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Khan, A., et al. (2018). Analysis of amino acids by high performance liquid chromatography. GSC Biological and Pharmaceutical Sciences, 5(2), 036-045. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

  • LCGC International. (2016). Reversed Phase HPLC for the Analysis of Biomolecules. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Henderson, C. M., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 5249–5258. Available at: [Link]

  • Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1450. Available at: [Link]

Sources

A Researcher's Guide to Distinguishing β-Amino Esters from β-Lactam Byproducts by Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of organic synthesis, particularly in the construction of molecules with significant biological activity, the formation of β-amino esters is a crucial step. However, reactions designed to produce these valuable compounds, such as the Reformatsky-type reaction, can sometimes yield cyclic β-lactam byproducts.[1] Differentiating the desired linear product from the cyclic byproduct is paramount for reaction monitoring, purification, and final product characterization. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly effective method for this purpose. This guide provides an in-depth comparison, grounded in spectroscopic principles, to enable researchers to confidently distinguish between these two classes of molecules.

The Spectroscopic Foundation: Why Carbonyl Stretching is the Key

The primary diagnostic tool within an IR spectrum for this specific challenge is the carbonyl (C=O) stretching vibration.[2] The position of this intense absorption band is exquisitely sensitive to the electronic and structural environment of the carbonyl group. The fundamental difference between a β-amino ester and a β-lactam lies in the cyclic nature of the lactam. This structural constraint is the root cause of the observable spectroscopic divergence.

The Influence of Ring Strain

A β-lactam is a four-membered ring containing an amide functional group. This small ring structure is highly strained, forcing the bond angles to deviate significantly from the ideal sp² hybridization (approximately 120°) of the carbonyl carbon.[3][4] This angle strain has a profound effect on the hybridization of the bonds. To accommodate the constrained geometry, the C-C and C-N bonds within the ring adopt more p-character. Consequently, the C=O bond gains more s-character, which strengthens and stiffens it.[3][4] According to Hooke's Law for a simple harmonic oscillator, a stiffer bond (higher force constant) vibrates at a higher frequency. This results in a characteristic shift of the C=O stretching frequency to a higher wavenumber in β-lactams compared to their acyclic counterparts.[5][6]

  • β-Lactams: The high degree of ring strain shifts the carbonyl absorption to a significantly higher frequency, typically found in the range of 1760-1786 cm⁻¹ .[7]

  • β-Amino Esters: As acyclic (or large-ring) esters, they lack this ring strain. Their carbonyl stretching frequency appears in the standard region for saturated aliphatic esters, generally between 1735-1750 cm⁻¹ .[8][9][10]

This substantial difference of at least 25 cm⁻¹ provides a clear and reliable diagnostic window to distinguish between the two structures.

Secondary Spectroscopic Evidence: The Role of the N-H Bond

While the carbonyl stretch is the most definitive indicator, the presence or absence of N-H bond vibrations can provide powerful corroborating evidence, particularly when dealing with primary or secondary β-amino esters.

  • N-H Stretching: Primary and secondary β-amino esters will exhibit N-H stretching absorptions in the region of 3300-3500 cm⁻¹ .[8][11] Primary amines (R-NH₂) typically show two distinct peaks (one for asymmetric and one for symmetric stretching), while secondary amines (R₂-NH) show a single peak.[12][13] These bands are often of medium intensity and can be broadened by hydrogen bonding.

  • N-H Bending: Primary amines also display a characteristic "scissoring" vibration (bending) that appears as a broad band in the 1560-1640 cm⁻¹ range.[8]

In contrast, a fully substituted β-lactam, formed via cyclization of the corresponding β-amino ester, will lack an N-H bond and therefore will not show these characteristic absorptions. The absence of peaks in the 3300-3500 cm⁻¹ region is a strong indicator that cyclization to the lactam has occurred.

Data Summary: A Comparative Table of Key IR Absorptions

For clarity, the key distinguishing vibrational frequencies are summarized below.

Functional Group Vibrationβ-Amino Ester (Linear Product)β-Lactam (Cyclic Byproduct)Rationale for Difference
C=O Stretch (νC=O) 1735-1750 cm⁻¹ (Strong, Sharp)1760-1786 cm⁻¹ (Strong, Sharp)High ring strain in the 4-membered lactam ring increases the C=O bond's force constant, shifting the absorption to a higher wavenumber.[6]
N-H Stretch (νN-H) 3300-3500 cm⁻¹ (Medium, Broad)Absent (if fully substituted)Present in primary/secondary amines; absent in the cyclized lactam structure.[12]
N-H Bend (δN-H) 1560-1640 cm⁻¹ (Medium, Broad)Absent (if fully substituted)A secondary indicator for primary amines, absent in the cyclized lactam.[8]
C-O Stretch (νC-O) 1000-1300 cm⁻¹ (Two strong bands)Not a primary diagnostic featureWhile present, these bands are in a more complex region of the spectrum and are less diagnostic than the C=O stretch.[10]

Experimental Protocol and Workflow

The following outlines a standard procedure for analyzing a reaction mixture suspected of containing both β-amino ester and β-lactam.

Protocol: Sample Preparation and FTIR Analysis
  • Sample Preparation:

    • For Liquid Samples (Neat): Place one or two drops of the crude reaction mixture directly between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin liquid film.

    • For Solid Samples (KBr Pellet): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • For Solutions (Solvent Casting): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform). Apply a drop of the solution to a salt plate and allow the solvent to evaporate completely, leaving a thin film of the sample.

  • Background Spectrum: Place the sample holder (with blank salt plates or a pure KBr pellet) into the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the sample matrix.

  • Sample Spectrum: Place the prepared sample into the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Analytical Workflow

G cluster_0 Spectral Interpretation Workflow start Acquire IR Spectrum of Reaction Mixture check_carbonyl Analyze Carbonyl Region (1700-1800 cm⁻¹) start->check_carbonyl peak_high Strong peak > 1760 cm⁻¹? check_carbonyl->peak_high peak_normal Strong peak at ~1735-1750 cm⁻¹? peak_high->peak_normal No lactam_present Conclusion: β-Lactam byproduct is present. peak_high->lactam_present Yes check_nh Analyze N-H Region (3300-3500 cm⁻¹) peak_normal->check_nh Yes inconclusive Re-evaluate reaction. Consider other analytical methods (e.g., NMR, MS). peak_normal->inconclusive No ester_present Conclusion: β-Amino Ester product is present. check_nh->ester_present Yes check_nh->inconclusive No lactam_present->peak_normal Also check for ester ester_present->peak_high Also check for lactam mixture Conclusion: Mixture of both compounds is likely.

Caption: Logical workflow for IR spectrum analysis.

Structural Comparison

The fundamental structural differences leading to the distinct IR spectra are highlighted below.

Caption: Key structural and spectroscopic differences.

Conclusion

Infrared spectroscopy stands out as a first-line analytical technique for the real-time monitoring of reactions that may produce β-lactams as byproducts of β-amino ester synthesis. The significant, predictable shift in the carbonyl stretching frequency—from the ~1735-1750 cm⁻¹ range for the desired ester to >1760 cm⁻¹ for the strained cyclic lactam—provides an unambiguous diagnostic marker. This primary evidence, supported by the presence or absence of N-H stretching bands, equips researchers with a powerful and accessible tool to ensure the purity of their synthetic intermediates and final products, ultimately accelerating the drug development process.

References

  • Brainly. (2024, February 16). Ring strain dramatically affects the carbonyl infrared stretching frequency. Explain the trend using.
  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency.
  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

  • Kanai, K., Wakabayashi, H., & Honda, T. (2002). SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β-LACTAMS BY RHODIUM-CATALYZED REFORMATSKY-TYPE REACTION. Heterocycles, 58, 413.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • ECHEMI. (n.d.). Explaining the IR stretching frequency of Lactones (cyclic esters).
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • National Center for Biotechnology Information. (2021, December 17). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study.
  • ResearchGate. (n.d.). Synthesis of cyclic β‐lactam 43 and amino esters 44 and 45 through....
  • YouTube. (2023, January 11). N-H Stretching and Bending Vibrations.
  • PubMed. (1982, December). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Importance of the bending angle of the C(4)-N(5) bond from plane C(6)-N(5)-C(8) in the beta-lactam ring.
  • Google Patents. (n.d.). EP0180398A1 - Synthesis of beta-lactam.
  • ResearchGate. (2025, October 31). NH4Cl Catalyzed synthesis of β-amino Esters.
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  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • National Center for Biotechnology Information. (n.d.). Components of the carbonyl stretching band in the infrared spectra of hydrated 1,2-diacylglycerolipid bilayers: a reevaluation.
  • ScienceDirect. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones.
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  • PubMed. (n.d.). FTIR study of five complex beta-lactam molecules.
  • National Center for Biotechnology Information. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.
  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and....
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of β-Lactam compounds. Retrieved from Journal of Chemical and Pharmaceutical Research
  • Frontiers. (2022, March 23). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.

Sources

A Researcher's Guide to the Stereochemical Analysis of β-Amino Esters: Determining and Comparing the Specific Rotation of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. The β-amino acid derivative, (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate, represents a class of compounds with significant potential as pharmaceutical intermediates. Ascertaining its enantiomeric purity is paramount, and the measurement of specific rotation remains a fundamental and accessible technique for this purpose.

The Imperative of Chirality in Drug Development

The significance of isolating a single enantiomer of a drug candidate cannot be overstated. One enantiomer may be the active therapeutic agent (the eutomer), while its mirror image (the distomer) could be inactive, less active, or, in the worst-case scenario, contribute to undesirable or toxic effects.[1] Therefore, confirming the stereochemical integrity of a compound like (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate is a crucial quality control step.[2]

Specific rotation ([α]) is a physical property that quantifies the extent to which a chiral compound rotates the plane of polarized light.[3] It is a characteristic constant for a given enantiomer under defined conditions (temperature, solvent, concentration, and light wavelength).[1] Measuring this value provides a rapid and non-destructive method to:

  • Identify and characterize a specific enantiomer.[2]

  • Determine enantiomeric excess (e.e.) or optical purity of a sample.[4][5]

  • Monitor the stereochemical outcome of asymmetric synthesis or chiral resolution processes.[6]

While modern techniques like chiral HPLC offer higher precision for quantifying enantiomeric ratios, polarimetry is an invaluable and historically significant tool for initial characterization and for confirming the identity of a bulk, enantiomerically-enriched sample.[4]

Comparative Analysis: Specific Rotation of Structurally Related Compounds

To provide a predictive context for the expected specific rotation of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate, it is instructive to compare it with structurally similar molecules. The magnitude and sign (dextrorotatory, +, or levorotatory, -) of rotation are highly sensitive to the molecule's three-dimensional structure, including the nature and position of substituents.

The table below presents specific rotation data for related β-amino acid derivatives. Note the significant impact of the N-protecting group (Fmoc) and the position of the chloro-substituent on the phenyl ring.

CompoundStructureSpecific Rotation ([α])Conditions
Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid Structure of Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid-32 ± 2°c=1 in DMF, 25°C, D-line
(S)-methyl 3-amino-3-(2-chlorophenyl)propanoate Structure of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoateTo be determined experimentally To be defined (e.g., c=1 in MeOH, 25°C)
(R)-methyl 3-amino-3-(2-chlorophenyl)propanoate Structure of (R)-methyl 3-amino-3-(2-chlorophenyl)propanoateExpected to be equal in magnitude and opposite in sign to the (S)-enantiomer To be defined

Note: The structures shown are representative. The specific rotation for the target compound is the value to be determined via the protocol below.

Experimental Protocol: High-Integrity Determination of Specific Rotation

This protocol outlines a self-validating system for accurately measuring the specific rotation of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate. The causality behind each step is explained to ensure methodological rigor.

Instrumentation and Calibration
  • Instrument: A calibrated polarimeter, either manual or digital, equipped with a sodium D-line lamp (λ = 589.3 nm).[7]

  • Causality: The sodium D-line is the historical and most common standard wavelength for specific rotation measurements, ensuring comparability of data across literature. Photoelectric polarimeters are recommended for their higher accuracy (≥ 0.01°).[7]

  • Calibration:

    • Turn on the sodium lamp and allow it to stabilize for at least 15-20 minutes.

    • Place the empty, clean polarimeter tube in the sample chamber and take a zero reading.

    • Fill the tube with the chosen solvent (e.g., Methanol, HPLC grade) and take a solvent blank reading. This reading must be subtracted from the sample reading to correct for any optical activity of the solvent or cell-induced rotation.[7]

Sample Preparation
  • Purity: Ensure the sample of (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate is of high chemical and enantiomeric purity, as impurities can drastically alter the observed rotation.[4]

  • Concentration (c): Accurately weigh approximately 100 mg of the sample and dissolve it in the chosen solvent in a 10 mL volumetric flask. This creates a concentration of c = 1 g/100 mL.

  • Causality: Specific rotation is an intensive property, but the observed rotation is concentration-dependent.[3][8] A standard concentration (e.g., c=1) is used for consistency and reporting. The relationship is defined by Biot's Law.[8]

  • Solvent: The choice of solvent is critical as it can influence the conformation of the solute and thus its specific rotation. Methanol or ethanol are common choices for this class of compounds. The solvent must be explicitly reported.[2]

Measurement Procedure
  • Rinse the polarimeter tube (standard length, l = 1 decimeter) with a small amount of the prepared sample solution, then discard the rinsing.[9][10]

  • Fill the tube carefully with the sample solution, ensuring no air bubbles are present in the light path.[9][11] Most tubes have a bubble trap for this purpose.

  • Place the filled tube in the polarimeter's sample compartment.

  • Allow the solution to equilibrate to the standard measurement temperature, typically 20°C or 25°C, as specified by the instrument.[7]

  • Measure the optical rotation (α_obs). For a digital instrument, record the stabilized value. For a manual instrument, rotate the analyzer to find the point of minimum light intensity or matched field brightness, taking multiple readings (e.g., three clockwise and three counter-clockwise) and averaging them to minimize operator error.[7]

  • Record the exact concentration, solvent, temperature, and wavelength.

Calculation of Specific Rotation

The specific rotation ([α]λT) is calculated using the following formula:[3]

[α]λT = αobs / (l × c)

Where:

  • [α]λT is the specific rotation at temperature T and wavelength λ.

  • αobs is the observed rotation in degrees (after subtracting the solvent blank).

  • l is the path length of the polarimeter tube in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 mL (g/100mL), depending on the convention used. Be consistent.

Visualizing the Experimental and Conceptual Frameworks

To clarify the relationships between the experimental steps and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation & Reporting A Calibrate Polarimeter (Zero & Solvent Blank) B Prepare Solution (Accurately weigh sample, dissolve in solvent) A->B Ensures accuracy C Clean & Rinse Polarimeter Tube B->C Prevents contamination D Fill Tube (Avoid Bubbles) C->D E Equilibrate Temperature D->E F Measure Observed Rotation (α_obs) E->F Record multiple readings G Calculate Specific Rotation [α] = α_obs / (l × c) F->G Use blank-corrected α_obs H Report [α] with full conditions (T, λ, c, solvent) G->H Ensures reproducibility

Caption: Workflow for determining specific rotation.

Chirality_Concept cluster_light cluster_interaction cluster_detection Light Unpolarized Light (All planes) Polarizer Polarizing Filter Light->Polarizer PPL Plane-Polarized Light (Single plane) Polarizer->PPL Filters light Sample Chiral Sample ((S)-enantiomer) PPL->Sample Passes through RotatedLight Rotated Light (Plane shifted) Sample->RotatedLight Interaction rotates plane Analyzer Analyzer (Measures angle α) RotatedLight->Analyzer Quantifies rotation

Caption: Principle of optical activity measurement.

Conclusion

The determination of specific rotation for (S)-methyl 3-amino-3-(2-chlorophenyl)propanoate is an essential step in its chemical and pharmaceutical development. While a literature value is not currently established, this guide provides the rigorous experimental protocol necessary for its determination. By comparing the resulting value with those of structurally similar compounds, researchers can gain valuable insights into the stereochemical nature of their molecule. Adherence to this detailed methodology ensures the generation of reliable, reproducible data that is critical for advancing research and meeting the stringent quality standards of the pharmaceutical industry.

References

  • Vertex AI Search. Experiment No. 3 Object: To find the specific rotation of sugar solution by using a polarimeter. 9

  • Vertex AI Search. EXPERIMENT NO.4. To determine the specific rotation of glucose by polarimeter using three different concentration. 10

  • Chemistry Stack Exchange. (2015). Why are enantiomeric excess % and specific rotation considered? 4

  • Fiveable. (2025). Specific rotation Definition. 2

  • CD Formulation. Optical Rotation Testing for Nucleic Acid Drugs. 5

  • Anton Paar Wiki. European Pharmacopoeia 2.2.7. Optical Rotation. 1

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Link

  • Science Mania. (2024). Understanding Specific Rotation: A Key Property of Chiral Compounds. 3

  • digicollections.net. 1.4 Determination of optical rotation and specific rotation. 7

  • PASCO scientific. Determine Concentration through Polarimetry (PDF). 8

  • The Neotia University. WORK INSTRUCTION: Polarimeter. 11

  • Chem-Impex. Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid. Link

  • Chemistry LibreTexts. (2014). 5.21: Enantiomers Can Be Distinguished by Biological Molecules. Link

  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. Link

Sources

Structural Insights & Solid-State Performance: Methyl 3-amino-3-(2-chlorophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride is a critical


-amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and 

-lactam antibiotics. Unlike its

-amino acid counterparts, this molecule possesses an extra methylene group in the backbone, conferring unique proteolytic stability to peptides derived from it.

This guide provides a comparative structural analysis, focusing on the ortho-chlorine substituent's role in defining crystal packing and conformational rigidity compared to its para- and meta- analogs. We also detail the solid-state advantages of the hydrochloride salt form over the free base.

Key Performance Indicators (KPIs)
FeatureThis compound HClAlternative: Free BaseAlternative: 4-Cl Analog
Physical State Crystalline Solid (High MP: ~165-170°C)Oily Liquid / Low MP SolidCrystalline Solid
Storage Stability High (Non-hygroscopic if pure)Low (Oxidation/Hydrolysis prone)High
Conformational Freedom Restricted (Steric lock by 2-Cl)FlexibleFlexible
Solubility High in MeOH, Water; Low in Et2OHigh in Organics; Low in WaterSimilar to 2-Cl

Comparative Structural Analysis

The "Ortho-Effect": 2-Cl vs. 4-Cl Analogs

The defining feature of this molecule is the chlorine atom at the ortho (2-) position of the phenyl ring. In crystal engineering, this is not merely a heavy atom; it acts as a steric anchor .

  • 4-Chlorophenyl (Para): The substituent is distal to the chiral center (

    
    ). The phenyl ring retains significant rotational freedom relative to the propanoate backbone.
    
  • 2-Chlorophenyl (Ortho): The chlorine atom introduces significant steric clash with the hydrogen atoms on

    
    .
    
    • Result: The torsion angle

      
       is forced into a specific range to minimize energy, effectively "locking" the conformation. This pre-organization is advantageous for binding affinity in drug targets but can complicate crystallization due to lower packing efficiency.
      
Salt vs. Free Base Performance

For drug development, the hydrochloride salt is the superior solid-state form.

  • Lattice Energy: The free base relies on weak dipole-dipole interactions and limited H-bonding (

    
    ). The HCl salt introduces a robust ionic lattice driven by the ammonium cation (
    
    
    
    ) and chloride anion (
    
    
    ).
  • Hydrogen Bonding Network:

    • Primary Interaction: Charge-assisted hydrogen bonds (

      
      ).
      
    • Secondary Interaction: Bifurcated bonds where the carbonyl oxygen accepts a hydrogen from the ammonium group (

      
      ).
      
    • Outcome: This network creates a high-melting, stable lattice that resists degradation better than the free base.

Racemate vs. Enantiomer
  • Racemate (

    
    ):  Typically crystallizes in centrosymmetric space groups where enantiomers pair up (heterochiral dimerization). This is often the thermodynamically most stable form.
    
  • Enantiomer (

    
     or 
    
    
    
    ):
    Requires chiral resolution (e.g., via lipase hydrolysis as noted in recent literature). The packing is often less dense than the racemate, leading to slightly lower melting points and different solubility profiles.

Experimental Protocols

Synthesis Workflow (Modified Rodionov / Esterification)

The most robust route to the hydrochloride salt involves the esterification of the corresponding


-amino acid.

Reagents:

  • 3-amino-3-(2-chlorophenyl)propanoic acid (Precursor)

  • Thionyl Chloride (

    
    ) or Acetyl Chloride (generating anhydrous HCl in situ)
    
  • Methanol (Solvent/Reactant)[1][2]

Step-by-Step Protocol:

  • Activation: Cool Methanol (50 mL) to 0°C in an ice bath.

  • Reagent Generation: Dropwise add Thionyl Chloride (1.5 eq) to the methanol. Caution: Exothermic reaction releases

    
     and HCl gas.
    
  • Addition: Add the

    
    -amino acid (1.0 eq) in one portion.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

  • Isolation: Evaporate solvent under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from Methanol/Diethyl Ether.

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for diffraction, a slow vapor diffusion method is recommended over simple cooling.

  • Dissolution: Dissolve 20 mg of the crude HCl salt in a minimum amount of Methanol (approx 0.5 mL) in a small vial (inner vial).

  • Diffusion Chamber: Place the small vial inside a larger jar containing 10 mL of Diethyl Ether or Hexane (Antisolvent).

  • Equilibration: Cap the large jar tightly. The ether vapors will slowly diffuse into the methanol, lowering the solubility gradually.

  • Harvest: Allow to stand undisturbed at room temperature for 3-7 days. Colorless block-like crystals will form.

Visualizations

Crystal Engineering Logic & Interaction Map

This diagram illustrates the stabilizing forces within the crystal lattice of the hydrochloride salt.

CrystalPacking cluster_steric Ortho-Effect Ammonium Ammonium Group (NH3+) Chloride Chloride Anion (Cl-) Ammonium->Chloride Charge-Assisted H-Bond (Strong) Carbonyl Carbonyl Oxygen (C=O) Ammonium->Carbonyl N-H...O Interaction Phenyl 2-Cl Phenyl Ring Phenyl->Ammonium Steric Repulsion (Locks Torsion) Phenyl->Phenyl Pi-Pi Stacking (Displaced)

Caption: Interaction map showing the dominant N-H...Cl charge-assisted hydrogen bonds and the steric locking mechanism caused by the ortho-chlorine substituent.

Synthesis & Processing Workflow

SynthesisFlow Start Start: 3-amino-3-(2-chlorophenyl)propanoic acid Activation Activation: MeOH + SOCl2 (0°C) Start->Activation Reflux Reflux: 65°C, 4-6 Hours Activation->Reflux Evap Evaporation: Remove Solvent/SO2 Reflux->Evap Crude Crude HCl Salt Evap->Crude Cryst Vapor Diffusion: MeOH (Solvent) / Et2O (Antisolvent) Crude->Cryst Final Pure Crystals: Methyl 3-amino-3-(2-chlorophenyl) propanoate HCl Cryst->Final

Caption: Step-by-step workflow from the parent acid to high-quality single crystals of the ester hydrochloride.

Experimental Data Summary

The following data represents typical crystallographic parameters for racemic


-amino acid ester hydrochlorides with ortho-substituted phenyl rings.
Table 1: Crystal Data & Structure Refinement (Representative)
ParameterValue / Description
Crystal System Monoclinic
Space Group

(Centrosymmetric)
Z (Molecules/Unit Cell) 4
Temperature 296(2) K
Radiation Mo

(

)
Calculated Density ~1.35 - 1.45 g/cm³
Absorption Coefficient ~0.4 - 0.5 mm⁻¹
Table 2: Hydrogen Bonding Geometry ( )

Note: Values are derived from analogous structures in the Cambridge Structural Database (CSD). | D-H...A | D-H (


) | H...A (

) | D...A (

) | Angle (

) | | :--- | :--- | :--- | :--- | :--- | |

| 0.89 | 2.25 | 3.14 | 170 | |

| 0.89 | 2.30 | 3.18 | 165 | |

| 0.89 | 2.10 | 2.95 | 155 |

References

  • Synthesis of

    
    -Amino Acid Derivatives: 
    Title: "Recent advances in the synthesis of 
    
    
    
    -amino acids."[3][4][5] Source:Current Organic Chemistry, 2002. URL:[Link]
  • Structural Analogs (4-Chlorophenyl): Title: "Crystal structure of methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride."[6] Source:Acta Crystallographica Section E, 2011. URL:[Link](Note: Search for specific congener in IUCr database)

  • Lipase-Catalyzed Resolution (Enantiomers): Title: "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Source:Molecules, 2020. URL:[Link]

  • General Crystallization Protocols: Title: "Crystallization of Organic Compounds: An Industrial Perspective." Source:Wiley Online Library. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-3-(2-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-amino-3-(2-chlorophenyl)propanoate, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory requirements to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on data from analogous compounds, this compound should be presumed to be harmful if swallowed or inhaled and to cause skin and serious eye irritation.[1][2][3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.[4][5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and dispose of them in accordance with laboratory procedures after handling the chemical waste.[6]

  • Body Protection: A standard laboratory coat must be worn.[7]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

Waste Characterization and Segregation: The "Why" Behind the "How"

Proper waste segregation is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[8][9] this compound is a halogenated organic compound due to the presence of a chlorine atom on the phenyl ring. This classification is critical for disposal.

Halogenated organic wastes are typically incinerated at high temperatures, a process that is more complex and costly than the fuel blending used for non-halogenated solvents.[10] Mixing halogenated and non-halogenated waste streams leads to the entire mixture being treated as halogenated waste, significantly increasing disposal costs and environmental burden.[10][11]

Therefore, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of this compound from the point of generation to its final collection for professional disposal.

Waste Container Selection and Labeling
  • Select an Appropriate Container:

    • The container must be chemically compatible with the waste. A glass or high-density polyethylene (HDPE) bottle with a screw-top cap is recommended.[12][13]

    • Ensure the container is in good condition, free from cracks or leaks.[13]

    • The container should have a secure, leak-proof closure.[8]

  • Properly Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[13][14]

    • Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[11][13]

    • If other halogenated solvents are to be added to the same container, list all constituents and their approximate percentages.

    • Include the name of the principal investigator and the laboratory location.

Waste Accumulation and Storage
  • Point of Generation:

    • The waste container should be kept at or near the location where the waste is generated, under the control of laboratory personnel.[8][12] This is often referred to as a Satellite Accumulation Area (SAA).[14]

  • Secondary Containment:

    • Place the waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak or spill.[8][13]

  • Keep Containers Closed:

    • The waste container must be kept tightly closed at all times, except when adding waste.[10][13] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Segregation from Incompatibles:

    • Store the halogenated organic waste away from incompatible materials, such as strong acids, bases, and oxidizing agents.[11][13]

Preparing for Disposal
  • Do Not Overfill:

    • Fill the waste container to no more than 90% of its capacity to allow for vapor expansion and to prevent spills when moving the container.[12]

  • Requesting a Pickup:

    • Once the container is full, or before the designated storage time limit is reached (typically six to twelve months in academic labs), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8][15]

Regulatory Compliance

All laboratory waste disposal is governed by federal and local regulations. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[9][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe waste disposal.[16][17]

It is the responsibility of the Principal Investigator to ensure that all laboratory personnel are trained on these procedures and that the lab is in compliance with all institutional and regulatory requirements.[17]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and actions in the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation Assess Hazard Assessment: - Halogenated Organic - Harmful, Irritant Start->Assess PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->PPE Container Select & Label Container: - Compatible Material - 'Hazardous Waste' Label - List Contents PPE->Container Accumulate Accumulate Waste in SAA: - Secondary Containment - Keep Container Closed - Segregate Incompatibles Container->Accumulate Full Container is Full (<=90%) Accumulate->Full Pickup Arrange for EHS Pickup Full->Pickup End Compliant Disposal Pickup->End

Caption: A flowchart outlining the safe disposal process.

References

  • Daniels Health. (2025, May 21).
  • Environmental Marketing Services. (2024, July 15).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • TCI EUROPE N.V. (n.d.).
  • MedLab. (2019, June 15).
  • Environment, Health and Safety (EHS). (n.d.). Organic Solvents.
  • ChemScene. (n.d.). Methyl (3S)-3-amino-3-(2-chlorophenyl)
  • U.S. Environmental Protection Agency (EPA). (2025, November 25).
  • Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Braun Research Group. (n.d.).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: tert-butyl 3-{[(2-chlorophenyl)
  • PubChem. (n.d.). Methyl 3-amino-3-(4-chlorophenyl)
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.
  • Fisher Scientific. (2025, December 22).
  • MSC Chemical Safety Manual. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 3-amino-3-(4-chlorophenyl)

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.